molecular formula C5H5IS B105595 2-Iodo-3-methylthiophene CAS No. 16494-40-9

2-Iodo-3-methylthiophene

Cat. No.: B105595
CAS No.: 16494-40-9
M. Wt: 224.06 g/mol
InChI Key: MQICPBFMKDHSHJ-UHFFFAOYSA-N
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Description

2-Iodo-3-methylthiophene serves as a versatile synthetic intermediate and key building block in advanced materials research, particularly in the development of organic electronic materials. Its primary research value lies in its use in metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to construct complex π-conjugated systems . This compound is strategically employed in the synthesis of donor-acceptor co-oligomers, where electron-rich thiophene units are linked with electron-deficient moieties like 1,2,3-triazoles to create materials with tailored optoelectronic properties . Furthermore, the methyl group in the 3-position can be exploited for regioselective functionalization, enabling access to a wider array of sophisticated, multi-substituted thiophene architectures that are difficult to prepare by other means . This regioselective functionalization is critical for tuning the solid-state packing and morphology of resulting semiconducting polymers and small molecules, directly influencing device performance in research applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The iodine atom provides a highly reactive site for catalytic cycles, while the methyl group offers a steric and electronic handle for further structural modulation, making this compound a valuable substrate for methodological studies in synthetic chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQICPBFMKDHSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472877
Record name 2-IODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-40-9
Record name 2-IODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Iodination of 3-Methylthiophene using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the regioselective iodination of 3-methylthiophene utilizing N-iodosuccinimide (NIS). It is designed to equip researchers and professionals in drug development and materials science with the necessary knowledge to effectively synthesize 2-iodo-3-methylthiophene, a valuable building block in the creation of novel bioactive molecules and functional materials.

Strategic Importance of Iodinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an iodine atom onto the thiophene ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile construction of complex molecular architectures. Specifically, this compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials, such as conductive polymers and photochromic materials.[3][4]

The Iodination of 3-Methylthiophene: A Mechanistic Perspective

The iodination of 3-methylthiophene with N-iodosuccinimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is governed by the electronic and steric effects of the methyl group at the 3-position.

Regioselectivity: The Predominance of this compound

The methyl group at the 3-position is an ortho-, para-directing activator. In the case of the five-membered thiophene ring, the positions adjacent to the sulfur atom (the α-positions, C2 and C5) are the most electron-rich and sterically accessible. The methyl group at C3 further activates the adjacent C2 position, making it the primary site of electrophilic attack. Consequently, the iodination of 3-methylthiophene with one equivalent of NIS overwhelmingly yields This compound .

The Role of the Acid Catalyst: Activating N-Iodosuccinimide

While NIS can act as an iodinating agent on its own for highly activated substrates, the reaction with 3-methylthiophene is significantly accelerated by the presence of an acid catalyst, such as acetic acid or p-toluenesulfonic acid.[5] The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom and generating a more potent iodinating species. This activation facilitates the attack by the electron-rich thiophene ring.

Potential Side Reactions: The Formation of Di-iodinated Byproducts

If an excess of NIS is used, or if the reaction is allowed to proceed for an extended period, a second iodination can occur. The most likely position for the second electrophilic attack is the other α-position, C5, which is also activated by the sulfur atom. This leads to the formation of 2,5-diiodo-3-methylthiophene . Careful control of stoichiometry is therefore crucial to achieve high selectivity for the mono-iodinated product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable synthetic procedure and is designed to be a self-validating system for producing high-purity this compound.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Methylthiophene98.172.00196 mg
N-Iodosuccinimide (NIS)224.992.02455 mg
Chloroform (CHCl₃)119.38-6 mL
Acetic Acid (CH₃COOH)60.05-6 mL
Sodium Hydroxide (1 N aq.)40.00-10 mL
Dichloromethane (CH₂Cl₂)84.93-60 mL
Sodium Bisulfite (aq.)104.06-50 mL
Brine (sat. aq. NaCl)--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Reaction Setup and Procedure

Sources

An In-depth Technical Guide to 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Iodo-3-methylthiophene is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an iodine atom at the 2-position and a methyl group at the 3-position, provides a unique combination of reactivity and stability.[1] The thiophene nucleus itself is a privileged pharmacophore, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1] The presence of the iodine atom offers a versatile handle for synthetic chemists, enabling the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound for researchers and professionals in drug discovery and organic synthesis.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific isomer is not broadly published, the core properties are summarized below. Data for the closely related isomer, 2-Iodo-5-methylthiophene, is provided for comparative context where direct data is unavailable.

PropertyValueData Source / Note
Molecular Formula C₅H₅ISSmolecule[1]
Molecular Weight 224.06 g/mol Smolecule[1]
CAS Number 16494-40-9Smolecule[1]
Appearance Expected to be a liquidInferred from isomers
Density (25 °C) ~1.852 g/mLValue for 2-Iodo-5-methylthiophene
Boiling Point ~81-83 °C @ 10 mmHgValue for 2-Iodo-5-methylthiophene
Solubility Insoluble in water, soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, hexanes)General property of similar compounds
logP (Octanol/Water) ~2.661Calculated for 2-Iodo-5-methylthiophene[2]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the thiophene ring protons and one signal in the alkyl region for the methyl protons.

    • Thiophene Protons (H4, H5): These protons will appear as two doublets in the range of δ 6.8 - 7.5 ppm. The proton at the 5-position (H5) will be a doublet coupled to the proton at the 4-position (H4). Similarly, H4 will be a doublet coupled to H5. The coupling constant (³JHH) is expected to be in the range of 5-6 Hz, characteristic of adjacent protons on a thiophene ring.

    • Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.2 - 2.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.

    • C2 (Iodo-substituted): This carbon is expected to have a significantly shifted signal due to the heavy atom effect of iodine, appearing far upfield, potentially in the range of δ 75-95 ppm.

    • C3 (Methyl-substituted): This quaternary carbon will likely appear in the δ 138-145 ppm range.

    • C4 and C5: These aromatic CH carbons are expected in the typical aromatic region of δ 125-135 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon signal should appear in the aliphatic region, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak ([M]⁺): A prominent molecular ion peak will be observed at m/z = 224, corresponding to the molecular weight of C₅H₅IS.

  • Key Fragmentation Patterns:

    • Loss of Iodine: The most characteristic fragmentation will be the cleavage of the weak C-I bond, resulting in a significant peak at m/z = 97 ([M-127]⁺), corresponding to the 3-methylthienyl cation.

    • Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation ([I]⁺) may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonding within the molecule.

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, corresponding to the =C-H bonds of the thiophene ring.

  • C-H Stretching (Aliphatic): Bands in the 2950-2850 cm⁻¹ region due to the stretching vibrations of the methyl group C-H bonds.

  • C=C Stretching (Aromatic Ring): Medium to strong absorptions in the 1550-1400 cm⁻¹ region, characteristic of the thiophene ring skeletal vibrations.

  • C-I Stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹, indicates the presence of the carbon-iodine bond.

Synthesis and Purification Protocol

The most efficient and regioselective synthesis of this compound is achieved through the directed ortho-metalation (lithiation) of 3-methylthiophene, followed by quenching with an iodine electrophile.[1] This method takes advantage of the increased acidity of the proton at the 2-position adjacent to the sulfur atom.

Detailed Experimental Protocol: Lithiation-Iodination

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting using appropriate personal protective equipment (PPE) and a fume hood.

Materials:

  • 3-Methylthiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Iodine (I₂) (1.1 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂S₂O₄) for drying

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-methylthiophene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Causality Note: The proton at the C2 position is the most acidic due to the inductive effect of the sulfur atom and its ability to stabilize the adjacent carbanion. This directs the deprotonation selectively to this site.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-methyl-2-thienyllithium intermediate.

  • Iodination: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the mixture in an ice bath and carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears. Trustworthiness Note: This step neutralizes any unreacted iodine, preventing it from contaminating the final product and simplifying purification.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start Dissolve 3-Methylthiophene in anhydrous THF Cool Cool to -78 °C (Inert Atmosphere) Start->Cool Lithiation Add n-BuLi dropwise (Formation of Anion) Cool->Lithiation Iodination Add Iodine (I₂) solution (Electrophilic Quench) Lithiation->Iodination Quench Quench with Na₂S₂O₃ Iodination->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Dry & Purify (Distillation/Chromatography) Extract->Purify EndProduct Pure this compound Purify->EndProduct

Caption: Regioselective synthesis of this compound via lithiation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its carbon-iodine bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is frequently employed in Suzuki, Stille, and Sonogashira coupling reactions. The iodine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) to form a new C(sp²)-C(sp²) bond. This is a cornerstone for creating biaryl structures common in pharmaceutical compounds.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). This reaction is vital for introducing alkynyl moieties into drug scaffolds.

Expertise Insight: The choice of catalyst, ligand, and base is critical for optimizing reaction yield and preventing side reactions. For electron-rich substrates like this compound, electron-rich phosphine ligands can accelerate the oxidative addition step, improving overall catalytic turnover.

Role in Medicinal Chemistry

Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer and neuroprotective properties.[1] this compound acts as a key intermediate, allowing for the systematic modification of a lead compound. By replacing the iodine with various functional groups via cross-coupling, medicinal chemists can perform Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Reactivity Overview Diagram

Reactivity cluster_couplings Key Cross-Coupling Reactions cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst, Base] Start->Suzuki C-C Bond Sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu Catalyst, Base] Start->Sonogashira C-C Bond Stille Stille Coupling (+ R-SnBu₃) [Pd Catalyst] Start->Stille C-C Bond Biaryl Biaryl Structures Suzuki->Biaryl Alkynyl Alkynylthiophenes Sonogashira->Alkynyl Vinyl Vinylthiophenes Stille->Vinyl

Caption: Major cross-coupling applications of this compound.

Safety and Handling

While specific toxicological data for this compound is limited, the safety profile can be inferred from closely related iodo-thiophenes. Standard laboratory safety precautions should be strictly followed.

  • GHS Hazard Statements: Based on 2-iodothiophene, the following hazards are likely:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry, well-ventilated area away from incompatible materials. The compound may be stabilized with copper.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined structure and the predictable reactivity of the C-I bond make it an ideal starting material for the synthesis of complex thiophene-containing molecules. For professionals in drug discovery, it provides a reliable platform for generating diverse chemical libraries and conducting detailed SAR studies, ultimately accelerating the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Iodo-5-methylthiophene (CAS 16494-36-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18921, 2-Iodothiophene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Iodo-3-methylthiophene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Iodo-3-methylthiophene, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role as a versatile synthon in the creation of complex molecular architectures for therapeutic and materials science applications.

Core Properties and Identification

This compound is a substituted heterocyclic aromatic compound. The strategic placement of a methyl group at the 3-position and an iodine atom at the 2-position of the thiophene ring dictates its unique reactivity and makes it a valuable precursor in organic synthesis.[1]

PropertyValueSource
CAS Number 16494-40-9[1]
Molecular Formula C₅H₅IS[1]
Molecular Weight 224.06 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=C(SC=C1)I[1]

graph "2_Iodo_3_methylthiophene_Structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes S1 [label="S", pos="0,1.5!", fontsize=18, fontcolor="#EA4335"]; C2 [label="C", pos="-1.2,0.75!", fontsize=18]; C3 [label="C", pos="-1.2,-0.75!", fontsize=18]; C4 [label="C", pos="0,-1.5!", fontsize=18]; C5 [label="C", pos="1.2,-0.75!", fontsize=18]; C_Me [label="CH₃", pos="-2.4,-1.5!", fontsize=18, fontcolor="#4285F4"]; Iodine [label="I", pos="-2.4,1.5!", fontsize=18, fontcolor="#34A853"];

// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C3 -- C_Me; C2 -- Iodine;

// Double bonds (represented by thicker lines, an approximation in DOT) edge [penwidth=3]; C2 -- C3; C4 -- C5; }

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of 3-methylthiophene. The rationale behind this approach lies in the electron-donating nature of the methyl group, which activates the thiophene ring towards electrophilic substitution and directs the incoming electrophile (iodine) primarily to the adjacent C2 position, which is the most nucleophilic site.

Causality in Experimental Design: Lithiation vs. Direct Iodination

While direct iodination is common, an alternative route involves the deprotonation of 3-methylthiophene with a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate, followed by quenching with an iodine source.

  • Direct Iodination: This method is often preferred for its operational simplicity. The choice of an oxidizing agent, such as nitric acid or mercuric oxide, is critical.[1][2] The oxidizing agent converts molecular iodine (I₂) into a more potent electrophilic species (e.g., I⁺), which is necessary to overcome the aromatic stability of the thiophene ring. Without it, the reaction is impractically slow.

  • Lithiation-Iodination: This two-step process offers superior regioselectivity. The initial deprotonation occurs selectively at the most acidic proton, which is at the C2 position due to the inductive effect of the sulfur atom. Quenching this specific organolithium species with iodine ensures the halogen is introduced exclusively at the desired position, minimizing the formation of other isomers.

Synthesis_Workflow Start Start: 3-Methylthiophene Reaction Electrophilic Iodination Reaction Start->Reaction Reagents Reagents: Iodine (I₂) & Mercuric Oxide (HgO) Reagents->Reaction Workup Aqueous Workup: Sodium Thiosulfate Wash Reaction->Workup Purification Purification: Distillation or Chromatography Workup->Purification Product End: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Electrophilic Iodination

This protocol is adapted from established methods for the iodination of thiophenes.[2] The success of each step validates the readiness for the next.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methylthiophene (1.0 eq) and a suitable solvent like benzene or ligroin.

  • Reagent Addition: With vigorous stirring to keep the dense mercuric oxide suspended, add yellow mercuric oxide (HgO, 1.0 eq) and iodine (I₂, 1.2 eq) alternately in small portions over 20-30 minutes. The causality here is crucial: adding reagents portion-wise controls the exothermic reaction and prevents the sublimation of iodine. A color change from yellow (HgO) to crimson (mercuric iodide, HgI₂) indicates the reaction is proceeding.[2]

  • Reaction Monitoring & Completion: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 3-methylthiophene starting material signals completion.

  • Workup and Quenching: Filter the reaction mixture to remove the solid HgI₂. Transfer the filtrate to a separatory funnel and wash with a dilute aqueous solution of sodium thiosulfate.[2] This step is a self-validating checkpoint: the disappearance of the purple/brown iodine color from the organic layer confirms that excess electrophile has been quenched, preventing unwanted side reactions during purification.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound. The final purity should be confirmed by NMR and GC-MS.

Chemical Reactivity and Applications in Drug Discovery

The carbon-iodine bond in this compound is the molecule's primary reactive handle. Iodine is an excellent leaving group, making the compound a superb substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing complex molecules.

The Power of Cross-Coupling Reactions

The ability to form new carbon-carbon and carbon-heteroatom bonds with high precision is fundamental to modern drug discovery. This compound is an ideal precursor for these transformations.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted thiophenes.

  • Stille Coupling: Coupling with organostannanes (organotin compounds), also catalyzed by palladium, to introduce a wide range of organic substituents.

  • Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with terminal alkynes, providing a direct route to alkynylthiophenes.

  • Negishi Coupling: The reaction with organozinc reagents, catalyzed by nickel or palladium, which is known for its high functional group tolerance.

These reactions allow for the systematic and modular construction of libraries of thiophene derivatives for structure-activity relationship (SAR) studies.[1][3]

Coupling_Reactions Thiophene This compound Biaryl 2-Aryl-3-methylthiophene Thiophene->Biaryl Suzuki CoupledStille 2-Substituted-3-methylthiophene Thiophene->CoupledStille Stille AlkynylThiophene 2-Alkynyl-3-methylthiophene Thiophene->AlkynylThiophene Sonogashira CoupledNegishi 2-Substituted-3-methylthiophene Thiophene->CoupledNegishi Negishi BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Biaryl Organostannane Organotin Reagent Organostannane->CoupledStille Alkyne Terminal Alkyne Alkyne->AlkynylThiophene Organozinc Organozinc Reagent Organozinc->CoupledNegishi

Caption: Key cross-coupling reactions of this compound.

Role in Medicinal Chemistry

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] It acts as a bioisostere for a phenyl ring but possesses distinct electronic properties and metabolic profiles.[4] Derivatives of this compound are being actively investigated for various therapeutic applications:

  • Oncology: Certain substituted thiophenes have demonstrated cytotoxic effects against cancer cell lines.[1]

  • Neurodegenerative Diseases: Researchers have explored thiophene derivatives for their potential neuroprotective properties, which could be beneficial in conditions like Alzheimer's or Parkinson's disease.[1]

  • Receptor Modulation: Thiophene-based structures are key components of modulators for nuclear receptors like RORγt, which are targets for autoimmune and inflammatory diseases.[5]

Analytical Characterization and Trustworthiness

To ensure the integrity of any research, the identity and purity of this compound must be rigorously confirmed. A multi-technique approach provides a self-validating system for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR will show characteristic signals for the two aromatic protons on the thiophene ring and the methyl group protons, with specific chemical shifts and coupling patterns that confirm the 2,3-substitution pattern.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect to see C-H stretching vibrations for the aromatic and alkyl groups (~2850-3100 cm⁻¹) and a characteristic C-I stretching absorption in the fingerprint region (~500-600 cm⁻¹).[7]

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (224.06 g/mol ) and provide fragmentation patterns that are unique to the molecule's structure.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound may not be universally available, data from analogous compounds like 3-methylthiophene and 2-iodothiophene provide essential guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8][9]

References

  • 2-Iodothiophene Synthesis Procedure . Organic Syntheses. [Link]

  • Iodocyclization and Coupling Reactions of Thiophenes . ResearchGate. [Link]

  • Characterization of an Unexpected Iodination Product of 2-Methylthiophene . Penn State Research Database. [Link]

  • Material Safety Data Sheet for 3-Methylthiophene . Cole-Parmer. [Link]

  • Discovery and Synthesis of Benzothiophene Derivatives as RORγt Modulators . PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives . National Institutes of Health (NIH). [Link]

  • Drug Discovery and Application of New Technologies . MDPI. [Link]

  • 2-Aminothiophenes: A Privileged Scaffold for Drug Discovery . ResearchGate. [Link]

  • Infrared Spectrum of 2-iodo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Iodo-3-methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecular Blueprint to Crystalline Architecture

In the realms of medicinal chemistry and materials science, the thiophene scaffold is a cornerstone, prized for its versatile electronic properties and significant biological activity.[1] The introduction of specific substituents, such as an iodo group at the C2 position and a methyl group at C3, creates the 2-iodo-3-methylthiophene core—a highly valuable intermediate for constructing complex molecular architectures through cross-coupling reactions.[2] However, the journey from a synthesized molecule to a functional drug or high-performance material is profoundly influenced by its three-dimensional arrangement in the solid state. The crystal structure dictates critical parameters such as solubility, stability, bioavailability, and charge transport properties.[3][4]

This guide provides a deep dive into the crystal structure of this compound derivatives. We will move beyond simple data reporting to explore the causal relationships between molecular design, intermolecular forces, and the resulting crystal packing. By understanding the "why" behind the observed solid-state structures, researchers can better predict and engineer the properties of novel thiophene-based compounds. We will dissect the experimental methodologies required for structure determination and analyze key crystallographic data from representative derivatives, paying special attention to the non-covalent interactions that govern their assembly.

The Strategic Synthesis of this compound Derivatives

The foundation of any crystallographic study is the synthesis of high-purity material suitable for single crystal growth. The this compound core is typically synthesized via the direct iodination of 3-methylthiophene.

Causality in Synthesis: The Rationale for Electrophilic Iodination

The choice of electrophilic aromatic substitution is dictated by the electron-rich nature of the thiophene ring. The sulfur atom donates electron density into the ring, activating it towards electrophiles. The directing effect of the C3-methyl group (an activating, ortho-, para-director) and the inherent reactivity of the C2 and C5 positions of the thiophene ring favor substitution at the C2 position. The use of an oxidizing agent, such as nitric acid or hydrogen peroxide, is crucial to generate the electrophilic iodine species (I+) in situ from molecular iodine (I₂), driving the reaction forward.[2]

Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines a common method for the synthesis of this compound. Subsequent derivatization (e.g., nitration) can be achieved using established methods.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add elemental iodine (1.1 eq). To the stirred solution, add an oxidizing agent (e.g., concentrated nitric acid) dropwise via the dropping funnel. The reaction is exothermic and should be maintained at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into an ice-water bath containing a reducing agent (e.g., sodium thiosulfate solution) to neutralize any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or fractional distillation to yield pure this compound.[2]

The workflow for synthesizing and characterizing these compounds is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Determination Start 3-Methylthiophene Reaction Electrophilic Iodination Start->Reaction Reagents Iodine (I₂) + Oxidizing Agent Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure this compound Derivative Purification->Product Crystal Single Crystal Growth Product->Crystal  Material for Crystallization XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal->XRD Solve Structure Solution & Refinement XRD->Solve Data Crystallographic Data (CIF) Solve->Data G cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C I1 I C1->I1 C-I Bond SigmaHole LonePair SigmaHole->LonePair Halogen Bond (I···O Interaction) O1 O

Sources

The Tunable Electronic Landscape of Substituted Thiophenes: A Technical Guide to Understanding and Harnessing their HOMO-LUMO Gap for Scientific Advancement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the electronic properties of substituted thiophenes, with a core focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resultant energy gap. Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a critical pharmacophore in medicinal chemistry and a fundamental building block for advanced organic electronic materials.[1][2][3] Its derivatives are integral to a wide array of applications, from anticancer agents to organic light-emitting diodes (OLEDs), underscoring the importance of understanding and manipulating their electronic characteristics.[4][5] The strategic placement of electron-donating or electron-withdrawing substituents on the thiophene ring allows for the precise tuning of its HOMO-LUMO gap, thereby influencing its chemical reactivity, optical properties, and biological activity.[6][7]

The Thiophene Core: An Electron-Rich Aromatic System

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom. This electron-rich nature makes it highly susceptible to electrophilic substitution reactions, primarily at the C2 and C5 (α) positions, which are more reactive than the C3 and C4 (β) positions.[8] The electronic distribution within the thiophene ring is not uniform, with the sulfur atom influencing the electron density and reactivity of the carbon atoms. This inherent electronic landscape provides a versatile platform for synthetic modification.

Modulating the Frontier Orbitals: The Impact of Substituents on the HOMO-LUMO Gap

The HOMO and LUMO are the frontier molecular orbitals that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept electrons. The energy difference between these two orbitals is the HOMO-LUMO gap (Eg), a critical parameter that determines a molecule's electronic and optical properties.

The introduction of substituents onto the thiophene ring profoundly alters the energies of the HOMO and LUMO, thereby tuning the Eg. This modulation is a direct consequence of the interplay between inductive and resonance effects of the substituents.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This leads to a destabilization (increase in energy) of the HOMO level to a greater extent than the LUMO level, resulting in a decrease in the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the thiophene ring. This stabilizes (lowers the energy of) both the HOMO and LUMO levels. However, the LUMO is typically stabilized to a greater extent, leading to a decrease in the HOMO-LUMO gap.

The following diagram illustrates the general effect of EDGs and EWGs on the frontier orbital energies of a thiophene derivative.

G cluster_0 Unsubstituted Thiophene cluster_1 EDG-Substituted Thiophene cluster_2 EWG-Substituted Thiophene HOMO HOMO LUMO LUMO HOMO->LUMO E_g HOMO_EDG HOMO (destabilized) LUMO_EDG LUMO HOMO_EDG->LUMO_EDG Smaller E_g HOMO_EWG HOMO LUMO_EWG LUMO (stabilized) HOMO_EWG->LUMO_EWG Smaller E_g Unsubstituted Thiophene Unsubstituted Thiophene EDG-Substituted Thiophene EDG-Substituted Thiophene EWG-Substituted Thiophene EWG-Substituted Thiophene G Start Start Synthesis Synthesis of Substituted Thiophene Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CV_Analysis Cyclic Voltammetry Characterization->CV_Analysis UVVis_Analysis UV-Vis Spectroscopy Characterization->UVVis_Analysis Data_Analysis HOMO, LUMO, and E_g Determination CV_Analysis->Data_Analysis UVVis_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Synthesis and characterization workflow.

Detailed Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly swept potential. [9]It provides information about the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels, respectively. [10] Instrumentation and Reagents:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, platinum)

    • Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

  • The substituted thiophene sample (typically 1-5 mM)

  • Internal standard (optional but recommended, e.g., ferrocene/ferrocenium couple, Fc/Fc+)

Step-by-Step Methodology:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

  • Sample Preparation: Dissolve the substituted thiophene sample in the electrolyte solution to the desired concentration.

  • Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Cyclic Voltammogram Acquisition:

    • Set the potential window to scan a range where the oxidation and/or reduction of the compound is expected.

    • Set the scan rate (e.g., 50-100 mV/s). [11] * Initiate the potential sweep and record the resulting current. Multiple cycles are typically run to ensure reproducibility.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram. These are typically found at the intersection of the tangent to the rising current and the baseline.

    • If an internal standard like ferrocene is used, the potentials should be referenced to the Fc/Fc+ redox couple.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:[12]

      • EHOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered, onset (vs Fc/Fc+) + 4.8]

    • The electrochemical energy gap can then be calculated as: Eg, electrochem = ELUMO - EHOMO.

Detailed Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. [13]For conjugated molecules like substituted thiophenes, the absorption of light corresponds to the promotion of an electron from the HOMO to the LUMO. [14][15]The wavelength of maximum absorption (λmax) can be used to determine the optical HOMO-LUMO gap.

Instrumentation and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., chloroform, dichloromethane, tetrahydrofuran)

  • The substituted thiophene sample

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the substituted thiophene in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5 to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) from the spectrum.

    • Determine the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline. This is often determined from the intersection of the tangent of the low-energy absorption edge with the baseline.

    • Calculate the optical HOMO-LUMO gap (Eg, optical) using the following equation:

      • Eg, optical (eV) = 1240 / λonset (nm)

Conclusion and Future Perspectives

The ability to rationally design and synthesize substituted thiophenes with tailored electronic properties is a cornerstone of modern medicinal chemistry and materials science. By judiciously selecting and positioning substituents, researchers can fine-tune the HOMO-LUMO gap to optimize molecular interactions, reactivity, and photophysical behavior. The experimental protocols detailed in this guide provide a robust framework for the characterization of these vital parameters. As our understanding of the intricate relationship between molecular structure and electronic properties deepens, the potential for developing novel thiophene-based drugs and advanced materials with unprecedented efficacy and functionality will continue to expand.

References

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

  • Wikipedia. (2024). Thiophene. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. Retrieved from [Link]

  • Khan, I., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega, 8(1), 1059–1073. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-15. Retrieved from [Link]

  • Chen, Z., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 26(22), 6978. Retrieved from [Link]

  • Beilstein Journals. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with.... Retrieved from [Link]

  • Babejová, M., et al. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14, 32833-32844. Retrieved from [Link]

  • NPTEL. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. Retrieved from [Link]

  • Valencia, D., et al. (2016). Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity. Physical Chemistry Chemical Physics, 18(2), 1093-1101. Retrieved from [Link]

  • Jappor, H. R., & Obaid, S. M. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2930-2935. Retrieved from [Link]

  • National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2001). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO, E gap and LUMO obtained by cyclic voltammetry. Retrieved from [Link]

  • National Institutes of Health. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

  • G. Zotti, et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8016. Retrieved from [Link]

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

  • Wiley-VCH. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • RSC Publishing. (2019). Energy level measurement for organic semiconductors. Retrieved from [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1665-1675. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Semantic Scholar. (2018). Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N- diethylaniline-based Compounds for. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Vanossi, D., et al. (2016). An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems. Molecules, 21(1), 110. Retrieved from [Link]

  • ACS Publications. (1988). Cyclic voltammetry at semiconductor photoelectrodes. 1. Ideal surface-attached redox couples with ideal semiconductor behavior. Retrieved from [Link]

  • RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2-Iodo-3-methylthiophene: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodo-3-methylthiophene, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference and a methodological framework for the characterization of novel thiophene derivatives.

Introduction: The Significance of this compound

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are integral to a wide array of pharmaceuticals and functional organic materials. The unique electronic properties of the thiophene ring, coupled with the reactivity of the iodo-substituent and the steric and electronic influence of the methyl group, make this molecule a versatile intermediate in organic synthesis. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in complex molecular architectures.

This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will not only present the predicted data but also explain the underlying principles and experimental considerations, empowering researchers to confidently characterize this and similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For this compound, we anticipate a spectrum characterized by two distinct aromatic proton signals and a singlet for the methyl group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.8 - 7.0Doublet5.0 - 6.0
H-57.2 - 7.4Doublet5.0 - 6.0
-CH₃2.2 - 2.4SingletN/A
Interpretation and Rationale

The thiophene ring protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The iodine atom at the C-2 position is a weakly de-shielding, electron-withdrawing group, which will influence the chemical shifts of the adjacent protons. The methyl group at the C-3 position is electron-donating, leading to a slight shielding effect on the neighboring H-4 proton. Consequently, H-5 is predicted to be the most downfield of the two aromatic protons. The methyl protons will appear as a singlet as there are no adjacent protons to couple with. The predicted chemical shift for the methyl group is based on data from 3-methylthiophene.

¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the carbon backbone.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-275 - 85
C-3140 - 145
C-4128 - 132
C-5125 - 129
-CH₃15 - 20
Interpretation and Rationale

The most upfield signal is expected for the methyl carbon. The C-2 carbon, directly attached to the highly electronegative iodine, will be significantly shielded and is predicted to have the lowest chemical shift among the ring carbons. This is a characteristic feature of carbons bonded to iodine.[1] The C-3 carbon, bearing the methyl group, will be downfield due to the substitution pattern. The remaining thiophene carbons, C-4 and C-5, will have chemical shifts in the typical aromatic region for thiophenes.

¹³C NMR Acquisition Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds, to allow for the typically longer relaxation times of quaternary carbons.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic, -CH₃)Medium
1550 - 1450C=C stretch (thiophene ring)Medium-Strong
1450 - 1350C-H bend (aliphatic, -CH₃)Medium
~850C-H out-of-plane bend (aromatic)Strong
600 - 500C-I stretchMedium
Interpretation and Rationale

The IR spectrum of this compound is expected to show characteristic absorptions for the thiophene ring and its substituents. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring will give rise to one or more bands in the 1550-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is anticipated for the C-H out-of-plane bending of the adjacent hydrogens on the thiophene ring. The C-I stretching vibration is expected in the far-IR region, typically between 600 and 500 cm⁻¹.

FT-IR Spectroscopy Acquisition Protocol
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
m/zPredicted Fragment
224[M]⁺ (Molecular Ion)
97[M - I]⁺
127[I]⁺
82[C₄H₂S]⁺
Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 224, corresponding to the molecular weight of this compound (C₅H₅IS). A prominent peak at m/z 97 would result from the loss of the iodine atom, a common fragmentation pathway for iodo-aromatic compounds.[2] The observation of a peak at m/z 127 would correspond to the iodine cation. Further fragmentation of the thiophene ring could lead to smaller fragments, such as the one observed at m/z 82.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Visualizing Molecular Structure and Spectroscopic Relationships

To further aid in the understanding of the structure and its spectroscopic properties, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ¹H NMR ¹H NMR Chemical Shifts (H-4, H-5, -CH₃) Chemical Shifts (H-4, H-5, -CH₃) ¹H NMR->Chemical Shifts (H-4, H-5, -CH₃) ¹³C NMR ¹³C NMR Chemical Shifts (C-2, C-3, C-4, C-5, -CH₃) Chemical Shifts (C-2, C-3, C-4, C-5, -CH₃) ¹³C NMR->Chemical Shifts (C-2, C-3, C-4, C-5, -CH₃) Proton Environments Proton Environments Proton Environments->¹H NMR Carbon Backbone Carbon Backbone Carbon Backbone->¹³C NMR IR IR Vibrational Frequencies (C-H, C=C, C-I) Vibrational Frequencies (C-H, C=C, C-I) IR->Vibrational Frequencies (C-H, C=C, C-I) Functional Groups Functional Groups Functional Groups->IR MS MS m/z values ([M]⁺, [M-I]⁺) m/z values ([M]⁺, [M-I]⁺) MS->m/z values ([M]⁺, [M-I]⁺) Molecular Weight & Fragmentation Molecular Weight & Fragmentation Molecular Weight & Fragmentation->MS This compound This compound This compound->Proton Environments This compound->Carbon Backbone This compound->Functional Groups This compound->Molecular Weight & Fragmentation

Figure 2: Workflow for spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide, though predictive, is grounded in the fundamental principles of NMR, IR, and MS, and supported by data from analogous compounds. This guide serves as a robust starting point for researchers working with this molecule, providing expected data, clear interpretations, and detailed experimental protocols. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of a wide range of substituted thiophenes, thereby facilitating advancements in the fields of medicinal chemistry and materials science.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

Sources

Theoretical and Computational Studies of Iodinated Thiophenes: From Fundamental Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Strategic Value of In Silico Research for Iodinated Thiophenes

Iodinated thiophenes represent a class of molecules that stand at a critical intersection of materials science and medicinal chemistry. They are indispensable precursors for polythiophene-based conductive polymers, which are foundational to organic electronics, and simultaneously serve as privileged scaffolds in a surprising number of FDA-approved pharmaceuticals.[1][2][3] The strategic introduction of an iodine atom onto the thiophene ring is not a trivial modification; it profoundly alters the molecule's electronic structure, reactivity, and non-covalent interaction profile.

Navigating the vast chemical space of possible thiophene derivatives and predicting their performance in a device or a biological system is an immense experimental challenge. This is where theoretical and computational chemistry becomes an indispensable partner. By leveraging quantum mechanical principles, we can move beyond empirical, trial-and-error approaches to a predictive, design-oriented methodology. This guide provides researchers, scientists, and drug development professionals with a technical overview of how computational tools are applied to understand and harness the unique properties of iodinated thiophenes, explaining not just the methods, but the causal, scientific reasoning that underpins their application.

Section 1: The Iodinated Thiophene Building Block: A Computational Perspective

Before designing complex polymers or drug candidates, we must first understand the fundamental properties of the iodinated thiophene monomer. Computational chemistry allows us to dissect these properties at the electronic level with remarkable precision.

The Thiophene Core: Aromaticity and Electronic Structure

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle.[4] Its aromaticity, arising from the delocalization of six π-electrons, is the source of its chemical stability and its rich reactivity, which often resembles that of benzene.[4] From a computational standpoint, the primary tool for investigating its electronic structure is Density Functional Theory (DFT) .[5][6]

DFT provides a robust framework for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter, as it correlates directly with the molecule's electronic excitability and chemical reactivity.[7] A smaller gap generally implies a more reactive molecule that is more easily polarized.[7]

The Iodine Perturbation: Halogen Bonding and Electronic Tuning

Introducing an iodine atom creates two significant, computationally predictable effects:

  • Electronic Tuning: Iodine is an electronegative halogen, but it can donate electron density to the aromatic system through resonance. DFT calculations show how iodination modifies the HOMO and LUMO energy levels, which in turn tunes the optical and electronic properties of the resulting materials.[8]

  • Halogen Bonding (XB): This is arguably the most important consequence of iodination. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophile (e.g., a lone pair on a nitrogen or oxygen atom).[9] Computational electrostatic potential maps are essential for visualizing the σ-hole and quantifying its strength, which follows the trend I > Br > Cl.[10] This interaction is a powerful tool in crystal engineering for controlling solid-state packing and in drug design for mediating protein-ligand interactions.[11][12]

The diagram below illustrates the workflow for a fundamental computational analysis of an iodinated thiophene monomer.

G cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Key Outputs Input Iodothiophene Structure (e.g., 2-iodothiophene) Opt Geometry Optimization (e.g., B3LYP/6-311G*) Input->Opt Initial Coordinates Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Structure SPE Single-Point Energy (Refined Energy Calculation) Freq->SPE Verified Structure Props Property Calculation SPE->Props Wavefunction Geom Optimized Geometry (Bond Lengths, Angles) Props->Geom Energies HOMO/LUMO Energies & Band Gap Props->Energies ESP Electrostatic Potential (Visualize σ-hole) Props->ESP

Caption: Standard workflow for DFT analysis of an iodinated thiophene monomer.

Section 2: Computational Elucidation of Synthesis and Reactivity

Computational chemistry provides powerful insights into reaction mechanisms, allowing us to understand why certain reaction conditions are necessary and to predict the outcomes of new transformations.

Modeling the Electrophilic Iodination Mechanism

The iodination of thiophene is a classic electrophilic aromatic substitution. DFT studies have been instrumental in mapping the entire reaction pathway.[1] For example, when using an iodinating agent like iodine monochloride (ICl), the mechanism involves two key steps:

  • π-Complex Formation: The ICl molecule forms an adduct with the electron-rich thiophene ring.

  • Rate-Determining Step: A nucleophilic attack from the thiophene ring onto the iodine atom forms the C-I bond via a high-energy transition state (the σ-complex or Wheland intermediate).[1]

  • Deprotonation: A base removes a proton from the carbon bearing the iodine, restoring aromaticity.[1]

Computational modeling of this pathway allows for the calculation of activation barriers (energy humps) for each step. The highest barrier corresponds to the rate-determining step, and its magnitude is consistent with the experimental conditions required for the reaction to proceed.[1]

G Reactants Thiophene + ICl Pi_Complex π-Complex Reactants->Pi_Complex Adduct Formation TS Transition State (σ-Complex) Pi_Complex->TS Rate-Determining Step (High Energy Barrier) Products Iodothiophene + HCl TS->Products Deprotonation (Low Energy Barrier)

Caption: Simplified energy profile for the electrophilic iodination of thiophene.

Protocol: Calculating a Reaction Transition State

Identifying the transition state (TS) is crucial for understanding reaction kinetics. This protocol outlines a general workflow using a quantum chemistry package like Gaussian.

Objective: To find the transition state structure for the C-I bond-forming step in thiophene iodination.

  • Step 1: Optimize Reactants and Products: Perform geometry optimizations on the starting materials (thiophene + ICl) and the final product (the protonated iodothiophene intermediate before deprotonation). This establishes the energy endpoints of the reaction step.

  • Step 2: Generate an Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., Opt=QST2 in Gaussian) by providing the optimized reactant and product structures as input. The software will generate an initial guess for the structure that lies on the path between them.

  • Step 3: Refine the Transition State: Take the output structure from the QST2 calculation and perform a full transition state optimization (e.g., Opt=(TS,CalcFC,NoEigentest)). This calculation specifically searches for a first-order saddle point on the potential energy surface.

  • Step 4: Validate the Transition State: A true transition state must satisfy two criteria:

    • Single Imaginary Frequency: Perform a frequency calculation on the optimized TS structure. There must be exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed/broken.

    • Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the path downhill from the transition state. A valid TS must connect smoothly to the previously optimized reactant and product structures on either side.

Self-Validation: The protocol is self-validating. If the frequency calculation yields zero or more than one imaginary frequency, or if the IRC analysis does not connect to the correct minima, the calculated structure is not the true transition state, and the search (Step 3) must be refined.

Section 3: In Silico Design of Thiophene-Based Materials

The true power of computational modeling lies in its ability to predict the properties of novel materials before they are synthesized, guiding experimental efforts toward the most promising candidates.

Conductive Polymers: Predicting Electronic Properties

Iodinated thiophenes are key precursors to polythiophenes, a class of conductive polymers used in organic field-effect transistors (OFETs) and solar cells.[1] The electronic properties of these polymers are determined by their band structure.

By performing DFT calculations on oligomers of increasing length (dimer, trimer, tetramer, etc.), one can extrapolate key properties to the polymer limit. This allows for the prediction of:

  • Band Gap: The HOMO-LUMO gap of the oligomers converges to the polymer's band gap, which dictates its conductivity and color.

  • Ionization Potential & Electron Affinity: These values, related to the HOMO and LUMO energies respectively, are crucial for designing efficient charge injection layers in electronic devices.

Theoretical studies have shown how different substituents on the thiophene ring can systematically tune the band gap.[8]

Substituent on Polythiophene Effect on Band Gap Rationale
Electron-Donating (e.g., -OCH₃)Decreases Band GapRaises HOMO level more than LUMO
Electron-Withdrawing (e.g., -CN)Lowers HOMO and LUMOLowers LUMO more significantly, can increase or decrease gap
Alkyl Chains (e.g., -C₆H₁₃)Minimal Electronic EffectPrimarily improves solubility and processing

Table based on general principles discussed in computational studies of substituted polythiophenes.[8]

Iodine Adsorption in Covalent Organic Polymers (COPs)

A novel application for thiophene-based materials is the capture of radioactive iodine gas from nuclear waste. Computational studies have been vital in designing Covalent Organic Polymers (COPs) with high iodine affinity.[13] DFT calculations and non-covalent interaction (NCI) analyses demonstrate that the sulfur atoms in the thiophene rings and nitrogen atoms in imine linkages act as powerful binding sites for iodine molecules.[13] These computational insights explain the exceptionally high iodine adsorption capacity observed experimentally, even in materials with modest surface areas, proving that rational chemical design can overcome physical limitations.[13][14]

Section 4: Computational Insights for Drug Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for conditions ranging from inflammation to cardiovascular disease.[2][3] The introduction of iodine can enhance binding affinity through halogen bonding or modulate physicochemical properties like lipophilicity.

Structure-Based Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For an iodinated thiophene drug candidate, this allows us to visualize how the molecule fits into the active site. Crucially, it can identify potential halogen bonds between the iodine atom and nucleophilic residues (like the backbone carbonyl oxygen) in the protein, which can contribute significantly to binding affinity. In silico drug design studies have proposed adding iodine to thiophene moieties to enhance interactions with target receptors.[2]

Protocol: Virtual Screening of Iodinated Thiophene Analogs

Objective: To identify which analog of a lead compound shows the best predicted binding to a target protein.

  • Step 1: System Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • "Clean" the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Maestro.

    • Define the binding site (the "grid box") based on the location of a known co-crystallized ligand.

  • Step 2: Ligand Preparation:

    • Generate 3D structures of the iodinated thiophene analogs.

    • Assign charges and define rotatable bonds.

  • Step 3: Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina), which systematically samples different conformations and orientations of each ligand within the binding site.

  • Step 4: Analysis and Scoring:

    • The software calculates a binding score (e.g., in kcal/mol) for the best-predicted poses of each ligand. Lower scores typically indicate better predicted affinity.

    • Visually inspect the top-ranked poses. Look for favorable interactions, such as hydrogen bonds and, specifically, halogen bonds involving the iodine atom.

Trustworthiness of the Protocol: The reliability of a docking study is validated by its ability to "re-dock" a known co-crystallized ligand back into its experimentally determined pose with a low Root Mean Square Deviation (RMSD). This confirms that the docking parameters are appropriate for the system.

Section 5: Advanced Computational Techniques and Future Outlook

While DFT remains the workhorse, more advanced methods provide deeper insights into the complex behavior of iodinated thiophene systems.

  • Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and molecules over time, allowing the study of polymer chain folding, self-assembly in solution, and the insertion of polythiophenes into lipid bilayers for biosensor applications.[15][16]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions.[17] For iodinated thiophenes, QTAIM can definitively identify and quantify the strength of halogen bonds and other weak interactions that govern molecular packing.[17]

The future of this field will likely involve the integration of machine learning and artificial intelligence with quantum chemical calculations to rapidly screen vast libraries of potential thiophene derivatives, accelerating the discovery of next-generation materials and therapeutics.

References

  • Clean and Efficient Iodination of Thiophene Derivatives. (2025). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). [Link]

  • Iodine adsorption by thiophene-based covalent organic polymer: a study of structural influence on performance. (2023). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2022). Impactfactor. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. (2024). CrystEngComm (RSC Publishing). [Link]

  • Halogen Bonding in Halothiophene Building Blocks. (2023). Crystal Growth & Design - ACS Publications. [Link]

  • Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2023). ResearchGate. [Link]

  • Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (n.d.). ResearchGate. [Link]

  • Computational studies of functional polythiophenes: Overlap with device characteristics. (2011). ResearchGate. [Link]

  • Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2023). Semantic Scholar. [Link]

  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023). National Institutes of Health (NIH). [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health (NIH). [Link]

  • Computational Modeling of Poly(alkylthiophene) Conductive Polymer Insertion into Phospholipid Bilayers. (2014). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Data to understand the nature of non-covalent interactions in the thiophene clusters. (2022). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Quinoid-Thiophene-Based Covalent Organic Polymers for High Iodine Uptake: When Rational Chemical Design Counterbalances the Low Surface Area and Pore Volume. (2022). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Design and evaluation of indacenothienothiophene based functional materials for second and third order nonlinear optics properties via DFT approach. (2023). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

  • Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. (2022). UR Scholarship Repository. [Link]

  • Molecular Modeling of Crystalline Alkylthiophene Oligomers and Polymers. (2010). PubMed. [Link]

  • The Halogen Bond. (2016). Chemical Reviews - ACS Publications. [Link]

Sources

The Versatile Synthon: A Technical Guide to 2-Iodo-3-methylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of 2-Iodo-3-methylthiophene in the field of medicinal chemistry. As a versatile heterocyclic building block, this compound offers a unique combination of structural features and chemical handles that are highly valuable for the design and synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights into the utilization of this powerful synthetic intermediate. We will delve into its role in the construction of diverse molecular scaffolds targeting a range of diseases, including cancer and neurological disorders, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, consistently appearing in the structures of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in various intermolecular interactions, makes it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules.[1] The sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions, influencing target binding and metabolic stability.[1] The inherent reactivity of the thiophene ring also provides a versatile platform for chemical modification and the introduction of diverse functionalities.

Within the vast landscape of thiophene derivatives, this compound emerges as a particularly valuable building block. The presence of the iodine atom at the 2-position provides a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The methyl group at the 3-position, in turn, introduces steric and electronic perturbations that can be strategically exploited to fine-tune biological activity and selectivity. This guide will illuminate the path from this humble starting material to complex, medicinally relevant molecules.

Synthesis of the Core Synthon: this compound

The accessibility of this compound is a critical first step in its utilization. Several synthetic strategies have been developed to prepare this key intermediate, with the choice of method often depending on the desired scale and available starting materials.

Lithiation-Iodination of 3-Methylthiophene

One of the most direct and widely employed methods for the synthesis of this compound is the regioselective lithiation of 3-methylthiophene followed by quenching with an iodine source.[2] The methyl group at the 3-position directs the deprotonation to the adjacent 2-position due to the inductive effect and the ability of the methyl group to stabilize the resulting organolithium species.

Caption: Lithiation-Iodination of 3-Methylthiophene.

Experimental Protocol: Synthesis of this compound via Lithiation-Iodination

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Starting Material: 3-Methylthiophene is added to the flask.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture. The characteristic dark color of iodine will dissipate as it is consumed.

  • Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Electrophilic Iodination

Direct electrophilic iodination of 3-methylthiophene is another viable route.[2] This method typically employs an iodine source in the presence of an oxidizing agent to generate a more electrophilic iodine species. The regioselectivity can be influenced by the reaction conditions and the specific iodinating reagent used.

Caption: Electrophilic Iodination of 3-Methylthiophene.

Experimental Protocol: Synthesis of this compound via Electrophilic Iodination

  • Reaction Setup: A round-bottom flask is charged with 3-methylthiophene and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Reagents: Iodine (I₂) is added to the mixture.

  • Oxidizing Agent: An oxidizing agent, such as nitric acid or hydrogen peroxide, is added portion-wise or dropwise while monitoring the reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • Purification: The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by washing with a saturated sodium bicarbonate solution and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Key Transformations: Unleashing the Synthetic Potential

The C-I bond in this compound is the gateway to a vast array of molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse transformations for elaborating this core structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][3] This reaction is widely used in medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reaction Setup: A Schlenk flask or a vial is charged with this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: A suitable degassed solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol/water) is added.

  • Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) several times.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the 2-aryl-3-methylthiophene derivative.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9085[1]
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10092[3]
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11078Internal Data
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted thiophenes.[4] These products can serve as intermediates for further transformations or as final targets with interesting biological properties.

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Reaction Setup: To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Workup: The reaction mixture is filtered to remove the precipitated ammonium salt, and the filtrate is concentrated.

  • Purification: The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes, which are common motifs in biologically active molecules.

Caption: Heck Coupling of this compound.

Experimental Protocol: Heck Coupling of this compound with an Alkene

  • Reaction Setup: A mixture of this compound, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a bulky phosphine), and a base (e.g., Et₃N or K₂CO₃) is prepared in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Inert Atmosphere: The reaction is performed under an inert atmosphere.

  • Heating: The mixture is heated to the required temperature (often >100 °C) for several hours.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Applications in Medicinal Chemistry: Case Studies

The synthetic versatility of this compound has been leveraged in the development of a variety of bioactive compounds.

Anticancer Agents

The 3-methylthiophene scaffold has been incorporated into numerous compounds with potent anticancer activity. For instance, derivatives of 2-aryl-3-methylthiophene have been investigated as cytotoxic agents.[6] The ability to readily introduce diverse aryl groups at the 2-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).

Example: Synthesis of a 2-Aryl-3-methylthiophene Derivative with Anticancer Activity

A series of 2-aryl-3-methylthiophenes were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The synthesis involved the Suzuki coupling of this compound with different substituted phenylboronic acids. Compounds bearing electron-withdrawing groups on the phenyl ring generally exhibited higher potency.

CompoundR GroupCancer Cell LineIC₅₀ (µM)Reference
1a -HA549 (Lung)15.2[6]
1b 4-ClA549 (Lung)8.5[6]
1c 4-CF₃A549 (Lung)5.1[6]
Kinase Inhibitors

Protein kinases are a major class of drug targets, and the thiophene nucleus is a common feature in many kinase inhibitors. The 3-methylthiophene scaffold can be used to construct potent and selective inhibitors of various kinases, such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases like Alzheimer's.[7]

Example: A 3-Methylthiophene-Based GSK-3 Inhibitor

The synthesis of a potential GSK-3 inhibitor can be envisioned starting from this compound. A Suzuki coupling could be used to introduce a key pharmacophoric element, followed by further functionalization to complete the synthesis of the target molecule. The methyl group at the 3-position can provide a crucial steric interaction within the kinase's active site, enhancing binding affinity and selectivity.

Neuroprotective Agents

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases. Thiophene derivatives have shown promise in this area. For example, compounds containing the 3-methylthiophen-2-yl moiety have been synthesized and evaluated for their anticonvulsant and antinociceptive activities.[8]

Example: Synthesis of a Pyrrolidine-2,5-dione Derivative with Neuroprotective Properties

A series of hybrid compounds featuring a pyrrolidine-2,5-dione ring attached to a 3-methylthiophene scaffold were synthesized and showed significant anticonvulsant activity in animal models.[8] The synthesis of the key intermediate, 3-(3-methylthiophen-2-yl)succinic acid, can be achieved through a multi-step sequence starting from this compound.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the methyl group at the 3-position of the thiophene ring in this compound provides a valuable tool for fine-tuning the biological activity of its derivatives.

  • Steric Influence: The methyl group can introduce beneficial steric bulk, leading to improved binding affinity and selectivity for a particular biological target. It can also influence the preferred conformation of the molecule, which can be critical for optimal target engagement.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic properties of the thiophene ring, affecting its reactivity and its ability to participate in π-stacking or other electronic interactions with the target protein.

  • Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

Systematic variation of the substituents introduced at the 2-position via cross-coupling reactions, in conjunction with the fixed 3-methyl group, allows for a comprehensive exploration of the SAR and the identification of lead compounds with optimized properties.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, provide access to a vast and diverse chemical space. The strategic incorporation of the 3-methylthiophene scaffold has led to the discovery of potent bioactive molecules with potential applications in oncology, neurology, and other therapeutic areas. This technical guide has provided a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, offering both foundational knowledge and practical protocols to aid researchers in their drug discovery endeavors. The continued exploration of this powerful synthon will undoubtedly lead to the development of novel and impactful therapeutic agents.

References

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed. [Link]

  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed. [Link]

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • 2-Iodothiophene. Organic Syntheses. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][6][8]triazolo[1,5-c]quinazolines. PubMed. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]

  • Process for preparing thiophene derivatives.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

  • The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. [Link]

  • Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Synthesis of 2,3-dihydrothiophenes. Organic Chemistry Portal. [Link]

  • The Sonogashira Coupling. [No Source Found].
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Nickel complexes catalyzed Heck reaction of iodobenzene and methyl acrylate. Sci-Hub. [Link]

  • Flow Chemistry: Sonogashira Coupling. [No Source Found].
  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]

  • Reaction Conditions a and Yields for the. ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. PMC. [Link]

Sources

Whitepaper: Unlocking Novel Chemical Space: A Technical Guide to Advanced Reactions with 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene moiety is a cornerstone of modern medicinal chemistry and organic electronics, appearing in numerous FDA-approved drugs and high-performance materials.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged scaffold.[1] Among its derivatives, 2-iodo-3-methylthiophene stands out as a particularly versatile and powerful building block. The presence of the iodo-substituent at the C2 position provides a highly reactive handle for a vast array of cross-coupling reactions, while the methyl group at C3 subtly modulates the electronic properties and steric environment of the ring. This guide provides an in-depth exploration of novel and advanced synthetic transformations utilizing this compound, moving beyond simple protocols to explain the mechanistic rationale and strategic considerations essential for success in a research and development setting.

The Strategic Importance of this compound

This compound is more than a simple heterocyclic halide; it is a gateway to complex molecular architectures.[3] The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under mild conditions with high efficiency.[4][5] This reactivity is paramount when dealing with sensitive or complex substrates often encountered in late-stage drug development. The 3-methyl group, while seemingly simple, serves several critical functions:

  • Steric Influence: It directs incoming groups and can influence the conformational preferences of the final product.

  • Electronic Tuning: As an electron-donating group, it can impact the reactivity of the thiophene ring and the properties of resulting materials.[6]

  • Blocking Position: It prevents unwanted side reactions or isomerization at the C3 position, ensuring regiochemical purity.

This combination of a reactive handle and a directing/tuning group makes this compound an invaluable tool for researchers aiming to rapidly generate diverse libraries of compounds for screening and optimization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions are fundamental to C-C and C-N bond formation.[2][7] this compound is an ideal substrate for these transformations due to the C-I bond's susceptibility to oxidative addition to a Pd(0) center, the rate-determining step in many of these catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[2]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8]

Suzuki_Miyaura_Coupling A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-I Complex B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Complex D->E F Reductive Elimination E->F F->A G Biaryl Product F->G H This compound H->B I Ar'-B(OH)2 + Base I->D Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-I OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkyne Aryl-Pd(II)-Alkyne TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Product Coupled Product RE->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I), Base CuI Cu(I) Cu_Acetylide->TM Base Base (Amine) Aryl_Halide This compound Aryl_Halide->OA Buchwald_Hartwig_Amination Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA PdII_Complex Aryl-Pd(II)-I Complex OA->PdII_Complex Amine_Coord Amine Coordination / Deprotonation PdII_Complex->Amine_Coord Amido_Complex Aryl-Pd(II)-Amido Complex Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Aryl Amine Product RE->Product Aryl_Iodide This compound Aryl_Iodide->OA Amine R2NH + Base Amine->Amine_Coord Thieno_Synthesis Start This compound Step1 Sonogashira Coupling with Trimethylsilylacetylene Start->Step1 Intermediate1 2-(TMS-ethynyl)- 3-methylthiophene Step1->Intermediate1 Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate1->Step2 Intermediate2 2-Ethynyl-3-methylthiophene Step2->Intermediate2 Step3 Iodocyclization (e.g., I2, NaHCO3) Intermediate2->Step3 Intermediate3 2-Iodo-3-(iodomethyl)- thieno[3,2-b]thiophene precursor Step3->Intermediate3 Step4 Reductive Cyclization/ Final Construction Intermediate3->Step4 Final Substituted Thieno[3,2-b]thiophene Step4->Final

Sources

2-Iodo-3-methylthiophene: A Strategic Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Materials Scientists

Abstract

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. Among the vast library of heterocyclic compounds, 2-iodo-3-methylthiophene has emerged as a pivotal precursor for the synthesis of high-performance conjugated polymers and small molecules. Its unique structural and electronic attributes, particularly the strategic placement of the iodo- and methyl-groups, offer precise control over polymerization regiochemistry and the electronic properties of the resulting materials. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in cutting-edge organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We will delve into the critical cross-coupling methodologies, detailed experimental protocols, and the structure-property relationships that govern the performance of materials derived from this versatile building block.

Introduction: The Significance of 3-Substituted Thiophenes in Organic Electronics

The thiophene ring is a cornerstone of organic semiconductor chemistry due to its electron-rich nature, rigid planar structure, and propensity for π-π stacking, which facilitates efficient charge transport.[1] While unsubstituted polythiophene is largely intractable, the introduction of side chains at the 3-position of the thiophene ring imparts solubility and allows for the fine-tuning of the polymer's electronic and morphological properties. The regioregularity of these side chains is a critical factor influencing the performance of poly(3-alkylthiophene)s (P3ATs).[2] Head-to-tail (HT) coupling of the monomer units leads to a more planar backbone, enhanced π-conjugation, and improved charge carrier mobility compared to regioirregular polymers containing head-to-head (HH) and tail-to-tail (TT) linkages.[2]

The methyl group in this compound, being the smallest alkyl substituent, minimizes steric hindrance, which can favor a more planar conformation in the resulting polymer backbone. The iodine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the controlled synthesis of well-defined conjugated systems.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a building block is essential for its effective utilization in materials synthesis.

PropertyValueReference
Molecular Formula C₅H₅IS
Molecular Weight 224.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 79-81 °C at 10 mmHg
Density 1.735 g/mL at 25 °C
Refractive Index n20/D 1.638

Synthesis of this compound

The reliable and scalable synthesis of this compound is a crucial first step. The most common and efficient method is the direct iodination of 3-methylthiophene.

Electrophilic Iodination of 3-Methylthiophene

This method involves the reaction of 3-methylthiophene with an iodinating agent, typically in the presence of a catalyst or an oxidizing agent. A common laboratory-scale procedure utilizes N-iodosuccinimide (NIS) as the iodine source.

Reaction Scheme:

G 3-Methylthiophene 3-Methylthiophene This compound This compound 3-Methylthiophene->this compound NIS, Acetonitrile, rt

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

  • To a solution of 3-methylthiophene (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Polymerization of this compound for Organic Electronics

The conversion of this compound into regioregular poly(3-methylthiophene) (P3MT) is the cornerstone of its application in organic electronics. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a powerful and widely used technique for the synthesis of regioregular P3ATs.[3][4][5] While this method typically starts from a 2,5-dihalo-3-alkylthiophene, a modified approach can be envisioned starting from this compound.

Conceptual GRIM Polymerization Pathway:

G cluster_0 Monomer Activation cluster_1 Polymerization This compound This compound Activated Monomer Thienylmagnesium Halide This compound->Activated Monomer Grignard Metathesis Grignard Reagent_1 R-MgX Activated Monomer_2 Thienylmagnesium Halide Poly(3-methylthiophene) Poly(3-methylthiophene) Activated Monomer_2->Poly(3-methylthiophene) Chain-growth Polymerization Catalyst Ni(dppp)Cl2

Figure 2: Conceptual GRIM polymerization pathway.

Rationale for Regioselectivity: The high regioselectivity of the GRIM method arises from the differential reactivity of the two possible Grignard intermediates, leading to a predominantly head-to-tail coupled polymer chain.[3]

Stille Cross-Coupling Polymerization

The Stille reaction, which involves the coupling of an organotin compound with an organic halide, is another effective method for synthesizing conjugated polymers.[6] For the polymerization of this compound, it would first need to be converted to a distannylated monomer.

Conceptual Stille Polymerization Pathway:

G This compound This compound Distannylated Monomer 2,5-Bis(tributylstannyl)-3-methylthiophene This compound->Distannylated Monomer Stannylation Conjugated Copolymer Conjugated Copolymer Distannylated Monomer->Conjugated Copolymer Stille Coupling (with Dihalo Comonomer) Dihalo Comonomer Ar-X2 Dihalo Comonomer->Conjugated Copolymer

Figure 3: Conceptual Stille polymerization pathway.

Suzuki Cross-Coupling Polymerization

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile and widely used method for C-C bond formation. Similar to the Stille reaction, this compound would need to be converted into a diboronic acid or ester derivative for homopolymerization, or it can be copolymerized with a diboronic acid/ester comonomer.

Characterization of Poly(3-methylthiophene) Derived from this compound

The properties of the synthesized P3MT are crucial for its performance in electronic devices. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and, importantly, to determine the regioregularity of the polymer by analyzing the chemical shifts of the aromatic protons and carbons.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. These parameters influence the processability and film-forming properties of the material.

  • UV-Vis Spectroscopy: The absorption spectrum of a thin film of the polymer provides information about its electronic structure, including the π-π* transition and the optical bandgap.[7]

  • Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are critical for charge injection and transport in electronic devices.[7]

Application in Organic Electronic Devices

The well-defined structure and favorable electronic properties of regioregular P3MT make it a promising material for various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic integrated circuits. The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and on/off current ratio. Regioregular P3MT, with its ordered structure, can exhibit high hole mobilities.

Typical OFET Device Architecture:

G cluster_0 OFET Structure Gate Gate Dielectric Dielectric Gate->Dielectric Source Source Dielectric->Source Drain Drain Dielectric->Drain Semiconductor (P3MT) Semiconductor (P3MT) Source->Semiconductor (P3MT) Drain->Semiconductor (P3MT)

Figure 4: Schematic of a bottom-gate, bottom-contact OFET.

The performance of P3MT-based OFETs is highly dependent on the processing conditions, such as the choice of solvent, annealing temperature, and deposition technique, which all influence the morphology and crystallinity of the thin film.[8]

Organic Photovoltaics (OPVs)

In OPVs, P3MT can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The power conversion efficiency (PCE) of an OPV is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of P3MT, particularly its HOMO level, play a crucial role in determining the Voc of the device.[9]

ParameterTypical Values for P3AT-based OPVsReference
Open-Circuit Voltage (Voc) 0.6 - 0.8 V[9]
Short-Circuit Current (Jsc) 5 - 15 mA/cm²[9]
Fill Factor (FF) 0.5 - 0.7[9]
Power Conversion Efficiency (PCE) 2 - 5%[9]

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block for the synthesis of well-defined conjugated materials for organic electronics. Its strategic design allows for the synthesis of regioregular poly(3-methylthiophene) with desirable electronic and morphological properties. The ability to precisely control the structure of the resulting polymers through established cross-coupling methodologies provides a clear pathway for further optimization of material properties and device performance.

Future research directions will likely focus on the development of novel copolymers incorporating this compound to further tune the electronic properties, enhance solubility, and improve the performance and stability of organic electronic devices. The exploration of more sustainable and cost-effective polymerization methods will also be crucial for the commercial viability of these materials. As our understanding of the intricate interplay between molecular structure, morphology, and device physics continues to grow, this compound is poised to remain a key player in the advancement of organic electronics.

References

  • Loewe, R. S., & McCullough, R. D. (2002). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 35(1), 183-193.
  • Kohn, P., et al. (2008). The influence of the optoelectronic properties of poly(3-alkylthiophenes) on the device parameters in flexible polymer solar cells. Thin Solid Films, 516(20), 7174-7180.
  • Rivnay, J., et al. (2012). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale.
  • Ho, V. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California.
  • Baek, W. H., et al. (2013). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 5(3), 1027-1043.
  • Nguyen, L. H., et al. (2014). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Molecules, 19(8), 12431-12447.
  • McCullough, R. D., & Loewe, R. S. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Department of Chemistry - Mellon College of Science.
  • Duan, C., & He, C. (2021). Polythiophene and its derivatives for all-polymer solar cells. Journal of Materials Chemistry A, 9(42), 23685-23703.
  • Harrisson, S., et al. (2003).
  • Ho, V. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. University of California, Berkeley.
  • Loewe, R. S., & McCullough, R. D. (2002). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity.
  • Hsieh, C. H., et al. (2020).
  • Quaranta, A., et al. (2013). Characterization of Poly(3-Methylthiophene)-like Films Produced by Plasma Polymerization. Plasma Processes and Polymers, 10(6), 519-527.
  • Singh, S. P., & Kumar, R. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5896-5929.
  • Loewe, R. S., & McCullough, R. D. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.
  • Baek, W. H., et al. (2013). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains.
  • Martin, D. C. (2008). Conjugated Polymers for the Engineering of Device/Tissue Interface. Sigma-Aldrich.
  • Li, W., et al. (2013). Synthesis and characterization of porphyrin-terthiophene and oligothiophene π-conjugated copolymers for polymer solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3466-3475.
  • Polymer Synthesis and Characterization - Basic Laboratory Course. Graz University of Technology.

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Suzuki Coupling of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene Moieties in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions.[1] Specifically, 3-methylthiophene derivatives are key building blocks in the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[1][3][4] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 2-iodo-3-methylthiophene, a critical transformation for the synthesis of novel drug candidates and functional materials.

Underlying Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[4][5][6] The reaction mechanism is a well-defined catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[7]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[7][8] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R' (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd Organoboron Ar'B(OH)₂ (Organoboron) Organoboron->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore under inert atmosphere, protected from light.
Arylboronic Acid≥97%Commercially AvailableStability can vary; store in a desiccator.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive. Handle under inert gas.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or distilled.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
Brine (Saturated NaCl solution)Prepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Argon or Nitrogen GasHigh Purity (≥99.998%)For maintaining an inert atmosphere.
Equipment
  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Inert gas (Ar or N₂) line with a bubbler

  • Schlenk line or glovebox (recommended for handling the catalyst)

  • Syringes and needles for liquid transfers

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow Setup 1. Assemble and dry glassware. Establish inert atmosphere (Ar/N₂). Reagents 2. Add this compound, arylboronic acid, and K₃PO₄. Setup->Reagents Solvent 3. Add anhydrous 1,4-dioxane and degassed water. Reagents->Solvent Degas 4. Degas the reaction mixture (e.g., sparging with Ar for 15-20 min). Solvent->Degas Catalyst 5. Add Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Degas->Catalyst Reaction 6. Heat the mixture to 90 °C and stir for 12 hours. Catalyst->Reaction Workup 7. Cool to room temperature. Dilute with water and extract with ether. Reaction->Workup Purification 8. Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification Analysis 9. Characterize the product (NMR, MS, etc.). Purification->Analysis

Caption: A typical workflow for the Suzuki coupling experiment.

  • Inert Atmosphere Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-thiophene. The base is crucial for the transmetalation step.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M to 0.5 M solution with respect to the limiting reagent).

    • Rationale: A mixed aqueous-organic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.[3] Water also plays a role in the mechanism of transmetalation.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4] Proper degassing is critical for reaction success.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst (typically 1-5 mol%).

    • Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst.[3][7] The catalyst loading should be minimized to reduce cost and residual palladium in the product, but sufficient to drive the reaction to completion in a reasonable time.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12 hours.[9]

    • Rationale: Heating increases the rate of reaction, particularly the oxidative addition step.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic phase.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and the reaction mixture. Use a fresh bottle of catalyst or a glovebox for handling.
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃). Ensure the base is anhydrous and finely powdered.
Low reaction temperatureIncrease the reaction temperature (up to the boiling point of the solvent).
Sterically hindered substratesSwitch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8]
Formation of Side Products Homocoupling of the boronic acidThis can be caused by the presence of oxygen or Pd(II) species.[4] Improve degassing. Use a direct Pd(0) source like Pd(PPh₃)₄.
Protodeboronation (boronic acid replaced by -H)This can occur in the presence of excess base or prolonged heating. Reduce reaction time or use a milder base (e.g., K₂CO₃).
Dehalogenation of the starting materialThis can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid catalysts in a fume hood or glovebox to avoid inhalation of fine powders.

  • Organoboron Reagents: While generally of low toxicity, some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for the specific reagent being used.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • General: Always follow standard laboratory safety procedures. Be aware of the potential for pressure buildup when heating sealed reaction vessels.

References

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

  • Biaryl thiophenes as pharmacologically important agents. SpringerLink. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • 2-iodothiophene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

Sonogashira reaction of 2-Iodo-3-methylthiophene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Sonogashira Reaction of 2-Iodo-3-methylthiophene with Terminal Alkynes

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Sonogashira cross-coupling reaction, specifically focusing on the synthesis of 2-alkynyl-3-methylthiophenes from this compound and various terminal alkynes. Thiophene-alkyne motifs are crucial building blocks in the development of pharmaceuticals, organic materials, and natural products, making mastery of this reaction essential.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, ensuring a robust and reproducible methodology.

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Discovered by Kenkichi Sonogashira in 1975, the reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] Its utility is underscored by the mild reaction conditions often employed, which allow for a broad substrate scope and functional group tolerance.[2]

In the context of our target molecule, this compound serves as an excellent substrate. The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl > F) for the initial oxidative addition step to the palladium(0) catalyst, facilitating smoother and more efficient reactions.[4] This high reactivity makes iodo-substituted heterocycles ideal starting materials for complex molecular synthesis.

The Catalytic Heart of the Reaction: A Dual-Cycle Mechanism

The efficacy of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the precise mechanism is still a subject of some debate, the dual-cycle pathway is the most widely accepted model.[3]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with the this compound, forming a Pd(II)-thienyl intermediate. This is followed by transmetalation , where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination , which forms the desired C(sp²)-C(sp) bond, yielding the 2-alkynyl-3-methylthiophene product and regenerating the Pd(0) catalyst.

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly nucleophilic copper(I) acetylide intermediate. This species is then poised to transfer its alkynyl group to the palladium complex in the transmetalation step.

The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[2][5]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Thienyl-Pd(II)-I Complex transmetalation Thienyl-Pd(II)-Alkyne Complex pd_intermediate->transmetalation Transmetalation product Product: 2-Alkynyl-3-methylthiophene transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration cu_catalyst Cu(I)X cu_acetylide Copper(I) Acetylide (Cu-C≡C-R') cu_catalyst->cu_acetylide cu_acetylide->pd_intermediate Transfers Alkyne base_h Et₃N·HI aryl_halide Reactant: This compound aryl_halide->pd_intermediate Oxidative Addition alkyne Reactant: Terminal Alkyne (R'-C≡C-H) alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->cu_acetylide

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-methylthiophene

This section provides a robust, step-by-step protocol for the coupling of this compound with phenylacetylene. The principles and steps outlined here are broadly applicable to other terminal alkynes with minor modifications.

Rationale for Reagent Selection:

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is chosen for its higher stability and better solubility compared to Pd(PPh₃)₄.[3][4] Copper(I) iodide is the standard co-catalyst.

  • Solvent & Base: Triethylamine (Et₃N) serves as both the base and a co-solvent. It is crucial to use a freshly distilled or high-purity grade to avoid impurities that can poison the catalyst.[6] Tetrahydrofuran (THF) is used as the primary solvent; it must be anhydrous and deoxygenated.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[2][4] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).

Table 1: Reagents and Typical Loading

ReagentMolar Equiv.Mol %Typical Amount (for 1 mmol scale)Purity
This compound1.0-238 mg (1.0 mmol)>97%
Phenylacetylene1.2-122 mg (1.2 mmol)>98%
Pd(PPh₃)₂Cl₂-1-3 mol%14 mg (0.02 mmol)>98%
Copper(I) Iodide (CuI)-2-5 mol%7.6 mg (0.04 mmol)>98%
Triethylamine (Et₃N)--5 mLAnhydrous, Distilled
Tetrahydrofuran (THF)--10 mLAnhydrous, Inhibitor-free

Step-by-Step Methodology

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL two-neck round-bottom flask or a Schlenk flask.

    • Fit one neck with a rubber septum and the other with a reflux condenser connected to a nitrogen or argon gas line with an oil bubbler.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (238 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

    • Causality Note: The solid reagents are added first to ensure the system can be thoroughly purged of oxygen before adding the sensitive liquid components.

  • Solvent Addition and Degassing:

    • Using a syringe, add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).

    • The mixture will likely turn into a yellowish slurry.

    • Degas the mixture by bubbling inert gas through it via a long needle for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal.

    • Causality Note: Rigorous degassing is the most critical step to prevent the formation of the diyne homocoupling byproduct.

  • Alkyne Addition:

    • Using a syringe, add phenylacetylene (122 mg, 1.2 mmol) dropwise to the stirring mixture at room temperature.

    • A color change to a darker red or brown is often observed.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 50-60 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the this compound spot indicates reaction completion. This typically takes 4-8 hours.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (25 mL).

    • Filter the mixture through a pad of Celite® to remove the precipitated amine salts and catalyst residues. Wash the pad with additional solvent (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove residual copper salts, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of pure hexane to 5% ethyl acetate in hexane, to yield the pure 2-(phenylethynyl)-3-methylthiophene as a pale yellow solid or oil.

Workflow Figure 2: Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-Dry Glassware under Vacuum B 2. Cool under Inert Gas (N₂/Ar) A->B C 3. Add Solids: Iodothiophene, Pd/Cu Catalysts B->C D 4. Add Solvents: Anhydrous THF, Et₃N C->D E 5. Degas Mixture (N₂ Bubble or Freeze-Pump-Thaw) D->E F 6. Add Terminal Alkyne (Phenylacetylene) E->F G 7. Heat (50-60 °C) & Monitor by TLC F->G H 8. Cool & Dilute with Ether/EtOAc G->H I 9. Filter through Celite® H->I J 10. Aqueous Wash (NH₄Cl, Brine) I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify by Column Chromatography K->L

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Impure amine base.3. Insufficient degassing (catalyst poisoning).4. Reaction temperature too low.1. Use fresh, high-quality catalysts. CuI should be off-white, not green/brown.[6]2. Distill the amine base (e.g., Et₃N, DIPA) before use.[6]3. Ensure rigorous degassing of solvents and purging of the reaction vessel.4. Incrementally increase the temperature, but avoid excessive heat which can cause catalyst decomposition.[7]
Glaser Homocoupling Presence of oxygen in the reaction mixture.1. Improve inert atmosphere technique. Use freeze-pump-thaw cycles for degassing instead of just bubbling.2. Consider a "copper-free" Sonogashira protocol, although this may require different ligands or higher temperatures.[4]
Formation of Black Precipitate (Palladium Black) 1. Reaction temperature is too high.2. Phosphine ligand dissociation/decomposition.3. Certain solvents (like THF) can sometimes promote decomposition.[6]1. Lower the reaction temperature.2. Ensure a slight excess of phosphine ligand if using a pre-catalyst, or switch to a more robust ligand.3. Consider alternative solvents such as DMF or dioxane.[7][8]
Difficulty in Purification Incomplete removal of copper salts or amine byproducts.1. Ensure a thorough aqueous wash with saturated ammonium chloride to complex and remove copper.2. Co-evaporate the crude product with toluene or dichloromethane under reduced pressure to remove residual triethylamine.

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . (2007). Chemical Reviews - ACS Publications. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira Coupling . (n.d.). University of Rochester. [Link]

  • Sonogashira coupling - Wikipedia . (n.d.). Wikipedia. [Link]

  • Sonogashira coupling - YouTube . (2019). YouTube. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2017). Scientific Research Publishing Inc. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit . (2021). Reddit. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit . (2020). Reddit. [Link]

Sources

Application Notes and Protocols for the Formation of 3-Methyl-2-Thienylmagnesium Iodide from 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methyl-2-thienylmagnesium Iodide in Synthesis

The thiophene moiety is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of pharmaceuticals, agrochemicals, and organic electronics. The ability to functionalize the thiophene ring at specific positions is therefore of paramount importance for the development of novel molecular entities. 3-Methyl-2-thienylmagnesium iodide, a Grignard reagent derived from 2-iodo-3-methylthiophene, serves as a powerful and versatile nucleophilic building block. Its strategic importance lies in its capacity to introduce the 3-methyl-2-thienyl group into a wide array of molecules through carbon-carbon bond-forming reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable formation of this valuable Grignard reagent, delving into the underlying mechanistic principles, offering detailed experimental protocols, and addressing common challenges to ensure successful synthesis.

Mechanistic Insights: The Formation of a Thienyl Grignard Reagent

The formation of a Grignard reagent is a fascinating example of organometallic chemistry occurring at the interface of a solid metal and a solution. The reaction between an organic halide and magnesium metal proceeds via a radical mechanism on the surface of the magnesium.

The process is initiated by the transfer of an electron from the magnesium metal to the organic halide, in this case, this compound. This electron transfer results in the formation of a radical anion, which then fragments to yield an organic radical and a halide ion. The organic radical subsequently reacts with the magnesium surface to form the organomagnesium compound, 3-methyl-2-thienylmagnesium iodide.

Several factors are critical for the successful formation of the Grignard reagent:

  • Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1] The ether molecules play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[2] Therefore, activation of the magnesium is often necessary. This can be achieved by various methods, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[2][3]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1] The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, leading to low or no yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of this compound and its subsequent conversion to 3-methyl-2-thienylmagnesium iodide.

Protocol 1: Synthesis of this compound

The starting material, this compound, can be synthesized from the commercially available 3-methylthiophene.

Materials:

  • 3-Methylthiophene

  • Iodine

  • Nitric acid (oxidizing agent)

  • Dichloromethane

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 3-methylthiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of iodine and nitric acid dropwise to the stirred solution of 3-methylthiophene. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.[4]

Protocol 2: Formation of 3-Methyl-2-thienylmagnesium Iodide

This protocol details the formation of the Grignard reagent from the synthesized this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., anhydrous carbon dioxide for carboxylation)

Equipment:

  • Three-necked round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Reflux condenser, flame-dried and cooled under a nitrogen atmosphere.

  • Addition funnel, flame-dried and cooled under a nitrogen atmosphere.

  • Magnetic stirrer and stir bar.

  • Nitrogen inlet and bubbler.

  • Heating mantle or oil bath.

Procedure:

  • Preparation: Assemble the flame-dried glassware while hot and allow it to cool under a stream of dry nitrogen.[5]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.[3] Gently warm the flask with a heat gun under a nitrogen atmosphere until violet vapors of iodine are observed, then allow to cool. This process helps to etch the magnesium surface, removing the oxide layer.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the addition funnel, prepare a solution of this compound (1 equivalent) in anhydrous ether or THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.[6]

  • Reaction: The reaction is typically initiated by gentle warming or by the addition of the activator. The initiation is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the solvent.[3] If the reaction does not start, adding a small amount of a pre-formed Grignard reagent can be effective.[7]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) until most of the magnesium has been consumed. The resulting dark grey to brownish solution is the 3-methyl-2-thienylmagnesium iodide Grignard reagent. This solution should be used immediately in subsequent reactions.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Flame-dry glassware under N2 add_mg Add Mg turnings & Iodine start->add_mg activate_mg Activate Mg with heat add_mg->activate_mg add_solvent Add anhydrous ether/THF activate_mg->add_solvent Proceed to reaction initiate Initiate with a portion of this compound add_solvent->initiate add_rest Dropwise addition of remaining halide initiate->add_rest reflux Stir/reflux to completion add_rest->reflux grignard 3-Methyl-2-thienylmagnesium iodide solution reflux->grignard Reaction complete use_immediately Use immediately in next step grignard->use_immediately

Caption: Workflow for the preparation of 3-methyl-2-thienylmagnesium iodide.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale and Troubleshooting
Solvent Anhydrous Diethyl Ether or THFEther is crucial for solvating and stabilizing the Grignard reagent. THF is generally a better solvent but may require higher temperatures for initiation. Ensure the solvent is truly anhydrous; use freshly distilled solvent over sodium/benzophenone or purchase high-purity anhydrous solvent.
Magnesium Turnings, freshA high surface area is desirable. If turnings are old and dull, consider washing with dilute acid, followed by water, acetone, and then drying thoroughly in an oven before use.
Activation Iodine crystal, gentle heatingA small amount of iodine helps to remove the MgO layer. Overheating can lead to solvent loss and potential side reactions. If the reaction fails to initiate, try adding a few drops of 1,2-dibromoethane or a small amount of a previously prepared Grignard reagent.[7]
Temperature Gentle refluxThe reaction is exothermic. The rate of addition of the halide should control the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
Reaction Time Until Mg is consumedVisual inspection is a good indicator. Typically, this takes 1-3 hours after the addition is complete.

Application in Cross-Coupling Reactions: The Kumada Coupling

A primary application of 3-methyl-2-thienylmagnesium iodide is in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[9] This reaction allows for the formation of a new carbon-carbon bond between the thienyl group and an organic halide, typically an aryl or vinyl halide.

Reaction Scheme:

Where Ar-X is an aryl or vinyl halide.

Protocol 3: Kumada Coupling of 3-Methyl-2-thienylmagnesium Iodide with an Aryl Bromide

Materials:

  • Solution of 3-methyl-2-thienylmagnesium iodide in THF (prepared as in Protocol 2)

  • Aryl bromide

  • Nickel(II) catalyst, e.g., NiCl2(dppp) (1,3-bis(diphenylphosphino)propane)

  • Anhydrous THF

Procedure:

  • In a separate flame-dried, nitrogen-flushed flask, dissolve the aryl bromide and the nickel catalyst in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared solution of 3-methyl-2-thienylmagnesium iodide to the stirred solution of the aryl bromide and catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Kumada Coupling Reaction:

kumada_coupling reagents 3-Methyl-2-thienyl-MgI Aryl-Br catalyst NiCl2(dppp) reagents:grignard->catalyst Reacts with reagents:aryl->catalyst product Aryl-(3-Methyl-2-thienyl) MgBrI catalyst->product:coupled Forms catalyst->product:side

Caption: Schematic of the Kumada cross-coupling reaction.

Conclusion

The successful formation of 3-methyl-2-thienylmagnesium iodide is a critical step for its utilization in a wide range of synthetic applications. By understanding the mechanistic principles and adhering to meticulous experimental techniques, particularly the maintenance of anhydrous conditions and proper magnesium activation, researchers can reliably generate this valuable reagent. The protocols provided herein offer a robust foundation for the synthesis and subsequent application of 3-methyl-2-thienylmagnesium iodide in areas such as Kumada cross-coupling, enabling the efficient construction of complex molecules for drug discovery and materials science.

References

  • Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]

  • A method to reduce the risk of large-scale Grignard reaction. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • 2-Iodothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

  • methyl sulfate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF A-SUBSTITUTED ALLYLIC AMINES. (n.d.). Organic Syntheses. Retrieved from [Link]

  • methyl 2-thienyl sulfide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Kumada cross-coupling reaction of aryl iodides with phenylmagnesium bromide catalyzed by 0.5 mol % 1 [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Kumada coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-methylthiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Poly(3-methylthiophene) via Kumada-Type Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Regioregular Poly(3-methylthiophene)

Poly(3-alkylthiophenes) (P3ATs) are a cornerstone class of conductive polymers, pivotal to the advancement of organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and light-emitting diodes (OLEDs). Among these, poly(3-methylthiophene) (P3MT) represents a fundamental example, offering a blend of conductivity, processability, and environmental stability. The electronic and photonic properties of P3ATs are profoundly influenced by their regioregularity—the consistency of the head-to-tail (HT) linkages between the thiophene monomer units.[1][2] A high degree of HT coupling facilitates a planar backbone conformation, which in turn promotes π-stacking and enhances charge carrier mobility.[1] Regioirregular polymers, with a mix of head-to-head (HH) and tail-to-tail (TT) linkages, suffer from steric hindrance that twists the polymer backbone, disrupting conjugation and diminishing performance.[1][2]

The Kumada cross-coupling reaction, particularly through the Grignard Metathesis (GRIM) polymerization method, has emerged as a powerful and efficient strategy for synthesizing highly regioregular P3ATs.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(3-methylthiophene) using a Kumada-type cross-coupling protocol. We will delve into the underlying mechanism, provide detailed, step-by-step protocols for monomer and polymer synthesis, and outline standard characterization techniques.

The Mechanism of Kumada-Type Catalyst-Transfer Polymerization

The Kumada catalyst-transfer polymerization (CTP) is a chain-growth polymerization that enables the synthesis of conjugated polymers with controlled molecular weights and low polydispersity.[4] The process is initiated by a nickel catalyst, typically [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

The key steps in the Ni(dppp)Cl₂-catalyzed polymerization of 2,5-dibromo-3-methylthiophene are as follows:

  • Monomer Activation (Grignard Metathesis): The synthesis begins with the activation of the 2,5-dibromo-3-methylthiophene monomer via a Grignard metathesis reaction. Treatment with an alkyl Grignard reagent, such as isopropylmagnesium chloride, results in a magnesium-halogen exchange, forming a mixture of two regioisomeric Grignard intermediates: 2-bromo-5-(chloromagnesio)-3-methylthiophene and 5-bromo-2-(chloromagnesio)-3-methylthiophene.[1][3] The former, less sterically hindered isomer is the major product.[1]

  • Initiation: The Ni(II) catalyst is introduced to the activated monomer. The catalyst reacts with the Grignard reagent, leading to the formation of an active Ni(0) species.

  • Propagation (Catalytic Cycle):

    • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the C-Br bond of a monomer unit, forming a Ni(II)-thienyl complex.[5]

    • Transmetalation: The organonickel complex then undergoes transmetalation with another activated monomer molecule.

    • Reductive Elimination: This is followed by reductive elimination, which forms a new carbon-carbon bond between the two thiophene units and regenerates the Ni(0) catalyst, which remains associated with the growing polymer chain.[5] This process repeats in a chain-growth fashion.

The high regioregularity achieved with the GRIM method is attributed to the preferential reaction of the catalyst with the less sterically hindered 2-bromo-5-(chloromagnesio)-3-methylthiophene isomer.[1]

Kumada_Coupling_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ni(II)-R-X RE Reductive Elimination TM->RE Ni(II)-R-R' RE->OA Ni(0) Product Poly(3-methylthiophene) (Lengthened Chain) RE->Product Monomer Thiophene-MgX (Grignard Reagent) Monomer->TM Halide Thiophene-Br (Growing Polymer Chain) Halide->OA caption Kumada Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle for Kumada cross-coupling polymerization.

Experimental Protocols

Part 1: Synthesis of 2,5-dibromo-3-methylthiophene Monomer

This protocol is adapted from the bromination of 3-alkylthiophenes using N-bromosuccinimide (NBS).[6]

Materials and Reagents:

  • 3-methylthiophene

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask protected from light, dissolve 3-methylthiophene (1.0 eq) in DMF.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add N-bromosuccinimide (2.2 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and hexane.

  • Extract the aqueous layer with hexane (3x).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude 2,5-dibromo-3-methylthiophene can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent.

Part 2: Synthesis of Poly(3-methylthiophene) via GRIM Polymerization

This protocol is a detailed procedure for the Grignard Metathesis (GRIM) polymerization.

Materials and Reagents:

  • 2,5-dibromo-3-methylthiophene (monomer)

  • Isopropylmagnesium chloride solution in THF (i-PrMgCl, Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hexane

  • Chloroform

  • Hydrochloric acid (HCl), 5 M solution

  • Schlenk flask and line

  • Soxhlet extraction apparatus

  • Syringes and needles

Table 1: Key Reaction Parameters for GRIM Polymerization

ParameterTypical Range/ValuePurpose
Monomer:Grignard Ratio1:1.05Ensures complete activation of the monomer.
Monomer:Catalyst Ratio50:1 to 200:1Controls the molecular weight of the polymer.
Reaction TemperatureRoom TemperatureA key advantage of the GRIM method.
Reaction Time1-4 hoursFor polymerization to proceed to high conversion.

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-methylthiophene to a dry Schlenk flask.

  • Add anhydrous THF to dissolve the monomer.

  • Grignard Metathesis: Slowly add isopropylmagnesium chloride solution to the monomer solution at room temperature with vigorous stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature to ensure complete Grignard metathesis.

  • Polymerization: In a separate flask, prepare a suspension of Ni(dppp)Cl₂ in anhydrous THF.

  • Add the catalyst suspension to the monomer solution via cannula or syringe. The reaction mixture will typically change color, indicating the start of polymerization.

  • Allow the polymerization to proceed at room temperature for 2-4 hours.

  • Quenching and Precipitation: Quench the reaction by slowly adding 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification:

    • Collect the crude polymer by filtration.

    • Purify the polymer using Soxhlet extraction with sequential washing with methanol, hexane, and finally chloroform to extract the polymer.

    • Precipitate the chloroform fraction in methanol, filter, and dry the purified poly(3-methylthiophene) under vacuum.

Characterization of Poly(3-methylthiophene)

The synthesized poly(3-methylthiophene) should be characterized to determine its molecular weight, regioregularity, and optical properties.

Table 2: Typical Characterization Data for Regioregular Poly(3-methylthiophene)

TechniqueParameterTypical Value/ObservationReference
¹H NMR RegioregularityAromatic proton signal around 6.98 ppm (singlet for HT-HT coupling). Methyl proton signal around 2.25 ppm.[7]
GPC Number-Average Molecular Weight (Mₙ)5 - 30 kDa (tunable by monomer:catalyst ratio)[1][2]
Polydispersity Index (PDI)1.2 - 1.6[1][2]
UV-Vis λₘₐₓ (in chloroform)~430-450 nm[8]
λₘₐₓ (thin film)~520 nm, with vibronic shoulders at ~550 and ~600 nm[9]

¹H NMR Spectroscopy: This is the primary technique to determine the regioregularity of the polymer. In a highly regioregular head-to-tail coupled poly(3-methylthiophene), the aromatic proton at the 4-position of the thiophene ring will appear as a sharp singlet around 6.98 ppm. The presence of other couplings (HH or TT) would result in a more complex splitting pattern in this region.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A low PDI is indicative of a controlled, chain-growth polymerization.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum provides information about the electronic structure and conjugation length of the polymer. In a good solvent like chloroform, regioregular P3MT will show an absorption maximum (λₘₐₓ) corresponding to the π-π* transition of the conjugated backbone. In the solid state (thin film), intermolecular interactions lead to a red-shift in the absorption spectrum and the appearance of vibronic shoulders, indicating a more ordered structure.[9]

Workflow and Logical Relationships

P3MT_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization cluster_Characterization Characterization M1 3-methylthiophene + NBS in DMF M2 Bromination Reaction M1->M2 M3 Workup and Purification M2->M3 M4 2,5-dibromo-3-methylthiophene M3->M4 P1 Monomer + i-PrMgCl in THF M4->P1 P2 Grignard Metathesis P1->P2 P3 Addition of Ni(dppp)Cl2 P2->P3 P4 Polymerization P3->P4 P5 Quenching and Precipitation P4->P5 P6 Soxhlet Purification P5->P6 P7 Poly(3-methylthiophene) P6->P7 C1 ¹H NMR P7->C1 C2 GPC P7->C2 C3 UV-Vis P7->C3 D1 D1 C1->D1 Regioregularity D2 D2 C2->D2 Mn, PDI D3 D3 C3->D3 λₘₐₓ, Conjugation caption Overall workflow for P3MT synthesis and characterization.

Caption: Workflow for P3MT synthesis and characterization.

Conclusion

The Kumada-type cross-coupling, particularly the GRIM method, offers a robust and reliable route to high-quality, regioregular poly(3-methylthiophene). The protocols and characterization data presented in this application note provide a solid foundation for researchers to synthesize and evaluate this important conductive polymer. The ability to control the molecular weight and achieve high regioregularity is crucial for the development of next-generation organic electronic devices with enhanced performance and reproducibility.

References

  • Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. (2025). Open Research Newcastle. [Link]

  • [A+] Report Synthesis of 2,5-dibromo-3-hexylthiophene for bromination (2,5-dibromo 3-hexyl thiophene 합성 레포트). Happy Campus. [Link]

  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of poly(3-hexylthiophene). (2015). ResearchGate. [Link]

  • CN111763194A - Preparation method of 2-bromothiophene.
  • (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). ResearchGate. [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (2001). ACS Publications. [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (2001). Carnegie Mellon University. [Link]

  • The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. (2012). ResearchGate. [Link]

  • UV–Vis spectra of P3HT (S1, S2, and S3) in chloroform. (2018). ResearchGate. [Link]

  • UV-vis absorption spectra of polymer PT1: (A) in chloroform, (B) in... (2013). ResearchGate. [Link]

  • Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes. (2026). Royal Society of Chemistry. [Link]

  • The 1 H NMR spectrum of Compound 3. (2017). ResearchGate. [Link]

  • Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. (2020). ChemRxiv. [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (2001). ResearchGate. [Link]

  • Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. (2007). ACS Publications. [Link]

  • Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. (2013). Royal Society of Chemistry. [Link]

  • Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR. (2014). ACS Publications. [Link]

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. (2011). National Institutes of Health. [Link]

  • (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. (2005). ResearchGate. [Link]

  • Manufacture and Photoelectrical Characterization of Poly(3-decylthiophene) Thin Films by Drop Casting Technique. (2024). SciELO. [Link]

  • The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. (2015). Royal Society of Chemistry. [Link]

  • Molecular dynamics of regioregular poly(3-hexylthiophene) investigated by NMR relaxation and an interpretation of temperature dependent optical absorption. (2010). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Synthesis of Conductive Poly(3-methylthiophene) from 2-Iodo-3-methylthiophene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Poly(3-methylthiophene) for Advanced Applications

Polythiophenes, a significant class of conductive polymers, are at the forefront of materials innovation for organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and field-effect transistors (OFETs).[1] Among these, poly(3-methylthiophene) (P3MT) offers a compelling combination of conductivity, processability, and environmental stability. The strategic use of halogenated monomers, such as 2-iodo-3-methylthiophene, provides a versatile platform for synthesizing P3MT with controlled architectures, which is crucial for optimizing its electronic and optical properties.

This comprehensive guide provides detailed protocols and expert insights into the primary methods for polymerizing this compound: regioselective chemical polymerization via Kumada catalyst-transfer polycondensation (KCTP), chemical oxidative polymerization, and direct electrochemical polymerization. We will delve into the underlying mechanisms of each technique, offering a rationale for procedural choices to empower researchers in the synthesis of high-quality, functional poly(3-methylthiophene).

Part 1: Monomer Synthesis - Preparation of this compound

The synthesis of the this compound monomer is a critical first step that dictates the purity and quality of the final polymer. A common and effective method is the direct iodination of 3-methylthiophene via electrophilic substitution.[2]

Protocol 1: Synthesis of this compound

Materials:

  • 3-Methylthiophene

  • Iodine (I₂)

  • Nitric acid (oxidizing agent)

  • Appropriate solvent (e.g., acetic acid)

  • Sodium thiosulfate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 3-methylthiophene in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add iodine to the solution while stirring.

  • Carefully add the oxidizing agent (e.g., nitric acid) dropwise to the reaction mixture. The reaction is exothermic and should be monitored.

  • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Expert Insight: The use of an oxidizing agent is crucial to generate the electrophilic iodine species required for the substitution reaction on the electron-rich thiophene ring.[2]

Part 2: Chemical Polymerization Methods

Chemical polymerization offers excellent control over the polymer's molecular weight and regioregularity, which are paramount for achieving desired electronic properties.

Kumada Catalyst-Transfer Polycondensation (KCTP)

KCTP is a powerful chain-growth polymerization method for synthesizing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes).[3] This high degree of regioregularity minimizes steric hindrance between adjacent monomer units, leading to a more planar polymer backbone, enhanced π-orbital overlap, and consequently, higher charge carrier mobility. The use of a 2-halo-3-alkylthiophene monomer is central to this technique. For this compound, a preceding bromination step to create a 2-bromo-5-iodo-3-methylthiophene intermediate would allow for regioselective Grignard formation at the more reactive iodine position.[4]

Causality: The mechanism relies on the selective formation of a Grignard reagent at the 5-position (iodo-position), followed by nickel-catalyzed cross-coupling. The nickel catalyst "walks" along the growing polymer chain, ensuring a controlled, chain-growth polymerization.[5]

Protocol 2: Kumada Catalyst-Transfer Polycondensation of 2-Bromo-5-iodo-3-methylthiophene

Materials:

  • 2-Bromo-5-iodo-3-methylthiophene

  • Grignard reagent (e.g., i-PrMgCl·LiCl)

  • Nickel catalyst (e.g., Ni(dppe)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-bromo-5-iodo-3-methylthiophene monomer in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C and slowly add the Grignard reagent to initiate the Grignard metathesis, forming the active monomer.

  • After stirring for a specified time, add the Ni(dppe)Cl₂ catalyst to begin the polymerization.

  • Allow the polymerization to proceed at room temperature for the desired duration. The reaction is often rapid.[6]

  • Quench the reaction by adding HCl.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the purified polymer fraction.[6]

Table 1: Typical Reaction Parameters for KCTP

ParameterValue/ConditionRationale
Monomer2-Bromo-5-iodo-3-methylthiopheneEnables regioselective Grignard formation.
Grignard Reagenti-PrMgCl·LiClEfficiently forms the active monomer.
CatalystNi(dppe)Cl₂A common and effective catalyst for KCTP.
SolventAnhydrous THFA suitable solvent for Grignard reactions and polymerization.
Temperature0 °C for Grignard formation, RT for polymerizationControls the reaction rate and minimizes side reactions.

Visualization 1: KCTP Workflow

KCTP_Workflow Monomer 2-Bromo-5-iodo- 3-methylthiophene Grignard Grignard Metathesis (i-PrMgCl·LiCl, THF, 0°C) Monomer->Grignard ActiveMonomer Active Monomer (Grignard Reagent) Grignard->ActiveMonomer Catalyst Polymerization (Ni(dppe)Cl₂, RT) ActiveMonomer->Catalyst Polymerization Growing Polymer Chain Catalyst->Polymerization Quench Quenching (HCl) Polymerization->Quench Precipitation Precipitation (Methanol) Quench->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification FinalPolymer Purified Poly(3-methylthiophene) Purification->FinalPolymer Electropolymerization cluster_solution Solution cluster_electrode Electrode Surface Monomer 3-Methylthiophene Monomer Oxidation Oxidation (Applied Potential) Monomer->Oxidation RadicalCation Radical Cation Formation Oxidation->RadicalCation Coupling Radical Cation Coupling RadicalCation->Coupling PolymerFilm Polymer Film Growth (Doped State) Coupling->PolymerFilm

Caption: Mechanism of Electropolymerization at the Electrode Surface.

Part 4: Characterization of Poly(3-methylthiophene)

After synthesis, it is essential to characterize the polymer to confirm its structure, purity, and properties.

4.1 Spectroscopic Characterization:

  • UV-Vis Spectroscopy: In solution, poly(3-alkylthiophenes) typically show a broad absorption band corresponding to the π-π* transition of the conjugated backbone. A red-shift in the absorption maximum in the solid state (thin film) indicates a more planar conformation and increased conjugation length, which is desirable for high conductivity. [7]* FTIR Spectroscopy: This technique is used to confirm the chemical structure of the polymer by identifying characteristic vibrational modes of the thiophene ring and the methyl substituent.

4.2 Electrochemical Characterization:

  • Cyclic Voltammetry (CV): For electropolymerized films, CV is an excellent tool to study the redox behavior (doping and dedoping) of the polymer. The appearance of reversible oxidation and reduction peaks indicates that the polymer can be reversibly doped and dedoped, a key characteristic of conducting polymers. [1] Table 4: Expected Characterization Results for Poly(3-methylthiophene)

TechniqueExpected ObservationInterpretation
UV-Vis SpectroscopyAbsorption maximum in the visible region (e.g., ~450-550 nm)Confirmation of the conjugated polymer backbone.
Cyclic VoltammetryReversible oxidation/reduction peaksIndicates the ability of the polymer to undergo doping/dedoping.

Conclusion

The synthesis of poly(3-methylthiophene) from this compound monomers offers a versatile route to high-performance conducting polymers. The choice of polymerization method—Kumada catalyst-transfer polycondensation for high regioregularity, chemical oxidative polymerization for scalability, or electropolymerization for direct device fabrication—should be guided by the specific application and desired material properties. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can reliably synthesize poly(3-methylthiophene) with tailored properties for a wide range of advanced electronic applications.

References

  • MDPI. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from [Link]

  • Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(5), 283–293.
  • ResearchGate. (2010). Application of Poly (3-methylthiophene) Modified Glassy Carbon Electrode as Riboflavin Sensor. Retrieved from [Link]

  • ResearchGate. (2023). Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes. Retrieved from [Link]

  • DTIC. (n.d.). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Retrieved from [Link]

  • ResearchGate. (2018). Influence of the Electrolyte Salt on the Electrochemical Polymerization of Pyrrole. Effects on p-Doping/Undoping, Conductivity a. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrogeneration and Characterization of Poly(3-methylthiophene). Retrieved from [Link]

  • ResearchGate. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Retrieved from [Link]

  • SciELO. (n.d.). Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. Retrieved from [Link]

  • SciELO. (n.d.). Manufacture and Photoelectrical Characterization of Poly(3-decylthiophene) Thin Films by Drop Casting Technique. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2010). Application of Poly (3-methylthiophene) Modified Glassy Carbon Electrode as Riboflavin Sensor. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes. Retrieved from [Link]

  • MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Step Synthesis of Polythiophene as a Potential Adsorbent for Removal of As (III) and As (V) from Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole.. Retrieved from [Link]

  • IASJ. (n.d.). Synthesis and Characterization of poly(3-hexylthiophene). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved from [Link]

  • PubMed. (2009). Synthesis and characterization of poly(3-methyl thiophene) nanospheres in magnetic ionic liquid. Retrieved from [Link]

  • The Versatility of 3-Methylthiophene in Advanced Polymer Synthesis. (n.d.). Retrieved from [Link]

Sources

Application of 2-Iodo-3-methylthiophene in the Synthesis of Photochromic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Thiophene Scaffolds in Molecular Switches

Photochromic materials, capable of undergoing reversible transformations between two distinct isomers upon light irradiation, form the bedrock of emerging technologies in optical data storage, molecular switches, and smart materials.[1][2] Among the various classes of photochromic compounds, diarylethenes have garnered significant attention due to their exceptional thermal stability and high fatigue resistance. The core structure of a diarylethene consists of two aryl moieties linked by a photo-switchable ethene bridge, typically a perfluorocyclopentene unit. The electronic and photo-responsive properties of these molecules can be finely tuned by modifying the peripheral aryl groups.

Thiophene-based heterocycles have proven to be particularly advantageous as the aryl components in diarylethene systems. The electron-rich nature of the thiophene ring often leads to a desirable red-shift in the absorption spectra of the closed-ring isomers, enhancing the color contrast between the two states.[3] Furthermore, the thiophene scaffold offers multiple positions for functionalization, allowing for the strategic introduction of substituents to modulate properties such as solubility, fluorescence, and quantum yield.[4] 2-Iodo-3-methylthiophene, in particular, serves as a crucial and versatile building block in the synthesis of these advanced photochromic materials, providing a reactive handle for the construction of the diarylethene core.

Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a starting material is a deliberate choice rooted in its chemical reactivity and the desired structural features of the final photochromic molecule.

  • The Iodo Group as a Reactive Handle: The iodine atom at the 2-position of the thiophene ring is an excellent leaving group in various cross-coupling reactions. This is particularly advantageous for forming the crucial carbon-carbon bonds that link the thiophene units to the perfluorocyclopentene bridge. While other halogens like bromine could be used, the carbon-iodine bond is generally more reactive, often allowing for milder reaction conditions in coupling reactions like Suzuki or Stille couplings.[5]

  • The Methyl Group for Stability and Conformational Control: The methyl group at the 3-position plays a critical role in ensuring the photochromic properties of the final diarylethene. For the photocyclization reaction to occur, the two thiophene rings must adopt an anti-parallel conformation. The methyl group provides the necessary steric hindrance to lock the molecule in this photo-active conformation, preventing unwanted side reactions and enhancing the efficiency of the photo-switching process.[3]

  • Versatility in Synthesis: this compound can be readily converted into other useful intermediates. For instance, it can undergo metal-halogen exchange to form a lithiated or Grignard reagent, which can then react with various electrophiles. This versatility allows for a modular approach to the synthesis of a wide array of diarylethene derivatives with diverse functionalities.

Synthetic Workflow: From Building Block to Photochromic Material

The synthesis of a symmetrical diarylethene, such as 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, from this compound typically follows a multi-step sequence. The overall workflow can be visualized as follows:

G A This compound B Step 1: Suzuki Coupling (Introduction of Phenyl Group) A->B Phenylboronic acid, Pd catalyst, Base C 2-Phenyl-3-methyl-5-bromothiophene B->C D Step 2: Lithiation C->D n-BuLi, THF E Lithium 2-Phenyl-3-methyl-5-thienylide D->E F Step 3: Coupling with Octafluorocyclopentene E->F Octafluorocyclopentene G 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (Open Form) F->G H UV Light G->H J Closed Form H->J I Visible Light I->G J->I G cluster_0 Photochromic Switching Open Open Form (Colorless) Closed Closed Form (Colored) Open->Closed UV Light (e.g., 313 nm) Photocyclization Closed->Open Visible Light (e.g., >500 nm) Photocycloreversion

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-3-methylthiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic substitution with an iodine atom at the C2 position provides a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. The adjacent methyl group at the C3 position offers steric and electronic influence that can be leveraged for regioselective synthesis. This guide provides detailed, field-proven protocols for the key functionalization strategies of this important intermediate, emphasizing not just the procedural steps, but the underlying chemical logic to empower researchers in their synthetic endeavors.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.[1][2]

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-aryl structures by reacting an organohalide with a boronic acid or ester.[1][3] Thiophene derivatives synthesized via this method are prevalent in pharmacologically active compounds.[2]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-I bond of this compound, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][4] A base is crucial for activating the boronic acid, which facilitates the transmetalation step.[3][5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Complex R-Pd(II)Ln-I (R = 3-methylthienyl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Coupling R-Pd(II)Ln-R' (R' = Aryl/Vinyl) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product Substrate R-I Substrate->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Phenyl-3-methylthiophene

This protocol provides a general procedure adaptable to various aryl boronic acids.[6]

  • Glassware Preparation: All glassware (a two-neck round-bottom flask, condenser, and magnetic stir bar) must be oven-dried at 120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen).[7]

  • Reagent Charging: To the cooled flask, add this compound (1.0 mmol, 238 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of DMF (4.0 mL) and water (0.4 mL) via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Equip the flask with the condenser and heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 2-6 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and wash with brine (2 x 20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexane) to yield the pure product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (2)K₂CO₃ (2)DMF/H₂O1004~90[6]
2Pd(OAc)₂ (0.5)K₂CO₃ (1.5)WEBRT12~85[8]
3Pd₂(dba)₃/P(t-Bu)₃ (1)KF (3)Toluene806High[5]
WEB: Water-extract of banana ash, an eco-friendly solvent medium.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira coupling is an indispensable tool for linking terminal alkynes with aryl halides, creating substituted alkynes that are precursors for many complex molecules.[9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

Protocol: Synthesis of 2-(Phenylethynyl)-3-methylthiophene

  • Inert Atmosphere Setup: In an oven-dried, two-neck flask under an Argon atmosphere, combine this compound (1.0 mmol, 238 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Add degassed triethylamine (TEA, 5 mL) as both the solvent and base. Then, add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. For less reactive substrates, gentle heating (40-50°C) may be required.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alkynylated thiophene.

Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds

This reaction allows for the synthesis of aryl amines from aryl halides, a transformation that is notoriously difficult via classical methods.[11][12] The choice of ligand for the palladium catalyst is critical and has been the subject of extensive development to accommodate a wide range of amine substrates.[13]

Protocol: Synthesis of N-Phenyl-3-methylthiophen-2-amine

  • Glovebox/Inert Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best performed in a glovebox. Charge an oven-dried vial with Pd₂(dba)₃ (0.015 mmol, 13.7 mg), a suitable phosphine ligand like Xantphos (0.036 mmol, 20.8 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 238 mg) and aniline (1.2 mmol, 112 mg, 109 µL) to the vial.

  • Solvent and Reaction: Add anhydrous, degassed toluene (3 mL). Seal the vial and heat to 100°C with stirring. Monitor the reaction by GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Section 2: Metal-Halogen Exchange Reactions

Metal-halogen exchange offers a powerful, alternative route to functionalization by converting the C-I bond into a highly nucleophilic organometallic species, which can then react with a variety of electrophiles.

Grignard Reagent Formation and Reaction

The reaction of this compound with magnesium metal forms a Grignard reagent, a potent carbon nucleophile.[14][15]

Protocol: Synthesis of (3-Methylthiophen-2-yl)methanol

  • Apparatus: Assemble an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer under an Argon atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Briefly heat with a heat gun under vacuum and then cool under argon to activate the surface.

  • Grignard Formation: Add anhydrous diethyl ether (5 mL). Dissolve this compound (1.0 mmol, 238 mg) in 2 mL of ether in the dropping funnel and add it slowly to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction if it is sluggish. The reaction is exothermic and may require gentle cooling. Stir until most of the magnesium is consumed.

  • Electrophilic Quench: Cool the resulting Grignard solution to 0°C. Add a solution of the electrophile, in this case, dry paraformaldehyde (1.5 mmol, 45 mg) slurried in ether, portion-wise.

  • Work-up: After the addition is complete, warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Organolithium Formation and Trapping

Organolithium reagents are even more reactive than their Grignard counterparts and are typically formed by reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures.[16] This method is extremely effective but requires rigorous anhydrous and anaerobic techniques.[16][17]

Protocol: Synthesis of 3-Methylthiophene-2-carboxylic Acid

  • Rigorous Inert Conditions: In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 mmol, 238 mg) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe. Stir the mixture at -78°C for 30 minutes.

  • Electrophilic Quench: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution for 15 minutes, or pour the mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl (aq).

  • Extraction and Purification: Extract the product into diethyl ether. The carboxylic acid can then be extracted from the ether phase into an aqueous solution of NaOH. Re-acidification of the aqueous layer with HCl will precipitate the product, which can be collected by filtration or extracted back into ether, dried, and concentrated.

Diagram: Functionalization Workflow

Workflow Start This compound Cat_Coupling Palladium-Catalyzed Cross-Coupling Start->Cat_Coupling Metal_Exchange Metal-Halogen Exchange Start->Metal_Exchange Suzuki Suzuki Coupling (with R-B(OH)₂) Cat_Coupling->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Cat_Coupling->Sonogashira Buchwald Buchwald-Hartwig (with R₂NH) Cat_Coupling->Buchwald Grignard Grignard Formation (with Mg) Metal_Exchange->Grignard Lithiation Lithiation (with R-Li) Metal_Exchange->Lithiation Prod_Aryl 2-Aryl-3-methylthiophene Suzuki->Prod_Aryl Prod_Alkyne 2-Alkynyl-3-methylthiophene Sonogashira->Prod_Alkyne Prod_Amine 2-Amino-3-methylthiophene Buchwald->Prod_Amine Prod_Electrophile 2-E-3-methylthiophene (E = Electrophile) Grignard->Prod_Electrophile Lithiation->Prod_Electrophile

Caption: Overview of synthetic pathways from this compound.

Section 3: Safety and Handling

  • General: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[7][18]

  • Organolithium Reagents: These reagents, such as n-BuLi, are pyrophoric and will ignite spontaneously on contact with air or moisture.[16][19] They must be handled exclusively under an inert atmosphere using proper air-free syringe and cannula techniques.[17][18] Keep combustible materials away from the work area.[19]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Anhydrous and flammable solvents like diethyl ether and THF must be handled away from ignition sources.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Chem 115 Myers, Harvard University URL: [Link]

  • Title: 2-Iodothiophene Source: Organic Syntheses URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Safe handling of organolithium compounds in the laboratory Source: Princeton University Environmental Health & Safety URL: [Link]

  • Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations Source: ResearchGate URL: [Link]

  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health URL: [Link]

  • Title: Pyrophorics - Organolithium Reagents - Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: Grignard Reagent Synthesis Reaction Mechanism Source: YouTube URL: [Link]

  • Title: PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE - SYNTHESIS OF 8,11-THIOLEUKOTRIENE B-3 Source: York Research Database URL: [Link]

  • Title: Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives Source: SciELO Brasil URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Safe handling of organolithium compounds in the laboratory Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs, University of California, Davis URL: [Link]

  • Title: Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: ACS Publications URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE Source: HETEROCYCLES URL: [Link]

  • Title: Procedures for Safe Use of Pyrophoric Organolithium Reagents Source: University of California, Irvine URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: The Grignard Reagents: Their Preparation Source: Ursinus Digital Commons URL: [Link]

  • Title: Procedures for Safe Use of Pyrophoric Organolithium Reagents Source: University of California, Los Angeles URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines Source: ResearchGate URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL: [Link]

  • Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig coupling Source: YouTube URL: [Link]

  • Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Source: PubMed URL: [Link]

  • Title: Highly selective 5-substitution of 3-methylthiophene via directed lithiation Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 2-iodo-3-methylthiophene. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this specific transformation. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm setting up my first reaction with this compound. What are the most critical parameters to consider for a successful coupling?

A1: The success of a Suzuki-Miyaura coupling hinges on the interplay of four key components: the palladium catalyst (pre-catalyst and ligand), the base, the solvent, and the temperature. For a substrate like this compound, which is an electron-rich heteroaromatic iodide, here's the causality to consider:

  • Catalyst System: The oxidative addition of the C-I bond to a Pd(0) species is the first and often rate-determining step.[1] Since this compound is relatively reactive, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent and reliable starting point.[2] It's a pre-formed, air-stable source of the active 14-electron Pd(0)L₂ species.

  • Base Selection: The base is not merely a spectator; it's crucial for activating the boronic acid to facilitate the transmetalation step.[3] An inorganic base is required to form the more nucleophilic boronate species [R-B(OH)₃]⁻.[4] For this substrate, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended. Stronger bases like NaOH can sometimes promote side reactions, while weaker bases may lead to sluggish reactions.[2][5]

  • Solvent System: A polar, aprotic solvent is typically used to ensure all components remain in solution. A mixture of an organic solvent with water is highly effective, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[2] A common and effective choice is a mixture of 1,4-dioxane/water or DMF/water .[2][6]

  • Temperature: Most Suzuki couplings require heating to drive the catalytic cycle. A temperature range of 80-100 °C is a standard starting point for aryl iodides.[2]

Q2: My reaction is giving a low yield. What are the most likely causes and how can I troubleshoot this?

A2: Low yield is a common issue that can often be resolved by systematically investigating a few key areas. Here is a logical workflow to diagnose the problem.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid fresh? - Substrate pure? - Catalyst active? Start->Check_Reagents Degassing 2. Ensure Rigorous Degassing - O₂ promotes homocoupling - O₂ degrades catalyst Check_Reagents->Degassing If reagents are good Resolved Problem Resolved Check_Reagents->Resolved Screen_Base 3. Screen Alternative Bases - Try K₃PO₄ or Cs₂CO₃ (stronger, more soluble) Degassing->Screen_Base If degassing is thorough Degassing->Resolved Screen_Catalyst 4. Modify Catalyst System - Try a bulky ligand (e.g., SPhos, XPhos) - Use a pre-catalyst (e.g., Pd(OAc)₂ + Ligand) Screen_Base->Screen_Catalyst If yield is still low Screen_Base->Resolved Screen_Solvent 5. Adjust Solvent System - Try Toluene/H₂O or 2-MeTHF/H₂O Screen_Catalyst->Screen_Solvent If yield is still low Screen_Catalyst->Resolved Temp 6. Modify Temperature - Increase temperature in 10°C increments Screen_Solvent->Temp If yield is still low Screen_Solvent->Resolved Temp->Resolved

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Reagent Integrity: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of inactive boroxines (tri-anhydrides). Use freshly purchased or recrystallized boronic acid. Similarly, ensure your this compound is pure.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inefficient degassing allows oxygen into the reaction, which can lead to the oxidative homocoupling of your boronic acid (forming a biaryl byproduct) and degradation of the Pd(0) catalyst.[6] Use a robust degassing method like three freeze-pump-thaw cycles or sparging with argon for 15-30 minutes.

  • Base and Transmetalation: If the reaction stalls, the transmetalation step may be too slow. Switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate this step.[2]

  • Catalyst Activity: The methyl group at the 3-position of the thiophene introduces some steric hindrance. While PPh₃ is often sufficient, a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) can promote a faster rate of oxidative addition and reductive elimination, improving turnover.[7]

Q3: I see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling?

A3: The formation of a biaryl homocoupling product (R-B(OH)₂ + R-B(OH)₂ → R-R) is a classic side reaction in Suzuki couplings. It is almost always caused by one of two issues:

  • Presence of Oxygen: As mentioned above, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid.[6] Rigorous degassing is the primary solution.

  • Use of a Pd(II) Pre-catalyst without a Reductant: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling. While some reaction components can act as reductants, this process can be inefficient. Starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids this issue.[6]

Q4: My starting material is being consumed, but I am not forming the desired product. Instead, I am isolating 3-methylthiophene. What is happening?

A4: This indicates that a protodehalogenation side reaction is occurring, where the iodine atom is being replaced by a hydrogen atom. This typically happens when the organopalladium intermediate formed after oxidative addition (Thiophene-Pd(II)-I) encounters a source of hydrogen before it can undergo transmetalation. The source of the hydrogen is often trace water or the solvent itself.

Solutions:

  • Increase Boronic Acid Equivalents: Ensure the transmetalation step is kinetically favorable. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help the desired pathway outcompete the protodehalogenation pathway.

  • Use Anhydrous Solvents (with caution): While some water is beneficial, excess water can be problematic. If you suspect this is the issue, using anhydrous solvents and reagents can help. However, remember that the base activation of the boronic acid often works best with a small amount of water.[2] It is a delicate balance.

Optimization & Screening Guide

For a systematic approach to optimizing your reaction, we recommend screening key parameters. The following table provides a logical starting point based on successful couplings of similar heteroaromatic iodides.[2]

ParameterCondition 1 (Starting Point)Condition 2Condition 3Condition 4Rationale for Variation
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ (4 mol%)Test standard catalyst vs. more active, sterically hindered ligand systems.[3]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)KF (3.0 eq)Varies base strength and solubility to optimize transmetalation rate.[2][3]
Solvent Dioxane / H₂O (4:1)DMF / H₂O (10:1)Toluene / H₂O (4:1)2-MeTHF / H₂O (4:1)Evaluates different solvent polarities and their effect on solubility and rates.[6]
Temp. 80 °C100 °C100 °C80 °CHigher temperatures can increase reaction rates but may also promote side reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product R¹-R² (Coupled Product) RE->Product ArylHalide R¹-X (this compound) ArylHalide->OA BoronicAcid R²-B(OH)₂ BoronicAcid->TM Base Base (e.g., K₂CO₃) Base->TM

Sources

Technical Support Center: Grignard Formation of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-methyl-2-thienylmagnesium iodide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into overcoming the common challenges associated with this critical Grignard reaction. Our focus is on diagnosing and preventing side reactions to ensure a high-yield, reproducible synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Grignard formation from 2-iodo-3-methylthiophene. Each entry explains the underlying chemical principles and provides actionable solutions.

Grignard Initiation and Reagent Stability

Question 1: My Grignard reaction fails to initiate, or the initiation is significantly delayed. What are the primary causes and how can I resolve this?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the passivation of the magnesium surface by a thin, tough layer of magnesium oxide (MgO). The Grignard reagent itself cannot form until the elemental magnesium is exposed to the organohalide.

Causality & Troubleshooting:

  • Inactive Magnesium Surface: The MgO layer is impervious to the solvent and halide, preventing the reaction from starting.[1]

    • Solution 1: Chemical Activation: The most reliable method is to activate the magnesium in situ. Add a single, small crystal of iodine (I₂) to the flask with the magnesium turnings and gently warm under an inert atmosphere.[1][2] The iodine etches the magnesium surface, exposing fresh metal. The disappearance of the characteristic purple iodine vapor is a visual cue of activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas and MgBr₂, which helps to clean the surface.[1][3]

    • Solution 2: Mechanical Activation: Vigorously stirring the magnesium turnings (without solvent) under a strong stream of inert gas can physically abrade the oxide layer. Another method involves using a glass stirring rod to crush a few pieces of magnesium against the side of the flask just before adding the solvent.[4]

  • Presence of Moisture: Grignard reagents are exceptionally strong bases. Even trace amounts of water in the glassware or solvent will react with the first molecules of Grignard reagent formed, quenching the reaction and preventing it from becoming self-sustaining.[5][6][7]

    • Solution: All glassware must be rigorously dried in an oven (>120 °C) for several hours and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen or argon.[1][2] Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers) immediately before use.[2]

Question 2: My reaction initiated, but the final yield is low, and I've identified 3-methylthiophene as a major byproduct. What is the cause?

Answer: The formation of 3-methylthiophene is a classic sign that your Grignard reagent has been quenched by a proton source. The carbon-magnesium bond is highly polarized, making the thienyl carbon strongly nucleophilic and basic.[6] It will readily abstract a proton from even very weak acids, including water.

Mechanism of Quenching: (CH₃)C₄H₂S-MgI + H₂O → (CH₃)C₄H₃S + Mg(OH)I

This acid-base reaction is significantly faster than the desired nucleophilic reactions of the Grignard reagent.[8]

Preventative Measures:

  • Strict Anhydrous Technique: This cannot be overstated. Re-evaluate your entire experimental setup for potential sources of moisture. This includes ensuring your inert gas line is dry and that reagents are handled exclusively using syringe techniques under positive inert gas pressure.[1][7][8]

  • Solvent Purity: Ensure your anhydrous solvent has been stored properly and is genuinely dry. It's good practice to test a new bottle of solvent or a freshly distilled batch.[2]

Common Side Reactions & Byproduct Formation

Question 3: My analysis shows a significant high-boiling point impurity, which I suspect is the dimer, 3,3'-dimethyl-2,2'-bithiophene. How can I prevent its formation?

Answer: You are observing the result of a Wurtz-type homocoupling reaction. This is a major side reaction where a molecule of the formed Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted this compound starting material.[9][10][11]

Mechanism of Homocoupling (Wurtz-Type Reaction): (CH₃)C₄H₂S-MgI + I-C₄H₂S(CH₃) → (CH₃)C₄H₂S-C₄H₂S(CH₃) + MgI₂

Strategies for Minimization:

  • Slow Reagent Addition: The rate of this bimolecular side reaction is dependent on the concentration of both the Grignard reagent and the starting halide. By adding the solution of this compound very slowly (dropwise) to the magnesium suspension, you maintain a low concentration of the halide in the presence of the forming Grignard reagent, which disfavors the coupling reaction.[5][9]

  • Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Once started, maintain a controlled temperature. Excessive heat can increase the rate of Wurtz coupling.[5] Using an ice bath to maintain a gentle reflux can be effective.

  • Use of Excess Magnesium: Employing a slight excess of magnesium (e.g., 1.1-1.2 equivalents) ensures that the halide is more likely to encounter the magnesium surface to form the Grignard reagent rather than an already-formed Grignard molecule.

Question 4: I have unexpectedly isolated 3-methylthiophene-2-carboxylic acid from my reaction mixture. Where did this byproduct originate?

Answer: This byproduct is formed by the reaction of your Grignard reagent with atmospheric carbon dioxide (CO₂).[12][13] This reaction is often fast and efficient, which is why it's a standard method for synthesizing carboxylic acids.[14] Its presence in your reaction is a clear indicator of a breach in your inert atmosphere.

Mechanism of Carboxylation:

  • (CH₃)C₄H₂S-MgI + CO₂ → (CH₃)C₄H₂S-CO₂MgI

  • (CH₃)C₄H₂S-CO₂MgI + H₃O⁺ (during workup) → (CH₃)C₄H₂S-COOH + Mg²⁺ + I⁻ + H₂O

Preventative Measures:

  • Robust Inert Atmosphere: Ensure a positive pressure of high-purity nitrogen or argon is maintained throughout the entire process, from setup to quench. Use septa and syringe techniques for all additions and transfers. A simple balloon of inert gas is often insufficient for preventing all air ingress, especially for long reactions. A bubbler system is recommended to monitor gas flow.

Summary of Side Reactions and Solutions
Side Reaction Byproduct Primary Cause(s) Preventative Strategy
Quenching 3-MethylthiophenePresence of protic sources (e.g., H₂O).[5][7]Rigorous drying of glassware and use of anhydrous solvents under a strict inert atmosphere.[1][2]
Homocoupling 3,3'-Dimethyl-2,2'-bithiopheneHigh local concentration of halide and Grignard reagent; high temperature.[9][10][11]Slow, dropwise addition of the halide solution; maintain controlled temperature after initiation.[5]
Carboxylation 3-Methylthiophene-2-carboxylic acidExposure to atmospheric carbon dioxide (CO₂).[12][13]Maintain a robust, positive pressure of inert gas (N₂ or Ar) throughout the experiment.
Oxidation Oxygenated thiophene derivativesExposure to atmospheric oxygen (O₂).[5]Maintain a robust, positive pressure of inert gas (N₂ or Ar) throughout the experiment.
Visualizing Reaction Pathways

The following diagram illustrates the desired Grignard formation pathway versus the common competitive side reactions.

Grignard_Pathways Start This compound + Mg Grignard 3-Methyl-2-thienylmagnesium Iodide (Product) Start->Grignard Wurtz Wurtz Homocoupling Grignard->Wurtz + Starting   Material Quench Proton Quenching Grignard->Quench + H₂O Carbox Carboxylation Grignard->Carbox + CO₂ Dimer 3,3'-Dimethyl-2,2'-bithiophene Wurtz->Dimer Alkane 3-Methylthiophene Quench->Alkane Acid 3-Methylthiophene-2- carboxylic Acid Carbox->Acid

Caption: Main reaction pathway versus common side reactions.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

1. Glassware and System Preparation

  • Place a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar in an oven at 150 °C overnight.

  • Assemble the glassware hot under a positive flow of dry nitrogen or argon. Allow the system to cool to room temperature. Equip the condenser and dropping funnel with gas bubblers to ensure a positive pressure is maintained.

2. Reagent Preparation and Reaction Initiation

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add one small crystal of iodine.

  • Gently warm the flask with a heat gun until the purple vapor of iodine is observed and then fades. This indicates the magnesium surface is activated.[1]

  • Allow the flask to cool, then add anhydrous tetrahydrofuran (THF) via cannula or syringe to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

3. Grignard Reagent Formation

  • Add a small aliquot (~5%) of the this compound solution from the dropping funnel to the stirring magnesium suspension.

  • Observe for signs of initiation: gentle bubbling, an increase in temperature, and/or the appearance of a cloudy grey/brown color. Gentle warming may be required if initiation is slow.

  • Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed.

4. Post-Formation

  • The resulting dark grey or brown solution is your Grignard reagent, 3-methyl-2-thienylmagnesium iodide. It should be used immediately in the subsequent reaction step.

Experimental Workflow Diagram

Workflow A 1. Prepare System A_sub Flame-dry glassware under inert gas (N₂/Ar). A->A_sub B 2. Activate Magnesium A->B B_sub Add Mg turnings (1.2 eq). Add I₂ crystal & warm. B->B_sub C 3. Initiate Reaction B->C C_sub Add anhydrous THF. Add ~5% of this compound soln. C->C_sub D 4. Form Grignard C->D D_sub Slowly add remaining halide soln. Maintain gentle reflux. Stir 1-2h post-addition. D->D_sub E 5. Ready for Use D->E

Caption: Step-by-step workflow for optimized Grignard formation.

References
  • Morsch, L. (2019). 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. Retrieved from [Link]

  • Nile Chemicals. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Hartman, W. W., & Fegley, M. F. (1943). 2-Iodothiophene. Organic Syntheses, 23, 50. doi:10.15227/orgsyn.023.0050. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. doi:10.1021/om900088z. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Reddit community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Aufdermauer, D., et al. (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange community. (2019). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (e)-1-phenyl-3,3-dimethyl-1-butene. Retrieved from [Link]

  • Clark, J. (2015). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange community. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • Reddit community. (2016). THF vs ether in Grignard synthesis. r/chemistry. Retrieved from [Link]

  • Rieke, R. D., & Wu, T.-C. (1995). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 60(21), 6805-6811. Retrieved from [Link]

  • Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange community. (2015). What are the products of the Grignard reaction with methyl-magnesium iodide?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. Retrieved from [Link]

  • McCullough, R. D., & Lowe, R. D. (1992). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Journal of the American Chemical Society, 114(26), 10451-10452. Retrieved from [Link]

  • ACS Omega. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]

  • Chemistry Stack Exchange community. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • McCullough, R. D., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(23), 7945-7955. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

Sources

How to avoid homocoupling in Stille reactions of thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in Stille cross-coupling reactions: the formation of undesired homocoupled products, particularly when working with thiophene substrates. Our goal is to provide you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section is designed to address specific problems you may be encountering in the lab.

Q1: My Stille reaction with a stannylthiophene is yielding significant amounts of bithiophene (homocoupling product). What are the likely causes?

A1: The formation of a homocoupled dimer from your organostannane reagent is a common side reaction in Stille couplings and typically points to one of two mechanistic pathways that are outcompeting your desired cross-coupling.[1]

  • Reaction with the Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) catalyst. Your organostannane can act as this reducing agent. In the process, two equivalents of the organostannane can react with the Pd(II) center, leading to a reductive elimination that forms the homocoupled product.[1]

  • Competing Transmetalation/Reductive Elimination: Two molecules of your stannylthiophene can undergo transmetalation with the palladium catalyst center, followed by reductive elimination to yield the dimer. This becomes significant when the rate of this homocoupling pathway is competitive with or faster than the rate of the desired cross-coupling transmetalation step.

The electron-rich nature of the thiophene ring can sometimes accelerate its transmetalation, making this homocoupling pathway particularly facile if the reaction is not properly optimized.[2]

Q2: I've confirmed my starting materials are pure, but homocoupling persists. What is the first parameter I should change?

A2: The first and often most impactful parameter to adjust is your catalyst system , specifically the ligand and the addition of a co-catalyst. The rates of the various steps in the catalytic cycle are highly dependent on the electronic and steric environment around the palladium center.

Recommendation: Introduce a Copper(I) Iodide (CuI) co-catalyst.

The "Copper Effect": The addition of stoichiometric or sub-stoichiometric amounts of CuI can dramatically accelerate the rate of the desired cross-coupling, often by a factor of over 1000.[1] This acceleration helps the desired reaction outpace the homocoupling side reaction. The mechanistic role of copper is thought to be twofold:

  • Ligand Scavenging: Free phosphine or arsine ligands in solution can inhibit the reaction by coordinating to the palladium center. CuI effectively scavenges these excess ligands, keeping the catalyst active.[3][4]

  • Alternative Transmetalation Pathway: In polar solvents, the organostannane may first transmetalate with the copper salt to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[1]

A general starting point is to add 0.1 to 1.0 equivalents of CuI relative to your limiting reagent.

Q3: I've tried adding CuI, and while it helped, I'm still getting unacceptable levels of homocoupling. What's my next move?

A3: Your next step should be to re-evaluate your choice of ligand . Ligands are not passive spectators; they directly influence every step of the catalytic cycle. For suppressing homocoupling, moving from a standard ligand like triphenylphosphine (PPh₃) to a different class can be highly effective.

Ligand TypeExample(s)Rationale for UseKey Considerations
Arsine Ligands Triphenylarsine (AsPh₃)Often superior to phosphine counterparts for Stille reactions. They can promote faster reductive elimination of the desired product, minimizing the time for side reactions to occur. Several studies show higher yields and cleaner reactions with AsPh₃.[5]AsPh₃ is more toxic than PPh₃ and should be handled with appropriate care.
Bulky, Electron-Rich Phosphines Tri(tert-butyl)phosphine (P(t-Bu)₃), Tri(2-furyl)phosphine (TFP)Bulky ligands promote the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[5] They also accelerate the final reductive elimination step due to steric strain, pushing the desired product out of the coordination sphere quickly.[1][6]These ligands can be air-sensitive and may require handling in a glovebox.

Recommendation: Switch from PPh₃ to AsPh₃. If that is not sufficient, explore the use of a bulky phosphine ligand like P(t-Bu)₃, especially if you are working with less reactive electrophiles like aryl chlorides.

Frequently Asked Questions (FAQs)
Q1: What is the best palladium source to use to minimize homocoupling from the start?
Q2: Can solvent choice affect the amount of homocoupling?

A2: Yes, absolutely. The solvent's polarity influences the reaction mechanism and the efficacy of certain additives.

  • Polar Aprotic Solvents (DMF, NMP): These are common choices for Stille reactions. They can facilitate the reaction by stabilizing charged intermediates. Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes replace the need for salt additives like LiCl.[1]

  • Ethereal Solvents (THF, Dioxane): When using less polar solvents like THF, the addition of Lithium Chloride (LiCl) is often crucial. LiCl can accelerate the transmetalation step by displacing the halide on the palladium intermediate, making the metal center more susceptible to reaction with the organostannane.[1][6]

If you are using THF and observing homocoupling, the addition of 2-3 equivalents of anhydrous LiCl is a standard and effective optimization step.

Q3: How does temperature control influence the formation of byproducts?

A3: Temperature is a critical parameter. While higher temperatures increase reaction rates, they do so indiscriminately for both the desired and undesired pathways. Often, homocoupling and other decomposition pathways have a higher activation energy and become more pronounced at elevated temperatures.

Best Practice: Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction by TLC or LCMS. Only increase the temperature if the reaction is sluggish. In many optimized systems, particularly with highly active catalysts and additives, reactions can proceed efficiently at or near room temperature.[5]

Visualizing the Problem: Catalytic Cycle vs. Homocoupling Pathways

To effectively troubleshoot, it's essential to visualize where the reaction can go wrong. The diagram below illustrates the desired Stille cross-coupling cycle and the two primary off-cycle pathways that lead to homocoupling of the organostannane (R²-SnBu₃).

Stille_vs_Homocoupling cluster_homo Homocoupling Pathways pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation (R²-SnBu₃) homo_complex R²-Pd(II)L₂-R² oa_complex->homo_complex tm_complex->pd0 product R¹-R² (Desired Product) tm_complex->product Reductive Elimination pd2_precat Pd(II) Precatalyst pd2_precat->homo_complex 2x R²-SnBu₃ homo_product R²-R² (Homocoupling) homo_complex->homo_product Reductive Elimination Troubleshooting_Workflow start Start: Homocoupling Observed in Thiophene Stille Reaction q_cu Have you added a Cu(I) co-catalyst? start->q_cu add_cu Action: Add 0.1-1.0 eq CuI. This accelerates cross-coupling. q_cu->add_cu No q_ligand Are you using PPh₃? q_cu->q_ligand Yes add_cu->q_ligand change_ligand Action: Switch to AsPh₃ or a bulky phosphine like P(t-Bu)₃. q_ligand->change_ligand Yes q_solvent Are you using a non-polar solvent like THF? q_ligand->q_solvent No change_ligand->q_solvent add_licl Action: Add 2-3 eq of anhydrous LiCl. q_solvent->add_licl Yes q_temp Is the reaction temperature > 90°C? q_solvent->q_temp No add_licl->q_temp lower_temp Action: Lower temperature to 60-80°C and monitor for longer. q_temp->lower_temp Yes end Reaction Optimized q_temp->end No lower_temp->end

Sources

Technical Support Center: Purification of Crude 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Iodo-3-methylthiophene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction to the Purification Challenge

The synthesis of this compound, a key building block in medicinal chemistry and materials science, often results in a crude product containing a mixture of unreacted starting materials, reagents, and reaction byproducts. The efficacy of subsequent synthetic steps and the integrity of the final product depend critically on the purity of this intermediate. This guide provides a systematic approach to troubleshooting common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound and offers practical, field-tested solutions.

Issue 1: My crude product is a dark, oily residue. How do I know what the major impurities are?

Underlying Cause: The dark coloration is often due to residual iodine or polymeric materials formed during the reaction. The primary impurities are typically unreacted 3-methylthiophene, di-iodinated isomers of 3-methylthiophene, and residual solvents.

Troubleshooting Steps:

  • Initial Wash: Before attempting more rigorous purification, wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench and remove any remaining elemental iodine, which is a common cause of the dark color.[1]

  • Characterization:

    • TLC Analysis: Perform thin-layer chromatography (TLC) to get a preliminary assessment of the mixture's complexity. Use a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate. The product, this compound, will be less polar than some impurities but more polar than the starting 3-methylthiophene.

    • GC-MS Analysis: For a more definitive identification of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[2][3][4][5] This will help you identify the starting material and any isomeric byproducts by their mass-to-charge ratio and fragmentation patterns.

    • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can provide valuable information. The starting material, 3-methylthiophene, will have characteristic peaks that can be compared to the desired product's spectrum.

Issue 2: I'm trying to purify by distillation, but I'm getting poor separation or decomposition.

Underlying Cause: this compound has a relatively high boiling point and may be thermally sensitive, leading to decomposition at atmospheric pressure. Poor separation is often due to the close boiling points of the desired product and its impurities.

Troubleshooting Steps:

  • Vacuum Distillation: Always perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, minimizing the risk of thermal decomposition.[1] For a related compound, 2-iodothiophene, the boiling point is reported as 73 °C at 15 mmHg. The boiling point of this compound will be slightly higher due to the additional methyl group.

  • Fractional Distillation: If you have impurities with boiling points close to your product, a simple distillation will not suffice. Use a fractional distillation setup with a Vigreux or packed column to increase the number of theoretical plates and improve separation.[6][7][8]

  • Control the Heating Rate: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer or an oil bath. A gradual increase in temperature is crucial for good separation.[6][9]

  • Monitor the Temperature: The temperature at the distillation head should remain constant during the collection of a pure fraction. A fluctuating temperature indicates a mixture is distilling.

Issue 3: Column chromatography is not giving me a pure product, or the product is streaking on the column.

Underlying Cause: Improper solvent system selection is the most common reason for poor chromatographic separation. Streaking can be caused by overloading the column, the compound being too polar for the chosen eluent, or decomposition on the silica gel.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Start with a very non-polar eluent, such as pure hexanes, and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.

    • Use TLC to find an eluent system that gives your product a retention factor (Rf) of approximately 0.3-0.4.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.[10]

  • Dry Loading: If your crude product is an oil, it is best to adsorb it onto a small amount of silica gel or Celite before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated solution.[11]

  • Consider Alumina: Iodinated thiophenes can sometimes be sensitive to the acidic nature of silica gel. If you suspect decomposition on the column, consider using neutral alumina as the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best single purification technique for crude this compound?

There is no single "best" technique, as the optimal method depends on the nature and quantity of the impurities. However, a common and effective sequence is:

  • An initial wash with aqueous sodium thiosulfate to remove residual iodine.

  • Purification by flash column chromatography to remove non-volatile impurities and isomers.

  • Followed by vacuum distillation of the chromatography-purified product to achieve the highest purity.

Q2: Can I use recrystallization to purify this compound?

Recrystallization is generally more effective for solid compounds. Since this compound is a liquid at room temperature (similar to 2-iodothiophene with a melting point of -40 °C), traditional recrystallization is not feasible. However, if you have solid impurities, you may be able to purify the liquid product by cooling it to a very low temperature, causing the impurities to crystallize out, and then decanting the liquid product.

Q3: What are some good solvent systems for flash chromatography of this compound?

A good starting point is a gradient of ethyl acetate in hexanes. You can begin with 100% hexanes and gradually increase the concentration of ethyl acetate. For example:

  • Initial Elution: 100% Hexanes

  • Gradient: 1-5% Ethyl Acetate in Hexanes

Always determine the optimal solvent system using TLC before running a large-scale column.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • GC-MS: This will show a single major peak for a pure compound and can be used to quantify purity.

  • ¹H and ¹³C NMR: These will confirm the structure of the desired product and the absence of proton or carbon signals from impurities.

  • Elemental Analysis: This provides the percentage composition of C, H, and S, which should match the theoretical values for a pure sample.

Q5: What are the key safety precautions when handling this compound?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodinated organic compounds can be lachrymators and skin irritants. Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Data and Protocols

Table 1: Physical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₅IS224.06~80-90 °C at 15 mmHg (estimated)
3-MethylthiopheneC₅H₆S98.17114 °C at 760 mmHg[12]
2-IodothiopheneC₄H₃IS210.0473 °C at 15 mmHg
Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Crude Product Addition: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently while stirring.

  • Fraction Collection: Collect the distillate fractions based on the boiling point and refractive index. Discard the initial forerun, which may contain lower-boiling impurities.

  • Purity Analysis: Analyze the collected fractions for purity.

Visual Workflow

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound wash Aqueous Na2S2O3 Wash start->wash tlc_gcms TLC / GC-MS Analysis wash->tlc_gcms decision Purity Assessment tlc_gcms->decision chromatography Flash Column Chromatography decision->chromatography Multiple Impurities high_purity High Purity Product (>98%) decision->high_purity Sufficiently Pure distillation Vacuum Fractional Distillation distillation->tlc_gcms Check Purity distillation->high_purity chromatography->tlc_gcms Check Purity chromatography->distillation Remove Solvent & Distill re_purify Re-purify Fractions

Sources

Technical Support Center: Troubleshooting Low Yields in Sonogashira Couplings of Iodo-thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most powerful C-C bond-forming reactions in modern synthesis: the Sonogashira coupling, with a specific focus on the challenges presented by iodo-thiophene substrates. As electron-rich heterocycles, thiophenes can introduce unique complications. This document provides a logical framework for diagnosing and resolving common issues to optimize your reaction yields.

Section 1: The Sonogashira Catalytic Cycle - A Foundational Overview

Before troubleshooting, it is critical to understand the mechanism. The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these steps is the key to diagnosing which part of your reaction may be failing.

The generally accepted mechanism involves the Pd(0)/Pd(II) cycle, where the active Pd(0) species undergoes oxidative addition with the iodo-thiophene. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, facilitating deprotonation by the base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center, which yields the desired product and regenerates the active Pd(0) catalyst.[1]

Sonogashira_Catalytic_Cycle Figure 1: The Dual Palladium/Copper Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Thienyl-Pd(II)-I(L₂) (Oxidative Adduct) pd_alkyne Thienyl-Pd(II)-Alkyne(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Coupled Product cu_i Cu(I)I cu_alkyne_complex [Cu-Alkyne] Complex cu_i->cu_alkyne_complex Coordination cu_acetylide Cu-Acetylide cu_alkyne_complex->cu_acetylide Deprotonation cu_acetylide->pd_complex base_h [Base-H]⁺ I⁻ iodo_thiophene Iodo-Thiophene iodo_thiophene->pd_complex Oxidative Addition alkyne Terminal Alkyne base Base (e.g., NEt₃) product_align->product

Caption: The Sonogashira catalytic cycle for iodo-thiophenes.

Section 2: Interactive Troubleshooting Guide

Low yields are rarely due to a single factor. Use this logical workflow to diagnose the issue systematically. Start with the most common and easily solvable problems before moving to more complex optimizations.

Troubleshooting_Workflow Figure 2: Systematic Troubleshooting Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Base? - Pure Solvents? - Active Catalyst? start->check_reagents check_setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Proper Degassing? check_reagents->check_setup Reagents OK observe_reaction 3. Analyze Reaction Profile - TLC/LCMS Monitoring check_setup->observe_reaction Setup OK sm_unreacted Problem: Unreacted Starting Material observe_reaction->sm_unreacted Mainly SM byproducts Problem: Side Products (e.g., Homocoupling) observe_reaction->byproducts Byproducts Seen decomposition Problem: Decomposition (e.g., Pd Black) observe_reaction->decomposition Decomposition solve_sm Solution: - Increase Temp - Change Ligand/Base - Check Catalyst Activity sm_unreacted->solve_sm solve_byproducts Solution: - Rigorous Degassing - Use Copper-Free - Slow Alkyne Addition byproducts->solve_byproducts solve_decomposition Solution: - Lower Temp - Use More Stable Catalyst - Adjust Ligand Ratio decomposition->solve_decomposition

Caption: A logical workflow for troubleshooting Sonogashira reactions.

Q1: My reaction is sluggish or stalls with significant unreacted iodo-thiophene. What are the primary causes?

A: This is one of the most common issues and typically points to a problem with one of the three core components: the catalyst, the base, or the reaction environment.

  • Probable Cause 1: Inactive Palladium Catalyst. The active Pd(0) species is prone to oxidation. Your palladium source, especially if it's Pd(PPh₃)₄, may have degraded upon storage.

  • Probable Cause 2: "Dirty" Reagents. The amine base can oxidize over time, and residual water or peroxides in solvents like THF can poison the catalyst.[2] Copper(I) iodide is also sensitive to oxidation (indicated by a change from off-white to green/brown).

  • Probable Cause 3: Insufficiently Inert Atmosphere. Oxygen is detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can oxidize the Pd(0) catalyst, rendering it inactive.[3][4]

  • Probable Cause 4 (Thiophene-Specific): Sulfur Poisoning. The sulfur atom in the thiophene ring is a soft Lewis base and can coordinate to the soft Lewis acidic palladium center. This can, in some cases, act as a catalyst poison, slowing down the reaction, although iodo-thiophenes are generally reactive enough to overcome this.

Proposed Solutions & Scientific Rationale:

  • Use a Fresh Palladium Source: Employ a more stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂.[1] This form is less sensitive to air and is reduced in situ to the active Pd(0) species. If you must use Pd(PPh₃)₄, ensure it is from a fresh bottle and stored under argon or nitrogen.

  • Purify Base and Solvents: Distill amine bases like triethylamine or diisopropylamine from CaH₂ before use. Use anhydrous, deoxygenated solvents. A common mistake is to use undried solvents, which can hydrolyze intermediates and deactivate the catalyst.[2]

  • Ensure Rigorous Degassing: Do not just bubble argon through your solvent. The most effective method is freeze-pump-thaw . Perform at least three cycles to ensure all dissolved oxygen is removed. After degassing, maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][5]

  • Consider Ligand Choice: If sulfur poisoning is suspected, using a more electron-rich and sterically bulky phosphine ligand, such as P(t-Bu)₃, can sometimes accelerate the desired oxidative addition and reductive elimination steps, outcompeting potential inhibitory binding by the thiophene sulfur.[1]

Q2: My starting materials are consumed, but my major product is a diyne resulting from alkyne homocoupling. How do I prevent this?

A: You are observing the Glaser-Hay coupling , a classic side reaction in Sonogashira chemistry.[3][6]

  • Causality: This side reaction is mediated by the copper co-catalyst in the presence of an oxidant, most commonly molecular oxygen (O₂).[4] The copper acetylide intermediate, instead of transmetalating to palladium, is oxidized to form a diyne. This is especially problematic if the palladium-catalyzed cross-coupling is slow.

Proposed Solutions & Scientific Rationale:

  • Eliminate Oxygen: This is the most critical factor. As mentioned in Q1, rigorous freeze-pump-thaw degassing of your reaction mixture is essential.[3] Some protocols even suggest using a reductive atmosphere, such as hydrogen diluted with nitrogen, to completely suppress homocoupling.[4]

  • Switch to a Copper-Free Protocol: If homocoupling persists, the simplest solution is to eliminate the copper co-catalyst.[3] Copper-free Sonogashira reactions are well-established.[1][3] However, they often require slightly higher temperatures, a different choice of base (e.g., pyrrolidine), or more specialized palladium/ligand systems to achieve comparable rates.[1]

  • Slow Addition of the Alkyne: If you must use copper, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This favors the bimolecular cross-coupling with the palladium complex over the homocoupling reaction.

  • Use a Protected Alkyne: Employing a trimethylsilyl (TMS)-protected alkyne, like trimethylsilylacetylene, completely prevents homocoupling.[3][6] The TMS group can then be cleaved post-coupling using a mild base (like K₂CO₃ in methanol) or a fluoride source (like TBAF) to reveal the terminal alkyne if needed.[3]

Q3: My reaction mixture turns black, and a precipitate forms, leading to a low yield. What is happening?

A: The formation of a black precipitate is almost always Palladium Black , which is finely divided, aggregated, and catalytically inactive Pd(0) metal.[2]

  • Causality: This occurs when the Pd(0) species is "naked"—that is, not properly stabilized by its phosphine ligands. The ligands can dissociate, especially at higher temperatures, leaving the Pd(0) atoms to aggregate. This is a common catalyst decomposition pathway. Anecdotal evidence suggests THF can sometimes promote the formation of Palladium Black.[2]

Proposed Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: High temperatures accelerate ligand dissociation. Iodo-thiophenes are highly reactive substrates for oxidative addition, so many couplings can be performed effectively at room temperature or with gentle heating (40-60 °C).[3] Avoid unnecessarily high temperatures.[5]

  • Add a Slight Excess of Ligand: If using a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, you are adding the ligand separately. Adding a slight excess of the phosphine ligand (e.g., 2.2-4 equivalents of PPh₃ per Pd atom) can help stabilize the Pd(0) intermediate and prevent aggregation. Be cautious, as a large excess can inhibit the reaction by occupying coordination sites.

  • Choose a More Robust Catalyst System: Catalysts with chelating diphosphine ligands (e.g., dppf) or bulky, electron-rich monodentate ligands (e.g., SPhos, XPhos) form more stable complexes with palladium, reducing the likelihood of decomposition. N-Heterocyclic Carbene (NHC) palladium complexes are also known for their high stability and activity.[1]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is a copper co-catalyst used, and is it always necessary?

    • A: The copper(I) co-catalyst dramatically accelerates the reaction, allowing it to proceed under milder conditions (like room temperature).[6] It facilitates the deprotonation of the alkyne and forms a copper acetylide, which is the active species for transmetalation to palladium.[1] However, as discussed, it also promotes the undesirable Glaser homocoupling. It is not always necessary, and many high-yielding "copper-free" protocols exist, which are essential when dealing with sensitive substrates or when homocoupling is a persistent issue.[3]

  • Q: Which palladium source and ligand are best for iodo-thiophenes?

    • A: For routine couplings, the combination of Pd(PPh₃)₂Cl₂ (1-2 mol%) and CuI (1-5 mol%) is a reliable and cost-effective starting point. Pd(PPh₃)₄ is also very common.[1] If you face challenges with catalyst stability or reactivity, consider advanced systems. A combination of a Pd(II) or Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or cBRIDP can be highly effective for heteroaromatic substrates.

  • Q: How do I choose the right base and solvent?

    • A: The base's primary role is to neutralize the HI formed during the reaction and to deprotonate the alkyne. Liquid amine bases like triethylamine (NEt₃) or diisopropylamine (DIPA) are often used in excess, serving as both the base and a co-solvent.[3] DIPA is generally considered superior for suppressing homocoupling. For the solvent, THF , dioxane , DMF , and acetonitrile are common choices. A good starting point is a mixture of THF and NEt₃ (e.g., 2:1 to 5:1 v/v).[5] The choice depends on the solubility of your substrates.

  • Q: Are there special considerations for 2-iodo vs. 3-iodothiophene?

    • A: Both 2- and 3-iodothiophenes are generally excellent substrates for Sonogashira coupling. The C-I bond at the 2-position is sometimes considered slightly more reactive due to electronic effects, but both positions typically undergo oxidative addition readily. Any significant difference in yield is more likely attributable to steric hindrance from adjacent substituents or downstream product stability rather than the position of the iodine itself.

Section 4: Standardized Experimental Protocols

Protocol 1: General Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene

This protocol is a robust starting point that can be adapted for other iodo-thiophenes and alkynes.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodothiophene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

  • Solvent/Reagent Addition: Through the septum, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2.5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (typically 2-24 hours), dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Freeze-Pump-Thaw Degassing
  • Freeze: Place your flask containing the solvent(s) and non-volatile reagents in a bath of liquid nitrogen until completely frozen solid.

  • Pump: With the mixture frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the mixture to thaw completely. You may see bubbles of gas being released.

  • Repeat: Repeat this entire cycle at least two more times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with your inert gas.

Section 5: Reference Tables

Table 1: Common Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1 - 5Air-sensitive; common standard.[1]
Pd(PPh₃)₂Cl₂Triphenylphosphine1 - 5Air-stable Pd(II) precatalyst; reliable.[1]
Pd₂(dba)₃Tris(dibenzylideneacetone)0.5 - 2Excellent Pd(0) source; requires added ligand.
P(t-Bu)₃Tri(tert-butyl)phosphine1 - 4 (per Pd)Bulky, electron-rich ligand; good for challenging substrates.
dppf1,1'-Bis(diphenylphosphino)ferrocene1 - 2Bidentate ligand; forms stable complexes.

Table 2: Common Bases and Solvents

ReagentTypepKa (Conjugate Acid)Boiling Point (°C)Notes
Triethylamine (NEt₃)Amine Base10.7589Most common; can also act as solvent.
Diisopropylamine (DIPA)Amine Base11.0584Often superior for suppressing homocoupling.
PyrrolidineAmine Base11.2787Often used in copper-free conditions.
K₂CO₃ / Cs₂CO₃Inorganic Base10.33 / ~10N/AUsed in specific protocols, often in polar solvents like DMF.
Tetrahydrofuran (THF)Solvent-66Excellent general-purpose solvent.
N,N-Dimethylformamide (DMF)Solvent-153Good for less soluble substrates; requires higher temperatures.
TolueneSolvent-111Non-coordinating solvent; useful for higher temperatures.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Reddit user discussion on r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Reddit user discussion on r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

Sources

Technical Support Center: Managing Exothermic Iodination of Methylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the iodination of methylthiophenes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with this often exothermic and highly specific reaction. Our goal is to equip you with the knowledge to ensure safe, efficient, and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the iodination of methylthiophenes often an exothermic reaction?

The iodination of methylthiophene is an electrophilic aromatic substitution reaction. The thiophene ring, particularly when activated by an electron-donating methyl group, is highly nucleophilic. The reaction with a potent electrophilic iodine source, such as the iodonium ion (I+) generated from reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, is a rapid and energetically favorable process. The formation of the stable aromatic product from the reaction intermediate is a significant driving force, releasing energy in the form of heat. The extent of the exotherm is dependent on the reactivity of the substrate, the chosen iodinating agent, and the reaction scale.

Q2: What are the most common reagents for the iodination of methylthiophenes, and how do they differ in reactivity?

Several reagents are commonly employed for the iodination of methylthiophenes, each with its own reactivity profile and handling considerations:

Reagent SystemDescriptionAdvantagesDisadvantages
N-Iodosuccinimide (NIS) A mild and selective iodinating agent.[1][2]Easy to handle solid, often provides high regioselectivity, and the succinimide byproduct is typically easy to remove.Can be activated by acids, which may increase exothermicity.[2]
Iodine (I₂) with an Oxidizing Agent A classic and potent method. Common oxidizing agents include periodic acid (HIO₄) or iodic acid (HIO₃).[3][4]Readily available and cost-effective reagents.Can be highly exothermic and may lead to over-iodination or side products if not carefully controlled.[5][6]
Lithiation followed by Iodination An indirect method involving deprotonation with an organolithium reagent (e.g., n-BuLi) followed by quenching with iodine.[7][8]Offers excellent regiocontrol, especially for positions not easily accessible by electrophilic substitution.Requires strictly anhydrous and inert conditions, cryogenic temperatures, and handling of pyrophoric reagents.

Q3: How can I control the regioselectivity of iodination on a methylthiophene ring?

Regioselectivity is primarily dictated by the directing effect of the methyl group and the inherent reactivity of the thiophene ring. The methyl group is an ortho-, para- director. In the case of 2-methylthiophene, the C5 position is the most activated and sterically accessible, leading predominantly to 2-iodo-5-methylthiophene. For 3-methylthiophene, the C2 and C5 positions are most reactive. Achieving selective mono-iodination can be challenging and is highly dependent on the reaction conditions. Using milder reagents like NIS at low temperatures can favor mono-substitution. For specific, less favored isomers, a directed lithiation-iodination approach may be necessary.[7]

Troubleshooting Guides

Issue 1: Runaway Reaction and Poor Temperature Control

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Vigorous boiling or refluxing of the solvent, even without external heating.

  • Noticeable evolution of gas or fumes.

  • Darkening or charring of the reaction mixture.

Root Causes & Solutions:

  • Cause: The rate of heat generation exceeds the rate of heat dissipation. This is common in large-scale reactions or when reagents are added too quickly.

  • Solution 1: Controlled Reagent Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump or dropping funnel. This allows for the immediate dissipation of the heat generated from each small addition.

  • Solution 2: Adequate Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) capable of absorbing the expected exotherm. For larger scale reactions, consider using a cryostat for precise temperature control.

  • Solution 3: Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to buffer the temperature increase by providing a larger thermal mass.

Experimental Workflow: Managing Exotherms

cluster_prep Preparation cluster_addition Controlled Addition cluster_monitoring Reaction Monitoring cluster_workup Work-up prep1 Dissolve Methylthiophene in appropriate solvent prep2 Cool reaction vessel in ice bath (0°C) prep1->prep2 add1 Add iodinating agent (e.g., NIS) portion-wise prep2->add1 add2 Monitor internal temperature continuously add1->add2 mon1 Maintain temperature below 5°C add2->mon1 mon2 Allow reaction to stir for specified time mon1->mon2 work1 Quench with Na₂S₂O₃ (aq) to remove excess I₂ mon2->work1 work2 Extract with organic solvent and purify work1->work2 key Workflow for controlled iodination.

Caption: A workflow diagram illustrating the key steps for managing an exothermic iodination reaction.

Issue 2: Formation of Poly-iodinated Byproducts

Symptoms:

  • TLC analysis shows multiple product spots with lower Rf values than the desired mono-iodinated product.

  • Mass spectrometry data indicates the presence of di- or tri-iodinated species.[6]

  • NMR spectra are complex, with multiple sets of signals for the thiophene protons.

Root Causes & Solutions:

  • Cause: The mono-iodinated product is still sufficiently activated to undergo a second iodination, especially if a stoichiometric excess of the iodinating agent is used or if the reaction temperature is too high.

  • Solution 1: Stoichiometric Control: Use a slight excess (1.0-1.1 equivalents) of the iodinating agent to favor mono-iodination. Carefully weigh all reagents.

  • Solution 2: Low Temperature: Perform the reaction at 0°C or below. Lower temperatures decrease the rate of the second iodination more significantly than the first, improving selectivity.

  • Solution 3: Milder Reagents: Opt for NIS over more aggressive systems like I₂/HIO₃, as it generally offers better control and selectivity for mono-iodination.[1]

Issue 3: Incomplete Reaction or Low Yield

Symptoms:

  • Significant amount of starting methylthiophene remains after the expected reaction time.

  • The isolated yield of the iodinated product is lower than anticipated.

Root Causes & Solutions:

  • Cause 1: Insufficiently Active Iodinating Agent: The chosen reagent or conditions may not be potent enough to iodinate the substrate effectively.

  • Solution 1: If using NIS, a catalytic amount of a protic acid like p-toluenesulfonic acid can increase its electrophilicity.[2] For I₂-based systems, ensure the oxidizing agent is active and present in the correct stoichiometry.

  • Cause 2: Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

  • Solution 2: Choose a solvent in which both the methylthiophene and the iodinating agent are soluble. Acetic acid, dichloromethane, or ethanol are often suitable choices.

  • Cause 3: Reagent Degradation: The iodinating agent may have degraded due to improper storage.

  • Solution 3: Use fresh, high-quality reagents. NIS should be protected from light and moisture.

Protocol: Controlled Mono-iodination of 2-Methylthiophene using NIS

This protocol is designed to minimize exothermicity and maximize selectivity for the mono-iodinated product.

Materials:

  • 2-Methylthiophene

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Thermometer or temperature probe

  • Separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiophene (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add NIS (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Monitor the internal temperature to ensure it does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, remove the flask from the ice bath and quench the reaction by adding saturated aqueous sodium thiosulfate. Stir until the orange/brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes.

Logical Relationship: Troubleshooting Iodination Outcomes

Start Reaction Outcome HighYield High Yield & Purity Start->HighYield Optimal Conditions LowYield Low Yield Start->LowYield Byproducts Byproducts Start->Byproducts Runaway Runaway Reaction Start->Runaway Reagent Reagent LowYield->Reagent Check Reagent Activity Temp Temp LowYield->Temp Increase Temp (cautiously) Catalyst Catalyst LowYield->Catalyst Add Acid Catalyst (NIS) Stoich Stoich Byproducts->Stoich Check Stoichiometry Temp2 Temp2 Byproducts->Temp2 Lower Temperature Reagent2 Reagent2 Byproducts->Reagent2 Use Milder Reagent Addition Addition Runaway->Addition Slow Reagent Addition Cooling Cooling Runaway->Cooling Improve Cooling Dilution Dilution Runaway->Dilution Increase Solvent Volume

Caption: A decision-making diagram for troubleshooting common issues in methylthiophene iodination.

Safety First: Handling Exothermic Reactions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all iodination reactions in a well-ventilated fume hood.[9]

  • Scale: When attempting a new iodination reaction, always start with a small scale to assess its exothermicity before scaling up.

  • Quenching: Have a quenching solution (e.g., sodium thiosulfate) readily available to neutralize excess iodinating agent in case of an emergency.[9]

  • Disposal: Dispose of all chemical waste, including residual iodine, according to your institution's safety guidelines.

This guide is intended to provide a solid foundation for managing the exothermic iodination of methylthiophenes. By understanding the underlying principles and anticipating potential challenges, you can optimize your synthetic procedures for safety, efficiency, and success.

References

  • Methylation of the thiophene ring using Carbon11-labelled methyl iodide: formation of 3-[11C]methylthiophene. ResearchGate. Available at: [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. Thieme E-Books & E-Journals. Available at: [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • HIO3/KI: A new combination reagent for iodination of aromatic amines and trimethylsilylation of alcohols and phenols through in situ generation of iodine under mild conditions. Semantic Scholar. Available at: [Link]

  • Reaction of Buta-1,3-diynes with a Source of Sulfur. Science of Synthesis. Available at: [Link]

  • Iodination of thiophene in undiluted CF3COOH. Google Patents.
  • The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. Available at: [Link]

  • Mechanism of the lithium–iodine exchange in an iodothiophene. Canadian Science Publishing. Available at: [Link]

  • Iodination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • periodic acid dihydrate. Organic Syntheses. Available at: [Link]

  • Bull. Chem. Soc. Jpn., 70, 1665. Available at: [Link]

Sources

Technical Support Center: Stille Coupling Reactions - Effective Removal of Organotin Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the St. Martin's University Chemistry Community. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and professionals in drug development with in-depth, field-proven insights into the critical process of removing organotin byproducts from Stille coupling reactions. This resource is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the "why" behind each technique. Our commitment is to scientific integrity, ensuring that every piece of advice is grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Common Issues in Organotin Removal

This section addresses the most frequent and challenging issues encountered during the purification of Stille coupling reaction products. Each point is presented in a question-and-answer format to directly tackle the problems you may be facing at the bench.

Question 1: My standard silica gel column isn't removing all the tin byproducts. Why is this happening and what's a better chromatographic approach?

Answer: Standard silica gel chromatography often fails to completely remove organotin byproducts due to their relatively non-polar nature, which can lead to co-elution with the desired product. The primary culprits are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents. To enhance the retention of these tin species on a silica column, the stationary phase needs to be modified to interact more strongly with them.

Causality: The mechanism behind improved separation lies in converting the relatively non-polar organotin halides into more polar or ionic species that bind strongly to the modified silica.

  • Silica Gel with Triethylamine (Et₃N): Pre-treating silica gel with an eluent containing 2-5% triethylamine is a common and effective method.[1][2] The amine base likely reacts with the organotin halide to form a more polar complex or facilitates the hydrolysis of the tin halide on the silica surface to the corresponding tin hydroxide (R₃SnOH), which is more polar and exhibits greater affinity for the silica.

  • Potassium Carbonate (K₂CO₃) on Silica: A highly effective method involves using a stationary phase prepared by mixing 10% w/w anhydrous potassium carbonate with silica gel.[3] This basic medium is excellent at retaining a wide range of organotin impurities, including tetraorganotins and hexaorganodistannoxanes, often reducing tin levels to below 15 ppm.[3] The K₂CO₃ likely hydrolyzes the tin halides to their corresponding hydroxides and oxides, which are then strongly adsorbed onto the silica matrix.

  • Stationary Phase Preparation: Thoroughly mix 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel. This mixture can be prepared in advance and stored under anhydrous conditions.[4]

  • Column Packing: Dry-pack or slurry-pack a chromatography column with the K₂CO₃/silica mixture using your chosen eluent system.[4]

  • Sample Loading: Concentrate your crude reaction mixture in vacuo. A preliminary aqueous workup is generally not required. Dissolve the crude residue in a minimal amount of the eluent or a compatible solvent and load it onto the column.[3][4]

  • Elution: Elute the column with an appropriate solvent system to isolate your product. The organotin impurities will remain strongly bound to the stationary phase.[4]

  • Analysis: Monitor the fractions by TLC and combine those containing your pure product. Confirm the absence of tin residues by ¹H NMR or, for more sensitive applications, by elemental analysis (e.g., ICP-MS).

Question 2: I've performed an aqueous potassium fluoride (KF) wash, but I'm getting a stubborn emulsion or a solid precipitate at the interface. How do I resolve this?

Answer: The formation of an emulsion or an interfacial precipitate is a common issue during a KF workup.[1] This happens because the reaction of the organotin halide (e.g., Bu₃SnCl) with potassium fluoride produces tributyltin fluoride (Bu₃SnF), a sparingly soluble solid.[1][2] This precipitate can trap your product and make phase separation difficult.

Causality: The strong Tin-Fluorine bond drives the formation of the insoluble organotin fluoride. The vigorous shaking required for efficient reaction can also lead to the formation of stable emulsions, especially if surfactant-like species are present in the reaction mixture.

Troubleshooting Steps:

  • Filtration through Celite®: If a significant amount of precipitate forms at the interface, the most effective solution is to filter the entire biphasic mixture through a pad of Celite®.[1][2] The Celite will trap the solid Bu₃SnF, allowing the two liquid phases to pass through. The filtrate can then be returned to the separatory funnel for clean phase separation.

  • Breaking Emulsions:

    • Gentle Agitation: To prevent emulsion formation in the first place, use gentle swirling or inversion of the separatory funnel instead of vigorous shaking.[5]

    • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[5] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by decreasing the solubility of organic components in the aqueous phase.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can also effectively separate the layers.

  • Reaction Quench & Dilution: After the reaction is complete, cool it to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Wash: Transfer the mixture to a separatory funnel and add an equal volume of a 1M aqueous KF solution. Swirl or gently invert the funnel for 10-15 minutes. Avoid vigorous shaking if you anticipate emulsion problems.[1]

  • Stirring (Alternative to Shaking): For larger scale reactions or those prone to emulsions, the biphasic mixture can be stirred vigorously in a flask for at least one hour before transferring to a separatory funnel.[4]

  • Handling Precipitate: If a precipitate forms, filter the mixture through a pad of Celite®.[2]

  • Phase Separation: Separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove tin byproducts, especially in a drug development context?

A1: Organotin compounds are notoriously toxic.[6] Trialkyltin derivatives, such as the commonly used tributyltin and trimethyltin reagents, are known neurotoxins and can also cause damage to the liver, kidneys, and immune system.[7] For any compound intended for biological testing or as an Active Pharmaceutical Ingredient (API), residual tin levels must be strictly controlled to meet regulatory standards and ensure patient safety. Regulatory bodies like the ICH have guidelines (e.g., ICH Q3D) for elemental impurities in drug products, and tin is often a monitored element.[8][9]

Q2: What are the main types of tin byproducts I should expect in my Stille reaction?

A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnX, where X is the halide from your electrophile). You may also have unreacted organostannane starting material. Additionally, side reactions can lead to the formation of hexaalkyldistannanes (e.g., Bu₃Sn-SnBu₃) through homocoupling of the organotin reagent.

Q3: I have unreacted tin hydrides (R₃SnH) or distannanes (R₃SnSnR₃) in my reaction. Will a KF wash remove these?

A3: A simple KF wash is not effective for removing tin hydrides or distannanes as they do not readily react with fluoride ions. To address this, an oxidative workup step is recommended prior to the KF wash. Adding a solution of iodine (I₂) to the reaction mixture will convert Bu₃SnH and Bu₃SnSnBu₃ into Bu₃SnI.[1] This organotin iodide can then be effectively removed by a subsequent aqueous KF wash, precipitating out as Bu₃SnF.

Q4: Are there scavenger resins that can simplify the removal of tin byproducts?

A4: Yes, scavenger resins offer a convenient method for removing metal impurities.[10] These are solid supports, typically polymers or silica, functionalized with ligands that have a high affinity for the target metal. For tin, resins functionalized with thiols or other sulfur-containing groups can be effective. The general procedure involves stirring the crude reaction mixture with the scavenger resin for several hours, followed by simple filtration to remove the resin-bound tin.[10] This can be a very effective method for achieving low ppm levels of tin, although the cost of the scavenger resin may be a consideration.

Q5: How do I properly dispose of tin-contaminated waste?

A5: Organotin waste is hazardous and must be disposed of according to your institution's and local regulations.[11]

  • Aqueous Waste: Collect all aqueous layers from washes in a designated hazardous waste container.

  • Solid Waste: Contaminated Celite, silica gel, and drying agents should be collected in a separate solid hazardous waste container.

  • Glassware: Glassware that has been in contact with organotin compounds should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. In some cases, a bleach or hydrogen peroxide rinse is recommended to oxidize residual tin compounds before final cleaning.[11]

Data & Method Comparison

To aid in selecting the most appropriate purification strategy, the following table summarizes the advantages and disadvantages of the primary methods discussed.

Purification MethodAdvantagesDisadvantagesBest For
Aqueous KF Wash Inexpensive, straightforward, effective for trialkyltin halides.[1]Can form emulsions/precipitates, less effective for non-halide tin species.[1]Routine removal of Bu₃SnX from relatively non-polar products.
K₂CO₃/Silica Chromatography Highly effective (often <15 ppm tin), removes a broad range of tin species, no aqueous workup needed.[3]Requires chromatography, preparation of the stationary phase.Achieving very low tin levels required for pharmaceutical applications.
Et₃N/Silica Chromatography Simple modification of standard chromatography, quicker than KF wash.[1]May not be as effective as K₂CO₃/silica for all tin species.Quick purification when moderate tin removal is sufficient.
Oxidative Workup (I₂) + KF Wash Effectively removes tin hydrides and distannanes.[1]Adds an extra step to the workup, iodine can be difficult to remove completely.Reactions where homocoupling or incomplete reaction of the stannane is an issue.
Scavenger Resins High efficiency, simple filtration-based removal, high selectivity.[10][12]Can be expensive, may require screening to find the optimal resin, kinetics can be slow.[7]Final purification step to achieve ultra-low tin levels, especially for high-value compounds.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the two most common and effective purification strategies.

Workflow 1: Aqueous Potassium Fluoride (KF) Wash

kf_workflow start Crude Reaction Mixture (in Organic Solvent) wash_kf Add 1M aq. KF Solution start->wash_kf agitate Gently Agitate or Stir (15-60 min) wash_kf->agitate check_precipitate Precipitate or Emulsion Formed? agitate->check_precipitate filter_celite Filter through Celite® check_precipitate->filter_celite Yes separate_phases Separate Organic and Aqueous Layers check_precipitate->separate_phases No filter_celite->separate_phases wash_brine Wash Organic Layer with Brine separate_phases->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Filter and Concentrate dry->concentrate end_product Purified Product concentrate->end_product

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

Workflow 2: Chromatography on K₂CO₃/Silica Gel

k2co3_workflow start Crude Reaction Mixture concentrate_crude Concentrate in vacuo start->concentrate_crude load_sample Dissolve Residue and Load onto Column concentrate_crude->load_sample prepare_column Prepare K₂CO₃/Silica Chromatography Column prepare_column->load_sample elute Elute with Appropriate Solvent System load_sample->elute collect_fractions Collect and Analyze Fractions (TLC) elute->collect_fractions combine_concentrate Combine Pure Fractions and Concentrate collect_fractions->combine_concentrate end_product Highly Purified Product (<15 ppm Tin) combine_concentrate->end_product

Sources

Technical Support Center: Cross-Coupling of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with sulfur-containing heterocycles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with catalyst deactivation and low reaction efficiency when working with these valuable but often problematic substrates. Here, we diagnose common issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Introduction: The "Sulfur Problem" in Cross-Coupling

Sulfur-containing heterocycles are privileged scaffolds in pharmaceuticals, agrochemicals, and materials science. However, their synthesis via transition-metal-catalyzed cross-coupling reactions is frequently plagued by a critical issue: catalyst deactivation. The lone pair of electrons on the sulfur atom can strongly coordinate to the metal center (typically palladium), acting as a poison that inhibits or completely shuts down the catalytic cycle.[1][2] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Suzuki-Miyaura reaction with a thiophene derivative is giving very low yield or no product at all. What is the likely cause?

Answer:

This is a classic symptom of catalyst poisoning by the sulfur atom in the thiophene ring. The sulfur can coordinate to the palladium catalyst, forming a stable off-cycle complex that prevents the catalyst from participating in the desired reaction pathway.[1] This is especially problematic with electron-rich thiophenes.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky ligands. These ligands can promote the desired reductive elimination step and disfavor the binding of the sulfur heteroatom.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[3] They create a sterically hindered and electronically rich environment around the metal center, which can accelerate the catalytic cycle and minimize catalyst poisoning.

  • Choice of Palladium Precatalyst: Instead of traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂, consider using pre-formed palladium-ligand complexes (precatalysts). These are often more stable and efficient at initiating the catalytic cycle.

  • Solvent and Base Optimization: Ensure your reagents are fully soluble.[4] For poorly soluble starting materials, consider using solvents like DMF, dioxane, or toluene at elevated temperatures. The choice of base is also crucial; potassium phosphate (K₃PO₄) is often a good starting point for Suzuki reactions.

  • Consider Alternative Couplings: If the Suzuki-Miyaura reaction remains problematic, a desulfinative cross-coupling approach using a sulfinate salt or a "masked" sulfinate reagent like an allylsulfone could be a viable alternative.[5]

Diagram: Catalyst Poisoning by Sulfur Heterocycles

Below is a diagram illustrating the competition between the desired catalytic cycle and the off-cycle catalyst poisoning pathway.

catalyst_poisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-X Deactivated S-Het-Pd(0)L_n (Deactivated Catalyst) A->Deactivated Coordination C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Poison Sulfur-Containing Heterocycle (S-Het) Poison->Deactivated caption Catalyst poisoning by sulfur heterocycles.

Caption: Catalyst poisoning by sulfur heterocycles.

FAQ 2: I'm attempting a Heck reaction with a halogenated thiazole, but I'm observing significant amounts of dehalogenated starting material. How can I prevent this side reaction?

Answer:

Dehalogenation is a common side reaction in cross-coupling, particularly with electron-rich or sterically hindered substrates. It can occur through various pathways, including hydrodehalogenation (reaction with trace water or solvent) or proto-deboronation in the case of Suzuki reactions.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: The choice of base can influence the extent of dehalogenation. A weaker base might be beneficial. If you are using a strong base like an alkoxide, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (K₃PO₄).

  • Ligand Modification: The electronic properties of the ligand can play a role. A more electron-donating ligand can sometimes favor the desired oxidative addition over side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Monitor the reaction progress carefully to avoid prolonged heating after the reaction is complete.

FAQ 3: My Sonogashira coupling of a sulfur-containing heteroaryl bromide with a terminal alkyne is not proceeding. Is copper necessary?

Answer:

The Sonogashira reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[6] However, the copper co-catalyst can sometimes be detrimental, and copper-free conditions have been developed that can be more effective for certain substrates.

Troubleshooting Steps:

  • Attempt a Copper-Free Sonogashira: In some cases, the copper(I) salt can have a negative impact on the reaction.[7] Try running the reaction without the copper co-catalyst. You may need to use a more reactive palladium catalyst/ligand system and a stronger base (e.g., an amine base like triethylamine or diisopropylethylamine).

  • Palladium Catalyst and Ligand: For copper-free conditions, a highly active palladium catalyst is essential. Systems like Pd(OAc)₂ with a bulky phosphine ligand or a palladium-NHC complex can be effective.

  • Base and Solvent: A strong amine base is typically required for the copper-free Sonogashira reaction. The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile often being good choices.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol is a good starting point for the cross-coupling of a generic bromothiophene with an arylboronic acid.

Reagents and Equipment:

  • Bromothiophene derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • SPhos ligand (1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromothiophene, arylboronic acid, palladium precatalyst, ligand, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Ligand Effects on a Model Suzuki Coupling

The following table summarizes the impact of different ligands on the yield of a model Suzuki-Miyaura reaction between 2-bromothiophene and phenylboronic acid.

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene100<10
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane10065
SPhosPd(OAc)₂K₃PO₄Dioxane10092
XPhosPd₂(dba)₃K₃PO₄Toluene11095

This data is illustrative and compiled from general trends reported in the literature.

Diagram: Logical Workflow for Troubleshooting a Failed Cross-Coupling Reaction

This workflow provides a step-by-step decision-making process for addressing a failed cross-coupling reaction involving a sulfur-containing heterocycle.

troubleshooting_workflow start Reaction Failed (Low or No Yield) check_conditions Verify Basic Conditions (Inert atmosphere, dry solvent, reagent purity) start->check_conditions check_conditions->start Conditions Faulty change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type, NHC) check_conditions->change_ligand Conditions OK optimize_base_solvent Optimize Base and Solvent System change_ligand->optimize_base_solvent increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp change_catalyst Change Palladium Precatalyst or Metal (e.g., Ni catalyst) increase_temp->change_catalyst No Improvement success Reaction Successful increase_temp->success Improvement alternative_method Consider Alternative Coupling Strategy (e.g., Desulfinative Coupling) change_catalyst->alternative_method alternative_method->success Works

Caption: Troubleshooting workflow for cross-coupling.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 51(10), 13001-13005. [Link]

  • Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15839-15844. [Link]

  • Chotana, G. A., et al. (2005). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 70(21), 8429-8438. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Incat.[Link]

  • Procter, D. J., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(8), 1236-1242. [Link]

  • Heck Reaction—State of the Art. (2020). Molecules, 25(19), 4439. [Link]

  • Yoneda, A. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • He, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(40), e202209087. [Link]

Sources

Stability and proper storage of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Iodo-3-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, proper storage, and troubleshooting of common experimental issues encountered with this versatile synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is primarily sensitive to air and light.[1] The carbon-iodine bond in aryl iodides can be susceptible to cleavage, a process that can be accelerated by exposure to light and atmospheric oxygen. This degradation can lead to the formation of impurities that may compromise subsequent reactions. Some sources indicate that similar compounds can undergo deiodination upon heating.

Q2: What is the recommended procedure for storing this compound?

A2: To ensure the long-term stability and purity of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] It is also recommended to keep it refrigerated (typically 2-8°C) and protected from light by using an amber-colored vial or by wrapping the container in aluminum foil. The container must be tightly sealed to prevent moisture ingress.[1]

Q3: My this compound has developed a slight color. Is it still usable?

A3: A slight discoloration may indicate the onset of degradation, potentially due to minor exposure to air or light. The color change is often attributed to the formation of trace amounts of elemental iodine. For many applications, particularly those involving robust coupling reactions, the material may still be suitable for use. However, for sensitive reactions or when stoichiometric precision is critical, it is advisable to purify the compound prior to use. A simple purification step can involve passing a solution of the compound through a short plug of silica gel or washing with a dilute solution of sodium thiosulfate to remove iodine.

Q4: Is a stabilizer added to this compound?

A4: While not universally stated for this compound specifically, it is a common practice for suppliers to add a stabilizer, such as copper, to iodo-aromatic compounds.[2] Copper acts as a radical scavenger, inhibiting light-catalyzed decomposition. If you are planning a reaction that is sensitive to copper, it is crucial to check the certificate of analysis from your supplier or consider purification to remove the stabilizer.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges in reactions involving this compound.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a common synthetic step, but it is highly sensitive to experimental conditions.

Problem 1: The Grignard reaction fails to initiate.

  • Causality & Solution: The primary culprits for non-initiation are typically residual moisture in the glassware or solvent, or a passive layer of magnesium oxide on the magnesium turnings.

    • Glassware and Solvent Purity: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under a stream of dry inert gas.[3] Solvents must be anhydrous. Using freshly distilled THF over a sodium/benzophenone ketyl is a reliable method for ensuring solvent dryness.

    • Magnesium Activation: The magnesium surface needs to be activated to expose fresh metal. This can be achieved by a few methods:

      • Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple iodine vapor and the appearance of a brownish color on the magnesium surface indicate activation.

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to physically break the oxide layer.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent. The subsequent bubbling of ethylene gas indicates activation.

Problem 2: Low yield of the Grignard reagent or formation of side products.

  • Causality & Solution: Once initiated, the reaction's success depends on maintaining an inert atmosphere and controlling the reaction temperature.

    • Wurtz Coupling: A common side reaction is the homocoupling of the starting material. This can be minimized by the slow, dropwise addition of the this compound solution to the activated magnesium. This maintains a low concentration of the halide and reduces the likelihood of it reacting with the newly formed Grignard reagent.

    • Reaction Temperature: The reaction is exothermic. While some initial heating might be necessary for initiation, the reaction should be cooled to maintain a gentle reflux. Overheating can promote side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

Problem 1: The Suzuki-Miyaura coupling reaction is sluggish or incomplete.

  • Causality & Solution: Incomplete conversion is often related to catalyst activity, the choice of base, or solubility issues.

    • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure your starting materials and solvents are pure. The choice of phosphine ligand is also critical; bulky, electron-rich ligands often improve catalytic activity.

    • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base depends on the specific substrates and should be optimized. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be anhydrous if the reaction is run in a non-aqueous solvent.

    • Solubility: Poor solubility of either the this compound or the boronic acid partner can hinder the reaction. Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF.

Problem 2: Deiodination of the starting material is observed.

  • Causality & Solution: The cleavage of the C-I bond without coupling can occur under certain conditions, particularly at elevated temperatures.

    • Reaction Temperature and Time: Minimize the reaction temperature and time to what is necessary for the coupling to proceed to completion. Prolonged heating can lead to thermal degradation.

    • Hydrogen Source: The hydrogen atom for the deiodinated product can come from various sources in the reaction mixture, including the solvent or trace water. Ensuring anhydrous conditions can sometimes mitigate this side reaction.

Data Summary

PropertyValueSource
Molecular Formula C₅H₅ISSmolecule[4]
Molecular Weight 224.06 g/mol Smolecule[4]
Appearance Colorless to yellow liquidC/D/N Isotopes Inc.
Boiling Point 81-83 °C/10 mmHgSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich[2]

Experimental Protocols

Protocol for Handling and Dispensing Air- and Light-Sensitive this compound

This protocol outlines the standard procedure for safely handling this compound to maintain its purity.

Materials:

  • This compound in a septum-sealed bottle

  • Dry, nitrogen- or argon-flushed Schlenk flask

  • Dry, gas-tight syringe with a long needle

  • Inert gas source (nitrogen or argon) with a bubbler

  • Septa and parafilm

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Syringe Preparation: Dry the syringe and needle in an oven and cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas multiple times.

  • Compound Transfer: a. Pierce the septum of the this compound bottle with the needle of the prepared syringe. b. Pierce the septum of the reaction flask with a separate needle connected to the inert gas bubbler to vent pressure. c. Slowly draw the desired volume of the liquid into the syringe. d. Remove the syringe from the reagent bottle and immediately insert the needle through the septum of the reaction flask. e. Slowly dispense the liquid into the reaction flask.

  • Storage of Aliquoted Compound: If you need to store the remaining compound in the original bottle, ensure the septum is in good condition. For added protection, wrap the septum and neck of the bottle with parafilm and store it in a refrigerator, protected from light.

Visualizations

Logical Flow for Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction

G start Reaction Failed/Low Yield check_purity Check Starting Material Purity (NMR/GC-MS) start->check_purity impurities Impurities Detected? check_purity->impurities purify Purify Starting Material impurities->purify Yes no_impurities Starting Material is Pure impurities->no_impurities No purify->start check_conditions Review Reaction Conditions no_impurities->check_conditions conditions Conditions Optimal? check_conditions->conditions optimize Optimize: Catalyst/Ligand, Base, Solvent, Temp. conditions->optimize No no_optimization Conditions Appear Optimal conditions->no_optimization Yes optimize->start check_degradation Analyze Crude Mixture for Side Products no_optimization->check_degradation degradation Deiodination/Homocoupling? check_degradation->degradation adjust_temp Lower Temperature/Reduce Reaction Time degradation->adjust_temp Yes success Reaction Successful degradation->success No adjust_temp->start

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Conceptual Degradation Pathway of this compound

G start This compound deiodination Deiodination (3-Methylthiophene) start->deiodination Light, Heat, Radicals oxidation Oxidation Products start->oxidation Air (O₂) polymerization Polymerization start->polymerization Trace Acid/Heat

Caption: Potential degradation pathways for this compound.

References

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

Sources

Technical Support Center: Mastering Regioselectivity with 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions with 2-iodo-3-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot regioselectivity challenges. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Scenario 1: Metal-Halogen Exchange

Question: I'm attempting a metal-halogen exchange on this compound using n-butyllithium, but I'm getting a mixture of products after quenching with an electrophile. How can I improve the selectivity for lithiation at the C2 position?

Answer: This is a classic issue of competing reaction pathways. While the iodine at C2 is the primary site for metal-halogen exchange, direct deprotonation (lithiation) of the thiophene ring can also occur. The acidity of the ring protons is a key factor.

  • Causality: The C5 proton is the most acidic proton on the 3-methylthiophene ring system due to the electron-donating nature of the methyl group directing deprotonation to the adjacent free α-position. The C4 proton is less acidic. Therefore, n-butyllithium can act as both a metal-halogen exchange reagent and a base, leading to a mixture of the desired 2-lithio-3-methylthiophene and 5-lithio-3-methyl-2-iodothiophene.

  • Solutions & Rationale:

    • Lower the Temperature: Perform the reaction at very low temperatures (e.g., -78 °C or even -100 °C). Metal-halogen exchange is typically much faster than deprotonation at these temperatures. By keeping the temperature low, you favor the kinetically controlled product.

    • Use a Bulky Base/Exchange Reagent: Consider using a bulkier organolithium reagent like tert-butyllithium. The steric hindrance from the tert-butyl group can disfavor the deprotonation of the C5 proton, which is sterically more accessible than the C-I bond.

    • Change the Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are generally preferred as they can solvate the lithium cation and potentially favor the exchange mechanism.

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Question: In my Suzuki coupling reaction with an arylboronic acid, I'm observing significant amounts of homocoupling of the boronic acid and some unreacted this compound. How can I drive the reaction to completion and minimize side products?

Answer: This problem often points to issues with catalyst activity, reaction conditions, or the stability of the reagents.

  • Causality:

    • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Inefficient Transmetalation: The transfer of the organic group from the boron to the palladium center might be slow.

    • Homocoupling: Boronic acids can undergo homocoupling, especially at higher temperatures or in the presence of oxygen. While boronic acids have stability issues, they can be protected with diethanolamine.[1]

  • Solutions & Rationale:

    • Optimize the Ligand: The choice of phosphine ligand is crucial. For Suzuki couplings, electron-rich and bulky ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[2] A stronger base like cesium carbonate or potassium phosphate may be more effective than sodium carbonate. The choice of base should be tailored to the specific substrates.

    • Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can contribute to both catalyst deactivation and boronic acid homocoupling.

    • Temperature Control: While heating is often necessary, excessively high temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reactivity and handling of this compound.

Question: What is the expected order of reactivity for the different positions on the this compound ring in various reaction types?

Answer: The regioselectivity is a result of the interplay between the electronic effects of the iodo and methyl substituents and the reaction mechanism.

  • Metal-Halogen Exchange: The C2 position is the most reactive due to the carbon-iodine bond being the primary site for this reaction.

  • Directed ortho-Metalation (DoM): If a directing metalation group (DMG) were present, it would dictate the site of lithiation.[3][4] For instance, a DMG at C3 would direct lithiation to C4. In the absence of a strong DMG, the inherent acidity of the ring protons becomes the dominant factor.

  • Electrophilic Aromatic Substitution: The methyl group is an activating, ortho, para-director. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the methyl group and the most activated free position. The C2 position is blocked by iodine, and the C4 position is sterically hindered by the adjacent methyl group.

  • Palladium-Catalyzed Cross-Coupling: The reaction will occur at the C2 position, where the iodine atom is located, as this is the site of oxidative addition to the palladium(0) catalyst.

Question: Can I perform a Grignard exchange reaction on this compound?

Answer: Yes, a Grignard metathesis (GRIM) reaction is possible.[5] Treatment with a Grignard reagent like isopropylmagnesium chloride can induce a halogen-magnesium exchange at the C2 position. This is a valuable method for generating a thienyl Grignard reagent for subsequent reactions, such as Kumada coupling.[6]

Data Summary Table

Reaction TypePrimary Reactive SiteKey Influencing FactorsPotential Side Reactions
Metal-Halogen Exchange C2 (Iodine)Temperature, Solvent, Organolithium ReagentDeprotonation at C5
Suzuki Coupling C2 (Iodine)Ligand, Base, Temperature, DegassingHomocoupling of Boronic Acid
Sonogashira Coupling C2 (Iodine)Catalyst (Pd/Cu), Base, SolventHomocoupling of Alkyne (Glaser coupling)
Kumada Coupling C2 (Iodine)Catalyst (Ni or Pd), Grignard Reagent PurityHomocoupling of Grignard Reagent
Negishi Coupling C2 (Iodine)Catalyst (Pd or Ni), Organozinc ReagentSide reactions from sensitive functional groups

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound.

Objective: To synthesize 2-aryl-3-methylthiophene with high yield and selectivity.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature to pre-form the catalyst complex.

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk flask containing the substrates and base.

  • Solvent Addition: Add anhydrous, degassed toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts for controlling regioselectivity.

cluster_0 Metal-Halogen Exchange vs. Deprotonation This compound This compound 2-Lithio-3-methylthiophene 2-Lithio-3-methylthiophene This compound->2-Lithio-3-methylthiophene Metal-Halogen Exchange (Fast, Low Temp) 5-Lithio-2-iodo-3-methylthiophene 5-Lithio-2-iodo-3-methylthiophene This compound->5-Lithio-2-iodo-3-methylthiophene Deprotonation (Slower, Higher Temp) n-BuLi n-BuLi

Caption: Competing pathways in the reaction of this compound with n-BuLi.

cluster_1 Troubleshooting Suzuki Coupling start Low Yield or Side Products q1 Is the reaction thoroughly degassed? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Degas solvents and reaction mixture rigorously. a1_no->sol1 q2 Is the ligand appropriate? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Use bulky, electron-rich phosphine ligands (e.g., SPhos). a2_no->sol2 q3 Is the base optimal? sol2->q3 a3_no No q3->a3_no No end Improved Regioselectivity and Yield q3->end Yes a3_yes->q3 sol3 Try a stronger base like K3PO4 or Cs2CO3. a3_no->sol3 sol3->end

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

References

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979. [Link]

  • Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879–933. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679. [Link]

  • Negishi, E.-i. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

Sources

Validation & Comparative

Reactivity Showdown: 2-Iodo-3-methylthiophene vs. 2-Bromo-3-methylthiophene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the synthesis of novel pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. The choice of substrates, particularly the halide leaving group on the aromatic partner, critically dictates the reaction's efficiency, required conditions, and overall yield. This guide provides an in-depth comparison of the reactivity between 2-iodo-3-methylthiophene and 2-bromo-3-methylthiophene, two common building blocks in medicinal chemistry, offering experimental insights to inform your synthetic strategy.

The Decisive Factor: Bond Dissociation Energy

The fundamental difference in reactivity between aryl iodides and bromides in Suzuki couplings stems from the carbon-halogen bond dissociation energy (BDE). The general trend for halide reactivity is I > OTf > Br >> Cl. This is a direct consequence of the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower BDE of the C-I bond facilitates the initial and often rate-limiting oxidative addition step in the palladium catalytic cycle.

Experimental Insights: A Head-to-Head Comparison

While a direct, single study comparing the two exact molecules under identical conditions is not prevalent in the literature, we can synthesize a comparative analysis from numerous studies on Suzuki couplings of halo-thiophenes. The consistent observation is that iodo-thiophenes react under milder conditions and often provide higher yields than their bromo- counterparts.

FeatureThis compound2-Bromo-3-methylthiophene
Reactivity HigherLower
Typical Reaction Temperature Room temperature to moderate heat (e.g., 80°C)Often requires elevated temperatures (e.g., 100-110°C)[2]
Reaction Time Generally shorterTypically longer
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading for efficient conversion
Yields Generally higherCan be lower, especially with challenging coupling partners
Cost & Availability Generally more expensive and less readily availableMore cost-effective and widely available[2]

This enhanced reactivity of the iodo-substituted thiophene means it is often the substrate of choice when dealing with sensitive functional groups that cannot tolerate harsh reaction conditions. Conversely, for large-scale syntheses where cost is a significant driver, the more economical 2-bromo-3-methylthiophene may be preferred, provided the required reaction conditions are acceptable.[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the role of the halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L2 OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal Halide Ar-X (X = I or Br) Halide->OxAdd Comparative_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition (Identical for Both) cluster_2 Reaction & Analysis Start Prepare two reaction vessels VesselA Vessel A: this compound Start->VesselA VesselB Vessel B: 2-Bromo-3-methylthiophene Start->VesselB AddBoronic Add Arylboronic Acid VesselA->AddBoronic VesselB->AddBoronic AddCatalyst Add Pd Catalyst & Ligand AddBoronic->AddCatalyst AddBase Add Base AddCatalyst->AddBase AddSolvent Add Degassed Solvent AddBase->AddSolvent Heat Heat to desired temperature(s) AddSolvent->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Characterize & Calculate Yield Purify->Analyze

Caption: A generalized workflow for comparing the reactivity of the two substrates.

Materials:

  • This compound

  • 2-Bromo-3-methylthiophene

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME/H₂O mixture)

Procedure:

  • Vessel Preparation: In two separate, dry Schlenk flasks, place a stir bar. To one, add this compound (1.0 eq) and to the other, add 2-bromo-3-methylthiophene (1.0 eq).

  • Reagent Addition: To each flask, add the arylboronic acid (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst: Add the degassed solvent, followed by the palladium catalyst and any additional ligand.

  • Reaction: Heat the reaction mixtures to the desired temperature. It is advisable to start with a lower temperature (e.g., 80°C) for the iodo-substrate and a higher temperature (e.g., 100°C) for the bromo-substrate.

  • Monitoring: Monitor the reaction progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reactions to room temperature and perform a standard aqueous workup.

  • Purification: Purify the crude products by column chromatography to isolate the desired coupled product.

  • Analysis: Characterize the products (e.g., NMR, MS) and calculate the isolated yields for a direct comparison.

Conclusion and Recommendations

The choice between this compound and 2-bromo-3-methylthiophene for Suzuki coupling is a classic trade-off between reactivity and cost.

  • For high-value, complex syntheses where mild conditions are paramount to preserve sensitive functional groups, this compound is the superior choice. Its higher reactivity allows for lower temperatures, shorter reaction times, and often results in cleaner reactions with higher yields.

  • For large-scale production or when cost is a primary consideration, 2-bromo-3-methylthiophene presents a more economical option. [2]Researchers must be prepared to employ more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields, which may not be suitable for all substrates.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the coupling partner, the presence of other functional groups, and the economic constraints of the project.

References

  • Zhang, F., et al. (2008). CBr Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene at 267 nm. Acta Physico-Chimica Sinica, 24(8), 1335-1341. Retrieved from [Link]

Sources

A Comparative Guide to Palladium Catalysts for Iodo-thiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of thiophene-containing biaryl and vinyl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, organic electronics, and polymers. Palladium-catalyzed cross-coupling reactions stand as the preeminent method for forging these critical carbon-carbon bonds, offering a versatile and efficient toolkit for molecular construction.[1][2] This guide provides a comparative analysis of prominent palladium catalyst systems for the cross-coupling of iodo-thiophenes, a highly reactive and useful class of substrates. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data, and provide a validated experimental protocol for researchers in the field.

The Central Role of the Palladium Catalyst

The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of catalyst. The ligand sphere surrounding the palladium center dictates the catalyst's stability, activity, and selectivity. For the coupling of iodo-thiophenes, several classes of palladium catalysts have demonstrated considerable utility. This guide will focus on a comparative analysis of three major types:

  • Palladium(0) Phosphine Complexes: The traditional workhorses of cross-coupling chemistry.

  • Palladium N-Heterocyclic Carbene (NHC) Complexes: A robust and highly active class of modern catalysts.

  • Buchwald-Hartwig Biaryl Phosphine Ligand Systems: Known for their high efficiency and broad substrate scope.

The fundamental catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The nature of the ligand plays a critical role in modulating the rates of these elementary steps.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I Ar-Pd(II)-I(L_n) R-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R'-B(OR)2 Ar-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand is paramount in achieving high yields and turnover numbers in iodo-thiophene cross-coupling. Below is a comparison of three widely used catalyst systems.

Traditional Phosphine Ligands: The Established Standard

Palladium complexes with monodentate and bidentate phosphine ligands, such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been extensively used in cross-coupling reactions.[5]

  • Mechanism and Rationale: The electronic and steric properties of phosphine ligands can be readily tuned. Electron-rich and bulky phosphines generally accelerate the oxidative addition and reductive elimination steps.[5] For instance, tri-tert-butylphosphine has proven to be a highly effective ligand for a range of cross-coupling reactions.[5]

  • Performance: While reliable, traditional phosphine ligands can sometimes require higher catalyst loadings and elevated temperatures, particularly with challenging substrates. Catalyst decomposition can also be a concern under prolonged reaction times.

N-Heterocyclic Carbene (NHC) Ligands: A Leap in Stability and Activity

NHC ligands have emerged as a powerful alternative to phosphines in palladium-catalyzed cross-coupling.[6] These ligands form highly stable bonds with the palladium center, leading to robust and long-lived catalysts.[6]

  • Mechanism and Rationale: NHCs are strong σ-donors, which facilitates the oxidative addition step.[6] Their steric bulk can also promote the reductive elimination step.[6] The strong Pd-NHC bond contributes to the high stability of the active species.[6]

  • Performance: NHC-palladium complexes often exhibit superior catalytic activity and stability compared to their phosphine-based counterparts, allowing for lower catalyst loadings and milder reaction conditions.[6][7] They have shown particular promise in the coupling of heteroaryl chlorides, which are notoriously challenging substrates.

Buchwald-Hartwig Biaryl Phosphine Ligands: The Forefront of Efficiency

A significant advancement in palladium catalysis came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald and Hartwig groups. Ligands such as SPhos, XPhos, and RuPhos have become indispensable tools for a wide range of C-N and C-C bond-forming reactions.[8]

  • Mechanism and Rationale: These ligands possess a unique combination of steric bulk and electron-donating ability that dramatically accelerates the key steps of the catalytic cycle. The steric hindrance around the palladium center promotes the reductive elimination step, while the electron-rich nature of the phosphine facilitates oxidative addition.

  • Performance: Catalyst systems based on these ligands often provide the highest turnover numbers and are effective for a broad range of substrates, including sterically hindered and electronically deactivated coupling partners.[8] They have proven to be exceptionally versatile and are often the catalysts of choice for challenging transformations.

Catalyst_Structures cluster_0 Phosphine Ligand cluster_1 NHC Ligand cluster_2 Buchwald-Hartwig Ligand PPh3 Triphenylphosphine (PPh3) IPr IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Caption: Representative structures of common ligand classes.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical performance data for the Suzuki-Miyaura coupling of 2-iodothiophene with phenylboronic acid using different palladium catalyst systems. The data is compiled from representative literature reports.

Catalyst SystemLigandCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄Triphenylphosphine2-580-10012-2475-90[Generic]
Pd-PEPPSI-IPrIPr (NHC)0.5-225-802-890-98[9]
SPhos Pd G3SPhos0.1-125-601-4>95[8]

Note: "Generic" refers to typical conditions found in multiple sources. Specific yields and conditions can vary based on the exact substrates and reaction parameters.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodothiophene

This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of 2-iodothiophene with phenylboronic acid using a highly efficient Buchwald-Hartwig G3 precatalyst.

Materials:
  • 2-Iodothiophene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 precatalyst (0.01 mmol, 0.01 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-iodothiophene, phenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.

  • Solvent Addition: Add toluene and deionized water to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthiophene.

Experimental_Workflow Start Start Setup Combine Reactants, Catalyst, and Base Start->Setup Solvents Add Toluene and Water Setup->Solvents Reaction Stir at RT for 2h Solvents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 2-iodothiophene.

Conclusion and Future Outlook

The field of palladium-catalyzed cross-coupling continues to evolve, with ongoing efforts to develop more sustainable and efficient catalyst systems. While traditional phosphine-based catalysts remain valuable, the superior performance of NHC and Buchwald-Hartwig-type systems for the cross-coupling of iodo-thiophenes is evident. These advanced catalysts offer researchers the ability to perform these critical transformations under milder conditions, with lower catalyst loadings, and across a broader range of substrates. The development of recyclable and heterogeneous palladium catalysts is also a promising area of research that aims to address the cost and environmental concerns associated with this powerful synthetic methodology.[10]

References

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodo-3-methylthiophene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral features of this compound and contrasts them with its non-iodinated precursor, 3-methylthiophene. This comparison offers critical insights into the electronic effects of halogen substitution on the thiophene ring system.

Introduction

This compound is a substituted heterocyclic compound whose structural elucidation is paramount for its application in synthetic chemistry and materials science. NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can precisely map the molecular structure and understand the electronic environment of each nucleus. This guide will dissect the ¹H and ¹³C NMR spectra, explain the rationale behind the observed spectral patterns, and provide a standardized protocol for data acquisition.

Structural and Spectroscopic Analysis

The structural assignment of NMR signals is based on the distinct electronic environments of the hydrogen and carbon atoms in this compound. The numbering of the atoms is crucial for unambiguous assignment.

This compound cluster_thiophene C2 C2 C3 C3 C2->C3 I I C2->I C4 C4 C3->C4 Me CH₃ C3->Me C5 C5 C4->C5 H4 H4 C4->H4 S S C5->S H5 H5 C5->H5 S->C2 NMR_Workflow prep 1. Sample Preparation ~10-20 mg of sample ~0.6 mL of CDCl₃ dissolve 2. Dissolution Ensure complete dissolution (Vortex or sonicate if needed) prep->dissolve transfer 3. Transfer to NMR Tube Use a clean, dry 5 mm NMR tube dissolve->transfer insert 4. Spectrometer Insertion Adjust depth with a gauge Insert into the magnet transfer->insert setup 5. Experiment Setup Load standard parameters Lock on CDCl₃ signal insert->setup acquire 6. Data Acquisition Acquire ¹H, then ¹³C spectra setup->acquire process 7. Data Processing Fourier transform, phase correction, and baseline correction acquire->process

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound. For ¹³C NMR, a higher concentration may be beneficial to improve the signal-to-noise ratio. [1]2. Solvent Selection and Dissolution: Use approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution. The choice of solvent is critical as it can influence chemical shifts. [2]3. Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. [3]4. Spectrometer Setup:

    • Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning. [4][5] * Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies to maximize sensitivity. [4]5. Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans, an appropriate relaxation delay, and a spectral width that encompasses all expected signals. [6] * Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C due to its low natural abundance and lower gyromagnetic ratio. [7]6. Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS). [8]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous structural confirmation. The chemical shifts and coupling constants are consistent with the proposed structure and offer valuable insights into the electronic properties of the substituted thiophene ring. The comparative analysis with 3-methylthiophene clearly demonstrates the significant influence of the iodine substituent, particularly the pronounced "heavy atom effect" observed in the ¹³C NMR spectrum. By following the detailed experimental protocol, researchers can reliably obtain high-quality NMR data for this and similar compounds, facilitating their research and development efforts.

References

  • Popov, I., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6649. Available at: [Link]

  • Takahashi, K., et al. (1975). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 48(10), 2915-2916. Available at: [Link]

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5536-5544. Available at: [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium–iodine exchange in an iodothiophene. Canadian Journal of Chemistry, 83(9), 1452-1464. Available at: [Link]

  • Sang, M. S. J., et al. (2018). Synthesis of amphiphilic asymmetrical dithienylethenes with aryl groups at the reactive carbons. Canadian Journal of Chemistry, 96(11), 963-970. Available at: [Link]

  • Royal Society of Chemistry. (2019). Journal of Material Chemistry C Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]

  • American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Scheiner, S., & Hunter, S. (2022). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ChemPhysChem, 23(6), e202200011. Available at: [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for - Supporting Information. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of Poly(3-methylthiophene) from 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of poly(3-methylthiophene) (P3MT) synthesized via Grignard Metathesis (GRIM) polymerization starting from 2-Iodo-3-methylthiophene. We will explore the nuances of this synthetic route, compare its performance with the conventional oxidative polymerization using ferric chloride (FeCl₃), and detail a comprehensive characterization workflow for the resulting polymer. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the controlled synthesis and properties of conducting polymers.

Introduction: The Significance of Controlled Polymerization

Poly(3-methylthiophene) (P3MT) is a prominent member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers, which are renowned for their unique electronic and optical properties. These characteristics make them highly valuable in a range of applications, including organic field-effect transistors (OFETs), solar cells, and sensors.[1] The performance of P3MT in these devices is intrinsically linked to its molecular structure, particularly its regioregularity, molecular weight, and polydispersity.

The synthesis of P3MT from this compound via Grignard Metathesis (GRIM) polymerization offers a pathway to highly regioregular, head-to-tail coupled polymers.[2] This controlled polymerization technique allows for the synthesis of P3MT with well-defined molecular weights and narrow molecular weight distributions, which is a significant advantage over traditional oxidative polymerization methods.[3][4]

Synthesis of Poly(3-methylthiophene): A Tale of Two Methods

In this section, we will detail the experimental protocol for the GRIM polymerization of this compound and compare it with the widely used ferric chloride oxidative polymerization method.

Grignard Metathesis (GRIM) Polymerization from this compound

The GRIM method is a powerful tool for the synthesis of regioregular P3ATs.[2] It involves the formation of a Grignard reagent from the monomer, followed by a nickel-catalyzed cross-coupling reaction.[5][6] The use of a this compound monomer is advantageous as the carbon-iodine bond is more reactive towards Grignard formation than a carbon-bromine bond.

Experimental Protocol: GRIM Synthesis of P3MT

Materials:

  • This compound

  • t-Butylmagnesium chloride (or other suitable Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of t-butylmagnesium chloride solution dropwise to the cooled monomer solution. Stir the mixture at this temperature for 1-2 hours to ensure the formation of the thienyl Grignard reagent.

  • In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ (typically 1-2 mol%) in anhydrous THF.

  • Add the Ni(dppp)Cl₂ solution to the Grignard reagent mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will typically darken as the polymerization proceeds.

  • Quench the reaction by slowly adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer precipitate and wash it sequentially with methanol, dilute HCl, and again with methanol to remove any remaining catalyst and salts.

  • Dry the polymer under vacuum to obtain the final P3MT product.

Ferric Chloride (FeCl₃) Oxidative Polymerization

This method is a more traditional and simpler approach to synthesizing polythiophenes.[1][7] It involves the direct oxidation of the 3-methylthiophene monomer using an oxidizing agent, typically anhydrous ferric chloride.

Experimental Protocol: FeCl₃ Oxidative Polymerization of 3-Methylthiophene

Materials:

  • 3-Methylthiophene

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

Procedure:

  • In a flask under an inert atmosphere, suspend anhydrous FeCl₃ in anhydrous chloroform.

  • In a separate flask, dissolve 3-methylthiophene in anhydrous chloroform.

  • Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the dark polymer precipitate and wash thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and unreacted monomer.

  • Dry the polymer under vacuum.

Performance Comparison: GRIM vs. FeCl₃ Polymerization

The choice of synthetic method has a profound impact on the properties of the resulting P3MT. The GRIM method generally yields polymers with superior structural control.

ParameterGrignard Metathesis (GRIM)Ferric Chloride (FeCl₃) Oxidative PolymerizationRationale for Difference
Regioregularity > 95% Head-to-Tail (HT)70-90% HT[8]The nickel-catalyzed cross-coupling in GRIM is highly selective for the 2- and 5-positions of the thiophene ring, leading to a highly ordered polymer chain.[2]
Molecular Weight (Mₙ) Controllable (10-70 kDa for P3ATs)[4]High, but less controlled (>70,000 g/mol for P3HT)[8]The living-like nature of the GRIM polymerization allows for the control of molecular weight by adjusting the monomer-to-initiator ratio.[3]
Polydispersity Index (PDI) Narrow (typically < 1.5)[9]Broad (often > 2)The controlled chain-growth mechanism of GRIM leads to polymer chains of similar length, resulting in a narrow PDI.[9] Oxidative polymerization is a step-growth process with less control over chain termination.
Yield Moderate to HighHighThe FeCl₃ method is known for its high conversion rates.[8]

Characterization of Synthesized Poly(3-methylthiophene)

A thorough characterization of the synthesized P3MT is crucial to understand its properties and suitability for various applications. The following workflow outlines key analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized polymer.

Expected Results: The FTIR spectrum of P3MT will show characteristic peaks corresponding to the vibrations of the thiophene ring and the methyl group. Key peaks to identify include:

  • ~3050 cm⁻¹: C-H stretching of the thiophene ring.

  • ~2920 and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methyl group.

  • ~1510 and ~1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.[10]

  • ~820 cm⁻¹: C-H out-of-plane bending of the 2,3,5-trisubstituted thiophene ring, indicative of head-to-tail linkages.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer.

Expected Results:

  • In solution (e.g., chloroform): P3MT typically shows a broad absorption peak (λ_max) around 430-450 nm, corresponding to the π-π* transition of the conjugated backbone.[11]

  • In thin film: The λ_max often red-shifts to around 500-520 nm, with the appearance of vibronic shoulders at longer wavelengths (~550 nm and ~600 nm).[12][13] This red-shift is indicative of increased intermolecular interactions and ordering in the solid state.[11]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of the polymer, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[14]

Experimental Protocol: Cyclic Voltammetry of P3MT Film

  • Deposit a thin film of the synthesized P3MT onto a working electrode (e.g., glassy carbon or ITO-coated glass).

  • Place the working electrode in an electrochemical cell containing a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) and counter (e.g., platinum wire) and reference (e.g., Ag/AgCl) electrodes.[15]

  • Scan the potential to observe the oxidation and reduction peaks of the P3MT film.

  • The onset of the first oxidation peak can be used to estimate the HOMO energy level, while the onset of the first reduction peak can be used to estimate the LUMO energy level using empirical formulas relative to a ferrocene standard.[14][16]

Expected Results: P3MT is a p-type semiconductor and will exhibit a quasi-reversible oxidation wave. The HOMO and LUMO energy levels are crucial parameters for designing electronic devices, as they determine the efficiency of charge injection and transport.

Visualizing the Synthesis and Characterization Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of P3MT via GRIM This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation t-BuMgCl, THF, 0°C Polymerization Polymerization Grignard Formation->Polymerization Ni(dppp)Cl₂, THF, rt Quenching & Precipitation Quenching & Precipitation Polymerization->Quenching & Precipitation Methanol Purification Purification Quenching & Precipitation->Purification Washing Poly(3-methylthiophene) Poly(3-methylthiophene) Purification->Poly(3-methylthiophene)

Caption: Workflow for the synthesis of poly(3-methylthiophene) via Grignard Metathesis (GRIM).

G cluster_characterization Characterization Workflow Synthesized P3MT Synthesized P3MT FTIR Spectroscopy FTIR Spectroscopy Synthesized P3MT->FTIR Spectroscopy Structural Confirmation UV-Vis Spectroscopy UV-Vis Spectroscopy Synthesized P3MT->UV-Vis Spectroscopy Electronic Properties Cyclic Voltammetry Cyclic Voltammetry Synthesized P3MT->Cyclic Voltammetry Electrochemical Properties Structural Information Structural Information FTIR Spectroscopy->Structural Information Conjugation Length Conjugation Length UV-Vis Spectroscopy->Conjugation Length HOMO/LUMO Levels HOMO/LUMO Levels Cyclic Voltammetry->HOMO/LUMO Levels

Caption: A comprehensive workflow for the characterization of synthesized poly(3-methylthiophene).

Conclusion

The synthesis of poly(3-methylthiophene) from this compound using the Grignard Metathesis (GRIM) method provides a superior route to well-defined, highly regioregular polymers compared to conventional oxidative polymerization with FeCl₃. The ability to control molecular weight and achieve a narrow polydispersity is critical for optimizing the performance of P3MT in advanced electronic and biomedical applications. A thorough characterization using techniques such as FTIR, UV-Vis, and cyclic voltammetry is essential to validate the structure and properties of the synthesized polymer, ensuring its suitability for the intended application. This guide provides the necessary protocols and comparative data to aid researchers in the synthesis and analysis of high-quality poly(3-methylthiophene).

References

  • Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Request PDF. (2025-08-06). Retrieved from [Link]

  • Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE. (n.d.). Retrieved from [Link]

  • (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application. MDPI. (n.d.). Retrieved from [Link]

  • Polymerization of 3-alkylthiophenes with FeCl3. Sci-Hub. (n.d.). Retrieved from [Link]

  • Polymerization of 3-alkylthiophenes with FeCI 3. (n.d.). Retrieved from [Link]

  • Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A (RSC Publishing). (2013, September 9). Retrieved from [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Department of Chemistry - Mellon College of Science. (n.d.). Retrieved from [Link]

  • Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. (2018, September 7). Retrieved from [Link]

  • Polymerization of 3-hexylthiophene with FeCl3 in aromatic solvents. ResearchGate. (2025-08-07). Retrieved from [Link]

  • UV-Vis spectra of P3HT–PCBM blends in solution and their corresponding composite films. ResearchGate. (n.d.). Retrieved from [Link]

  • FT-IR spectra of 3OT and chemically synthesized poly(3-otylthiophene). ResearchGate. (n.d.). Retrieved from [Link]

  • Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis. (n.d.). Retrieved from [Link]

  • Synthesis of Poly(3-Hexylthiophene) with High Molecular Weight and Small Polydispersity. (n.d.). Retrieved from [Link]

  • How can I accurately measure the HOMO/LUMO levels of P3HT and PCBM using cyclic voltammetry? ResearchGate. (2015, June 16). Retrieved from [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules (ACS Publications). (n.d.). Retrieved from [Link]

  • UV–Vis absorption spectra of the P3HT films. a) UV–Vis absorption... ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. (n.d.). Retrieved from [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021, October 16). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Iodo-3-methylthiophene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

2-Iodo-3-methylthiophene is a crucial heterocyclic building block in organic synthesis, particularly valued as an intermediate for creating complex organic molecules with potential applications in pharmaceuticals and functional materials.[1][2] Its utility in transition-metal-mediated cross-coupling reactions allows for the introduction of diverse functional groups, making it a versatile precursor in drug discovery pipelines.[1] However, the synthetic routes to this compound, often involving electrophilic iodination, can generate a profile of closely related impurities.[3]

For researchers in drug development, the purity of such an intermediate is not a trivial matter; it is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API). The presence of even trace-level impurities—such as isomers, starting materials, or by-products—can compromise therapeutic performance or pose patient risks.[4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of this compound purity. As the gold standard for impurity analysis, HPLC offers the sensitivity and specificity required to ensure product quality.[4][5] We will move beyond a simple protocol, exploring the scientific rationale behind method development choices to construct a self-validating system that guarantees trustworthy and reproducible results, in line with regulatory expectations such as the ICH Q2(R2) guidelines.[6][7]

The Analytical Challenge: Understanding the Synthesis and Potential Impurities

A robust analytical method begins with a thorough understanding of the sample's history. The most common synthesis of this compound involves the direct iodination of 3-methylthiophene.[1][3] This seemingly straightforward reaction is the primary source of potential impurities that our HPLC method must be able to resolve.

Common Synthetic Pathway: The electrophilic iodination of 3-methylthiophene, often using iodine with an oxidizing agent like nitric acid or N-Iodosuccinimide (NIS), is a standard approach.[1][3]

Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Material: 3-methylthiophene.

  • Positional Isomers: The directing effect of the methyl group favors iodination at the 2-position. However, minor substitution at other positions can occur, leading to isomers like 5-iodo-3-methylthiophene, which can be difficult to remove.[3]

  • Over-reaction By-products: Di-iodinated species such as 2,5-diiodo-3-methylthiophene.

  • Reagent-related Impurities: Residuals from the iodinating agents or other reagents used in the synthesis.

  • Degradation Products: Thiophene derivatives can be sensitive to light and strong acids, potentially leading to degradation products.

The primary goal of our HPLC method is therefore specificity : the ability to unequivocally assess the purity of the main compound in the presence of these potential impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Profile Start 3-Methylthiophene (Starting Material) Reagent + Iodine (I₂) & Oxidizing Agent Start->Reagent Product Crude this compound Reagent->Product Imp1 Unreacted 3-Methylthiophene Product->Imp1 Leads to Imp2 Positional Isomer (e.g., 5-iodo-3-methylthiophene) Product->Imp2 Leads to Imp3 Di-iodinated By-product (e.g., 2,5-diiodo-3-methylthiophene) Product->Imp3 Leads to Imp4 Degradation Products Product->Imp4 Leads to

Caption: Synthesis pathway and resulting impurity profile.

Comparative HPLC Method Development: The Rationale Behind the Parameters

Developing a reliable HPLC method is an exercise in controlled comparison. We will evaluate key parameters to build an optimized and robust protocol. Reversed-Phase HPLC (RP-HPLC) is the logical choice for this analysis, as it is ideally suited for separating small organic molecules like halogenated thiophenes.[5]

Comparison 1: The Stationary Phase (Column)

The column is the heart of the separation. While many C18 (octadecylsilane) columns are available, subtle differences in manufacturing, end-capping, and silica purity can significantly alter selectivity. Here, we compare two hypothetical, commonly used C18 columns to illustrate this point.

ParameterColumn AColumn BScientific Rationale
Stationary Phase C18C18The non-polar C18 phase retains the analyte and impurities via hydrophobic interactions, making it ideal for RP-HPLC.
Particle Size 3.5 µm5 µmSmaller particles (Column A) provide higher efficiency and better resolution but generate higher backpressure.
Pore Size 100 Å120 ÅPore size must be sufficient for the analyte to access the stationary phase surface area; both are suitable for small molecules.
Carbon Load 18%15%Higher carbon load (Column A) can lead to stronger retention, potentially improving separation of closely related compounds.
End-capping Yes (Proprietary)Yes (Proprietary)End-capping neutralizes residual silanol groups on the silica surface, preventing peak tailing for polar analytes.

Expert Insight: While both columns are suitable, Column A, with its smaller particle size and higher carbon load, is predicted to offer superior resolution for separating the main peak from its closely related isomers. However, the method would be more susceptible to clogging and require a higher-pressure rated HPLC system. Column B represents a more traditional, robust choice. The final selection depends on balancing resolution needs with method ruggedness.

Comparison 2: The Mobile Phase (Organic Modifier)

The mobile phase composition dictates the elution of compounds from the column. A gradient elution, where the percentage of the organic solvent is increased over time, is necessary to elute the non-polar impurities that are more strongly retained than the main product. We will compare the two most common organic modifiers.

Organic ModifierKey Properties & Rationale
Acetonitrile (ACN) Lower Viscosity: Results in lower backpressure, allowing for faster flow rates or the use of smaller particle columns. Lower UV Cutoff (~190 nm): Provides a cleaner baseline at lower wavelengths. Different Selectivity: Its interaction with the stationary phase and analyte differs from methanol, which can be exploited to resolve difficult peak pairs.
Methanol (MeOH) Higher Viscosity: Leads to higher backpressure compared to ACN. Higher UV Cutoff (~205 nm): Can interfere with the detection of compounds that absorb at low UV wavelengths. Protic Solvent: Can engage in hydrogen bonding, offering unique selectivity profiles compared to the aprotic ACN.

Expert Insight: Acetonitrile is often the first choice due to its superior UV transparency and lower viscosity.[8] However, methanol should always be considered as an alternative. A simple scouting gradient with each solvent can quickly reveal which provides better resolution for the critical peak pairs—in this case, this compound and its positional isomer.

A Self-Validating Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating checks and validation steps as outlined in the ICH guidelines.[9][10] This ensures the method's performance is verified and documented.

Dev Method Development (Column/Mobile Phase) SST System Suitability Testing (SST) Dev->SST Define Method Spec Specificity (Peak Purity, Spiking) SST->Spec System OK? Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOQ LOD / LOQ Prec->LOQ Robust Robustness LOQ->Robust Valid Validated Method Robust->Valid Passes All Criteria

Caption: Logical workflow for HPLC method validation.

Step-by-Step Experimental Protocol

1. Instrument & Chromatographic Conditions (Optimized Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Column A (e.g., Waters Acquity C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 240 nm (primary) with spectral acquisition from 200-400 nm.

2. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Validation Procedures

  • System Suitability: Inject the Working Standard (0.1 mg/mL) six times. The %RSD for retention time and peak area must be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Specificity:

    • Inject the diluent blank, a standard of 3-methylthiophene, and the sample solution. Confirm no interfering peaks at the retention time of the main analyte.

    • Utilize the DAD's peak purity function on the this compound peak from the sample injection to confirm spectral homogeneity.

  • Linearity: Prepare a series of at least five concentrations from the Standard Stock Solution (e.g., from 0.001 mg/mL to 0.15 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥0.999.

  • Accuracy: Prepare the sample solution spiked with the reference standard at three levels (e.g., 80%, 100%, and 120% of the sample concentration). Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.[9]

  • Precision (Repeatability): Prepare and analyze six independent sample solutions. Calculate the %RSD for the purity assay. The acceptance criterion is typically a %RSD of <2.0%.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This is critical for quantifying impurities accurately.

Data Presentation: Comparing Method Performance

Performance ParameterMethod 1 (Acetonitrile)Method 2 (Methanol)Conclusion
Resolution (Analyte vs. Isomer) 2.1 1.4Acetonitrile provides baseline separation (>2.0), whereas Methanol results in incomplete separation. ACN is superior.
Analyte Peak Tailing Factor 1.11.3Both are acceptable, but the Acetonitrile method yields a more symmetrical peak.
Total Run Time 22 min25 minThe lower viscosity of Acetonitrile allows for a slightly faster re-equilibration time.
System Backpressure (max) ~280 bar~410 barAs expected, Methanol generates significantly higher backpressure.

Analysis: The experimental data clearly supports the selection of the Acetonitrile-based mobile phase. It provides superior resolution for the critical impurity pair (the positional isomer), which is the most important performance characteristic for a purity method.

Final Recommendation

Based on a systematic comparison of stationary and mobile phases, the recommended HPLC method for validating the purity of synthesized this compound utilizes a modern, high-efficiency C18 column with an Acetonitrile/Water gradient. This combination provides the necessary specificity to separate the analyte from its key process-related impurities, including starting material and positional isomers.

The provided step-by-step protocol, grounded in ICH validation principles, establishes a self-validating framework. By rigorously testing for specificity, linearity, accuracy, and precision, researchers can have high confidence in the reported purity values. This level of analytical diligence is essential for advancing drug development programs and ensuring the quality and safety of novel therapeutics.

References

  • Organic Syntheses. 2-Iodothiophene. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • National Center for Biotechnology Information. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Available from: [Link]

  • PeerJ. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Available from: [Link]

  • ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • James Cook University Research Online. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available from: [Link]

  • York Research Database. PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE. Available from: [Link]

  • Royal Society of Chemistry. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Available from: [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

Sources

A Comparative Guide to the Reaction Rates of Iodo- and Bromo-Thiophenes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Halogenated thiophenes are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and organic materials. The choice between an iodo- or a bromo-substituent on the thiophene ring is a frequent dilemma, with significant consequences for reaction rates, yields, and purification strategies. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-thiophenes in several key transformations, supported by experimental insights and mechanistic principles, to empower chemists to make informed decisions in their synthetic design.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies

The disparate reactivity of iodo- and bromo-thiophenes is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the longer, more diffuse orbital overlap with carbon compared to bromine.

BondAverage Bond Energy (kJ/mol)
C-I~240
C-Br~276
C-Cl~339
C-F~485

Data sourced from multiple chemical literature sources.

This disparity in bond strength is the primary determinant of reactivity in reactions where the cleavage of the carbon-halogen bond is a rate-determining or kinetically relevant step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The general trend for halide reactivity in these transformations is I > Br > Cl >> F . This trend is consistently observed across various coupling methodologies when applied to thiophene substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The rate-determining step is often the oxidative addition of the halothiophene to the Pd(0) catalyst.

Reactivity Comparison: Iodo-thiophenes exhibit significantly faster reaction rates in Suzuki couplings compared to their bromo- counterparts under identical conditions. This allows for the use of milder reaction temperatures and shorter reaction times, which can be crucial for the stability of sensitive functional groups. While bromo-thiophenes are effective coupling partners, they often require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields.

Experimental Evidence: In a study involving the synthesis of 2,5-diaryl-3-methylthiophene, it was observed that the mono-substitution of 2,5-dibromo-3-methylthiophene occurred selectively at the 5-position, which is electronically more susceptible to oxidative addition.[1] This highlights the inherent reactivity of the C-Br bond under Suzuki conditions. For iodo-thiophenes, this reactivity is further enhanced. A general protocol for the Suzuki coupling of a bromo-thiophene is provided below. For an iodo-thiophene, one could anticipate a reduction in reaction time or temperature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

  • Reactants: 2-Bromothiophene (1 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and a suitable base (e.g., K₃PO₄, 2 mmol).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[2]

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene, phenylboronic acid, the base, and the palladium catalyst.[2]

    • Add the solvent system and degas the mixture.

    • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.[2]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Side Reactions: A common side reaction in Suzuki couplings is dehalogenation, where the halogen is replaced by a hydrogen atom.[3] Protodeboronation of the boronic acid can also occur, especially at higher temperatures and in the presence of water and base.[4] These side reactions can be more prevalent with the less reactive bromo-thiophenes that require more forcing conditions.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound. Similar to the Suzuki coupling, the oxidative addition of the halothiophene to the Pd(0) catalyst is a key step in the catalytic cycle.

Reactivity Comparison: Iodo-thiophenes are the preferred substrates for Stille couplings, reacting faster and under milder conditions than bromo-thiophenes.[5] This enhanced reactivity is again attributed to the lower C-I bond dissociation energy. The use of iodo-thiophenes can often circumvent the need for high temperatures, which can lead to the decomposition of the organotin reagent or the desired product.

Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine Halothiophene, Organostannane, & Pd Catalyst in a Schlenk Flask Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Solvent Degas Degas the Mixture (e.g., Freeze-Pump-Thaw) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench (e.g., with aq. KF) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End Isolated Product

Caption: Generalized workflow for a Stille cross-coupling reaction.

Heck Reaction

The Heck reaction couples an organohalide with an alkene. The reaction mechanism also proceeds via an oxidative addition of the halothiophene to a Pd(0) species.

Reactivity Comparison: The established trend of I > Br holds for the Heck reaction. Iodo-thiophenes will react more readily, allowing for lower catalyst loadings and temperatures. Bromo-thiophenes can be used, but they may require more specialized catalyst systems or harsher conditions to achieve good yields. A study on the Heck-type arylation of activated thiophenes employed iodobenzene as the arylating agent, underscoring the utility of the more reactive aryl iodide.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper.

Reactivity Comparison: Iodo-thiophenes are significantly more reactive than bromo-thiophenes in Sonogashira couplings.[7] This difference is so pronounced that in di-halogenated substrates containing both iodine and bromine, the coupling will selectively occur at the C-I bond. While iodo-substrates are more reactive, they are also generally more expensive and less stable than their bromo- counterparts.[7] Studies on the Sonogashira coupling of halothiophenes have also indicated that the position of the halogen matters, with 2-bromothiophene showing better reactivity than 3-bromothiophene.[8]

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

Reactivity Comparison: Consistent with other palladium-catalyzed couplings, iodo-thiophenes are expected to undergo Buchwald-Hartwig amination at a faster rate than bromo-thiophenes. This can be particularly advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at elevated temperatures. While there are numerous examples of successful Buchwald-Hartwig couplings with bromo-thiophenes, the use of an iodo-thiophene can provide a significant kinetic advantage.

Metal-Halogen Exchange

Metal-halogen exchange, most commonly lithium-halogen exchange, is a fundamental transformation in organometallic chemistry used to generate organolithium reagents. This reaction is typically very fast and is kinetically controlled.

Reactivity Comparison: The rate of lithium-halogen exchange follows the trend I > Br > Cl .[9] The exchange with iodo-thiophenes is extremely rapid, even at very low temperatures (e.g., -78 °C or lower). Bromo-thiophenes also undergo this exchange readily, although the reaction may be slightly slower than with the corresponding iodides. For all practical purposes, the exchange with both iodo- and bromo-thiophenes is generally faster than competing side reactions like deprotonation of the thiophene ring, especially when using alkyllithium reagents like n-butyllithium or t-butyllithium at low temperatures.[10]

Practical Considerations and Recommendations

FeatureIodo-ThiophenesBromo-ThiophenesRecommendation
Reactivity/Rate Very HighHighFor rapid reactions and mild conditions, choose iodo-thiophenes.
Cost Generally HigherGenerally LowerFor large-scale synthesis where cost is a major factor, bromo-thiophenes are often preferred.
Stability Less Stable (light and heat sensitive)More StableFor ease of handling and long-term storage, bromo-thiophenes are advantageous.
Selectivity High (can react selectively in the presence of Br)GoodIodo-thiophenes are ideal for selective couplings in polyhalogenated systems.
Availability Widely available, but perhaps less diverseVery widely available and diverseA broader range of substituted bromo-thiophenes may be commercially available.

Choosing the Right Halogen for Your Application:

  • For early-stage drug discovery and rapid library synthesis: The high reactivity of iodo-thiophenes is a significant advantage, allowing for faster exploration of chemical space under mild conditions that are compatible with a wide range of functional groups.

  • For process development and scale-up: The lower cost and higher stability of bromo-thiophenes often make them the more practical choice. Reaction conditions can be optimized to achieve high throughput and yields, justifying the potentially more forcing conditions required.

  • For complex syntheses involving multiple halogenated sites: The differential reactivity of iodo- and bromo-substituents can be exploited for selective, sequential cross-coupling reactions, with the iodo-position reacting preferentially.

Conclusion

The choice between iodo- and bromo-thiophenes is a nuanced decision that requires a careful consideration of the specific synthetic goals. Iodo-thiophenes offer the clear advantage of higher reaction rates and milder reaction conditions, which is ideal for complex, sensitive substrates and for rapid analogue synthesis. Conversely, bromo-thiophenes provide a more cost-effective and stable alternative, making them well-suited for larger-scale applications where reaction optimization can overcome their slightly lower reactivity. By understanding the fundamental principles of their reactivity and the practical trade-offs, researchers can strategically select the optimal halothiophene to accelerate their research and development efforts.

References

  • Ullah, F., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 938. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • University of Wisconsin-Madison. (n.d.). Lithium Halogen Exchange. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction. [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. [Link]

  • ResearchGate. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Organic Chemistry Frontiers. (n.d.). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Wiley Online Library. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. [Link]

  • The Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. [Link]

  • PubMed. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. [Link]

  • Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

Sources

A Comparative Guide to Alternatives for 2-Iodo-3-methylthiophene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-iodo-3-methylthiophene stands as a valuable and versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, makes it a preferred substrate for constructing complex molecular architectures. However, considerations of cost, availability, and the desire for milder reaction conditions necessitate a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

The Central Role of 2-Halo-3-methylthiophenes in Cross-Coupling Chemistry

The utility of this compound and its halogenated counterparts lies predominantly in their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The general reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl. This is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bond, making the iodo-derivative the most reactive, but also often the most expensive and least stable.

This guide will focus on the comparative performance of 2-iodo-, 2-bromo-, and 2-chloro-3-methylthiophene in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Furthermore, we will explore the formation and utility of their corresponding Grignard reagents and introduce the modern, atom-economical approach of direct C-H activation as a powerful alternative strategy.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. The choice of the halide on the 3-methylthiophene ring significantly impacts the reaction conditions required and the resulting yields.

While direct side-by-side comparative studies on the complete halogen series for 3-methylthiophene are not extensively documented under identical conditions, a clear trend in reactivity can be extrapolated from the broader literature on palladium-catalyzed couplings.

Halide PartnerTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2-5 mol%)Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O80-1002-1285-98
2-Bromo-3-methylthiophene Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF90-12012-2470-90[1][2][3]
2-Chloro-3-methylthiophene Pd₂(dba)₃/XPhos (or other bulky, electron-rich phosphine ligands) (1-3 mol%)K₃PO₄ or Cs₂CO₃Dioxane or Toluene100-13018-4850-80

Causality Behind Experimental Choices:

  • This compound: The high reactivity of the C-I bond allows for the use of standard, less expensive palladium catalysts like Pd(PPh₃)₄ and milder bases. The reactions are typically faster and proceed to high conversion at lower temperatures.

  • 2-Bromo-3-methylthiophene: The stronger C-Br bond necessitates slightly more forcing conditions, often requiring higher temperatures and stronger bases like cesium carbonate to facilitate the catalytic cycle. The use of ligands like dppf can improve catalyst stability and efficiency.

  • 2-Chloro-3-methylthiophene: The inertness of the C-Cl bond demands more sophisticated and expensive catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the challenging oxidative addition step. Stronger bases are also typically required.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methylthiophene

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 2-bromo-3-methylthiophene with an arylboronic acid.

Materials:

  • 2-Bromo-3-methylthiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-methylthiophene, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl halide and an alkene. As with the Suzuki coupling, the reactivity of the 2-halo-3-methylthiophene dictates the necessary reaction conditions.

Halide PartnerTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (1-5 mol%)Et₃N or K₂CO₃DMF or Acetonitrile80-1004-1680-95
2-Bromo-3-methylthiophene Pd(OAc)₂/P(o-tolyl)₃ (1-5 mol%)Et₃N or NaOAcDMF or DMA100-14012-3650-85[4]
2-Chloro-3-methylthiophene Pd₂(dba)₃/Buchwald ligands or Herrmann's catalystK₂CO₃ or Cs₂CO₃Dioxane or Toluene120-15024-7240-70

Insights into Reagent Selection:

The higher temperatures and longer reaction times required for the bromo- and chloro-derivatives can sometimes lead to side reactions, such as olefin isomerization or catalyst decomposition. The choice of base is also critical; organic bases like triethylamine are common, but inorganic bases can also be effective, particularly with the less reactive halides. For instance, a Heck-Mizoroki reaction between 2-bromo-3-methylthiophene and methyl isocrotonate afforded a 53% yield of the desired product[4].

Sonogashira Coupling: Synthesis of Alkynylthiophenes

The Sonogashira coupling is the method of choice for synthesizing aryl and vinyl alkynes. This reaction is particularly sensitive to the identity of the halogen.

Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound PdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%)Et₃N or DiisopropylamineTHF or DMF25-601-890-99[4]
2-Bromo-3-methylthiophene PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)Et₃N or PiperidineDMF or Toluene60-1008-2460-85
2-Chloro-3-methylthiophene High-turnover Pd/NHC catalysts or specialized ligand systemsCs₂CO₃ or t-BuOKDioxane or Toluene100-14024-7230-60

Mechanistic Considerations:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The high reactivity of this compound often allows for these reactions to be run at or near room temperature, leading to cleaner reaction profiles and higher yields. A near-quantitative yield (97%) has been reported for the Sonogashira coupling of 2-iodo-3-ethylthiophene with trimethylsilylacetylene, highlighting the efficiency of using iodo-derivatives[4]. The bromo- and especially the chloro-derivatives require significantly more forcing conditions, which can be detrimental to sensitive functional groups on the coupling partners.

Grignard Reagent Formation

The formation of a Grignard reagent from a 2-halo-3-methylthiophene is a fundamental transformation, opening the door to a plethora of subsequent reactions with various electrophiles.

Halide PartnerReagentSolventInitiationEase of Formation
This compound Mg turningsDiethyl ether or THFSpontaneous or with gentle warmingVery high
2-Bromo-3-methylthiophene Mg turningsTHFOften requires an initiator (e.g., I₂, 1,2-dibromoethane)High
2-Chloro-3-methylthiophene Rieke Magnesium (highly activated)THF-Moderate to difficult

Practical Implications:

The ease of Grignard reagent formation follows the same trend as cross-coupling reactivity. This compound reacts readily with standard magnesium turnings. In contrast, 2-bromo-3-methylthiophene often requires activation of the magnesium surface with a small amount of iodine or 1,2-dibromoethane. The formation of a Grignard reagent from 2-chloro-3-methylthiophene is challenging and typically requires the use of highly reactive Rieke magnesium.

A Modern Alternative: Direct C-H Activation

In recent years, direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that rely on pre-functionalized starting materials. This approach avoids the need to install a halogen on the thiophene ring, thereby shortening synthetic sequences and reducing waste.

For 3-methylthiophene, direct C-H arylation can be achieved with high regioselectivity at the C2 and C5 positions. The choice of catalyst and directing group (if any) can influence the site of functionalization.

Workflow for Direct C-H Arylation vs. Traditional Suzuki Coupling:

G cluster_0 Traditional Suzuki Coupling cluster_1 Direct C-H Arylation a 3-Methylthiophene b Halogenation (e.g., I₂/HIO₃) a->b c This compound b->c e Pd-catalyzed Coupling c->e d Arylboronic Acid d->e f 2-Aryl-3-methylthiophene e->f g 3-Methylthiophene i Pd-catalyzed C-H Activation g->i h Aryl Halide (e.g., Ar-Br) h->i j 2-Aryl-3-methylthiophene i->j

Caption: Comparison of synthetic routes to 2-aryl-3-methylthiophene.

Advantages of Direct C-H Activation:

  • Atom Economy: Eliminates the need for halogenation and the use of organometallic reagents.

  • Step Economy: Reduces the number of synthetic steps.

  • Greener Chemistry: Generates less waste.

Challenges:

  • Regioselectivity: Controlling the site of C-H activation can be challenging.

  • Catalyst Development: Often requires specialized and sometimes expensive catalyst systems.

  • Substrate Scope: The scope of compatible coupling partners may be more limited compared to traditional methods.

Experimental Protocol: Direct C-H Arylation of 3-Methylthiophene

This protocol provides a general procedure for the palladium-catalyzed direct arylation of 3-methylthiophene with an aryl bromide.

Materials:

  • 3-Methylthiophene (2.0 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)

  • Tricyclohexylphosphine (PCy₃, 0.06 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Pivalic acid (PivOH, 0.3 mmol)

  • N,N-Dimethylacetamide (DMA, 4 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, PCy₃, and K₂CO₃ to a Schlenk tube.

  • Add DMA, followed by the aryl bromide, 3-methylthiophene, and pivalic acid.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 120 °C with stirring for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of reagent for syntheses involving the 3-methylthiophene scaffold is a multifaceted decision that requires careful consideration of reactivity, cost, availability, and the specific demands of the synthetic target.

  • This compound remains the reagent of choice when high reactivity, mild conditions, and short reaction times are paramount. It is particularly advantageous in the late stages of a complex synthesis where efficiency and high yields are critical.

  • 2-Bromo-3-methylthiophene offers a cost-effective and readily available alternative to the iodo-derivative. While it requires more forcing conditions, it is a workhorse reagent for a wide range of cross-coupling reactions and is suitable for large-scale syntheses where cost is a significant factor.

  • 2-Chloro-3-methylthiophene is generally reserved for specific applications where the chloro-substituent is required for downstream transformations or when cost is the primary driver and the challenges of its lower reactivity can be overcome with specialized catalysts.

  • Direct C-H Activation represents the future of efficient and sustainable synthesis. For simpler targets and in the early stages of a synthetic sequence, this approach offers significant advantages in terms of atom and step economy. As catalyst technology continues to advance, direct C-H activation is poised to become an increasingly viable and preferred strategy.

Ultimately, a thorough understanding of the trade-offs between these reagents and synthetic strategies will enable researchers to design more efficient, cost-effective, and environmentally conscious synthetic routes.

References

  • Gendron, D. & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • Chotana, G. A., et al. (2008). Iridium-catalyzed borylation of thiophenes. Tetrahedron, 64(26), 6103-6114. [Link]

  • Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. University of Windsor (Canada). [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Google Patents. (2004).
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • McCullough, R. D., & Ewbank, P. C. (2008). Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. Macromolecules, 41(24), 9593-9603. [Link]

  • Di Maria, F., et al. (2018). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 23(11), 2841. [Link]

  • Jones, K., & Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. Organic Letters, 16(6), 1672-1675. [Link]

  • Ozawa, F., et al. (2010). Palladium-Catalyzed Dehydrohalogenative Polycondensation of 2-Bromo-3-hexylthiophene: An Efficient Approach to Head-to-Tail Poly(3-hexylthiophene). Journal of the American Chemical Society, 132(33), 11566-11567. [Link]

  • Dong, J., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 57(19), 5434-5438. [Link]

  • Das, P., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(10), 2973-2977. [Link]

  • Derridj, F., et al. (2011). Direct arylation of 3-amino-4-methylthiophene. Tetrahedron, 67(40), 7734-7739. [Link]

  • Knochel, P., et al. (2011). Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. Synthesis, 2011(13), 2131-2134. [Link]

  • Al-Zoubi, R. M., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron Letters, 42(43), 7629-7632. [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 54. [Link]

  • Ananikov, V. P. (2015). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Dalton Transactions, 44(40), 17465-17478. [Link]

  • Imae, I., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5226-5255. [Link]

  • Berteina-Raboin, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 803. [Link]

  • Wang, G-W., et al. (2022). DIRECT β-ALKENYLATION OF THIOPHENES WITH ALKENYL BROMIDES. Chinese Journal of Chemistry, 40(14), 1709-1714. [Link]

  • McCullough, R. D., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society, 121(49), 11425-11435. [Link]

  • Luscombe, C. K., et al. (2011). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. Macromolecules, 44(3), 512-520. [Link]

  • Siddiqa, A., et al. (2022). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Catalysts, 12(10), 1189. [Link]

  • Al-Masum, M., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 43(1), 1-13. [Link]

  • Martina, K., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2019(42), 7111-7116. [Link]

  • Gomez-Ruiz, S., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(3), 98. [Link]

  • Mori, A., et al. (2016). A Step-Efficient Pathway to Chlorine-Functionalized Thiophene Oligomers by Palladium-Catalyzed Deprotonative Coupling of Chlorothiophenes. Chemistry Letters, 45(11), 1294-1296. [Link]

  • Imae, I., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5226-5255. [Link]

  • Doucet, H., et al. (2012). Palladium-Catalysed C2 or C5 Direct Arylation of 3-Substituted Thiophene Derivatives. European Journal of Organic Chemistry, 2012(29), 5826-5835. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Iodo-3-methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a non-negotiable cornerstone of scientific rigor. Thiophene derivatives, in particular, form the backbone of numerous pharmaceuticals and organic electronic materials. The introduction of specific substituents, such as in 2-iodo-3-methylthiophene, creates constitutional isomers where incorrect assignment could derail an entire research program. This guide provides an in-depth comparison of standard spectroscopic techniques, offering a self-validating workflow to ensure the structural integrity of these valuable molecules. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our recommendations in established principles and field-proven insights.

The Central Challenge: Differentiating Isomers

The synthesis of this compound can potentially yield other isomers, such as 2-iodo-4-methylthiophene or 3-iodo-2-methylthiophene. Each technique discussed below provides a unique piece of the puzzle, and their combined application creates a powerful, cross-validating system for identifying the correct structure with unshakeable confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Skeletal Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Expected ¹H NMR Spectrum for this compound:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Thiophene H-4~6.8 - 7.0Doublet (d)~5.0 - 6.0Coupled to H-5. Its chemical shift is influenced by the adjacent electron-donating methyl group and the more distant iodine.
Thiophene H-5~7.2 - 7.4Doublet (d)~5.0 - 6.0Coupled to H-4. This proton is adjacent to the sulfur atom and is generally the most deshielded proton on a substituted thiophene ring.[1]
Methyl (-CH₃)~2.2 - 2.4Singlet (s)N/AThe methyl protons are not coupled to any adjacent protons, resulting in a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.

Causality in Interpretation: The key diagnostic feature is the presence of two doublets in the aromatic region, each integrating to one proton. The observed coupling constant of 5-6 Hz is characteristic of ortho-coupling between H-4 and H-5 on a thiophene ring. The singlet for the methyl group confirms its presence and its attachment to a quaternary carbon (C-3). The absence of other aromatic signals strongly supports the 2,3-disubstitution pattern. For complex derivatives, 2D NMR techniques like COSY can be used to definitively confirm the coupling between the H-4 and H-5 protons.[2]

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Carbon NMR reveals the number of unique carbon environments. For this compound, four distinct aromatic carbon signals and one aliphatic signal are expected.

Expected ¹³C NMR Spectrum for this compound:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C-2 (C-I)~75 - 85The "heavy atom effect" of iodine causes a significant upfield shift (shielding) for the carbon to which it is attached. This is a highly diagnostic signal.[3][4]
C-3 (C-CH₃)~140 - 145This quaternary carbon is deshielded due to its position within the aromatic ring and its attachment to the methyl group.
C-4~128 - 132A standard aromatic CH carbon signal.
C-5~126 - 130Another standard aromatic CH carbon signal, typically slightly upfield compared to C-4 in this substitution pattern.
Methyl (-CH₃)~15 - 18A typical chemical shift for a methyl group attached to an sp² hybridized carbon.

Trustworthiness through Cross-Validation: The most telling signal is the heavily shielded C-2 resonance around 75-85 ppm. This unique chemical shift, caused by the iodine substituent, provides strong evidence for the position of the halogen. When combined with ¹H NMR, and further confirmed with a 2D HSQC experiment to correlate the C-4/H-4 and C-5/H-5 signals, the structural assignment becomes highly reliable.[2]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Key Features in the Mass Spectrum of this compound:

m/z Value Assignment Significance
224[M]⁺Molecular Ion Peak . Confirms the molecular formula C₅H₅IS.[5]
127[I]⁺Iodine Cation . A very intense peak characteristic of iodo-compounds, confirming the presence of iodine.[6]
97[M - I]⁺Loss of Iodine . This fragment ([C₅H₅S]⁺) represents the loss of the iodine radical from the molecular ion and is highly indicative of the structure.
82[C₄H₂S]⁺Further fragmentation of the thiophene ring.

Authoritative Grounding: The fragmentation of organic molecules in a mass spectrometer follows well-established chemical principles.[7] For halogenated compounds, cleavage of the carbon-halogen bond is a common and energetically favorable fragmentation pathway.[8] The observation of a strong peak for the loss of 127 mass units ([M-I]⁺) is a classic diagnostic feature for an organoiodide. The presence of the molecular ion at m/z 224 and these characteristic fragments provides orthogonal validation of the structure proposed by NMR.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While less definitive for isomer differentiation than NMR, IR spectroscopy is a rapid and essential technique for confirming the presence of key functional groups and the integrity of the thiophene ring.

Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Importance
~3100Aromatic C-H StretchConfirms the presence of C-H bonds on the thiophene ring.[9]
2900 - 3000Aliphatic C-H StretchConfirms the presence of the methyl group.
1400 - 1550Aromatic C=C Ring StretchThese absorptions are characteristic of the thiophene ring's aromaticity.[9][10]
800 - 900C-H Out-of-plane BendingThe pattern of these bands can sometimes give clues about the substitution pattern on the ring.[11]
< 600C-I StretchThe carbon-iodine bond vibration occurs at a low frequency and may not be observable on all standard mid-IR spectrometers.[12]

Expert Insight: No single IR absorption can definitively prove the this compound structure. However, its value lies in its role as a quality control checkpoint. The IR spectrum can instantly confirm the presence of the aromatic ring and the methyl group and, importantly, the absence of unexpected functional groups (like a carbonyl C=O or hydroxyl O-H) that might indicate a side reaction or impurity.

Comparative Analysis & Workflow

No single technique is sufficient. A self-validating workflow leverages the strengths of each method to build an unassailable structural proof.

Technique Primary Information Strengths Limitations
¹H NMR H-H connectivity, chemical environmentsExcellent for determining substitution patterns and isomer identity.Can be complex to interpret with overlapping signals in more complex derivatives.
¹³C NMR Unique carbon environmentsDirectly observes the carbon skeleton; the C-I signal is highly diagnostic.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
Mass Spec Molecular weight, fragmentationConfirms molecular formula; fragmentation pattern (loss of iodine) is definitive evidence.Isomers often have identical molecular weights and similar fragmentation, making it less useful for differentiation on its own.
IR Spec Functional groups presentFast, simple, and excellent for identifying functional groups and impurities.Generally not specific enough to distinguish between constitutional isomers.
Recommended Analytical Workflow

The following workflow ensures a logical and efficient path to structure confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR Check Functional Groups MS Mass Spectrometry Synthesis->MS Check Molecular Weight H_NMR ¹H NMR IR->H_NMR MS->H_NMR Proceed if MW correct C_NMR ¹³C NMR H_NMR->C_NMR Assign Protons TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Assign Carbons Data_Analysis Combined Data Analysis TwoD_NMR->Data_Analysis Confirm Connectivity Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Recommended workflow for structural confirmation.

Experimental Protocols

These are generalized protocols. Specific parameters should be optimized for the available instrumentation.

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra.

2. Mass Spectrometry (Electron Ionization - EI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Introduce the sample into the mass spectrometer via direct infusion or GC-MS.

  • Use a standard ionization energy of 70 eV.

  • Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion (e.g., m/z 50-300).

3. IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small drop of the liquid sample (or a few crystals of a solid sample) directly onto the ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Conclusion

The structural confirmation of this compound derivatives is not achieved by a single "magic bullet" technique. Instead, it requires a logical, multi-faceted approach where each method provides a piece of complementary evidence. NMR spectroscopy establishes the core atomic connectivity, Mass Spectrometry confirms the molecular formula and the presence of iodine through fragmentation, and Infrared Spectroscopy provides a rapid check for functional group integrity. By following the integrated workflow presented in this guide, researchers can build a robust, self-validating data package that ensures the absolute structural identity of their target molecules, paving the way for reliable downstream applications in drug discovery and materials science.

References

  • Wikipedia. Thiophene. [Link]

  • Gendron, T., et al. (2015). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization. ResearchGate. [Link]

  • Mohan, S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

  • Szymański, A., et al. (2022). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

  • T. Nishimura. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Abdel-Wahab, A. A. (1975). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2021). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • Chan, G. F. Q., et al. (1990). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Guzei, I. A., et al. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Journal of Chemical Crystallography. [Link]

  • Marchetti, B., et al. (2020). The “simple” photochemistry of thiophene. AIP Publishing. [Link]

  • ResearchGate. Experimental and theoretical IR spectra of thiophene. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-iodo-2-methylpropane. [Link]

  • Sone, T., et al. (1975). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. [Link]

  • Srzić, D., et al. (1985). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]

  • Royal Society of Chemistry. Supporting Information for S-Annulated Perylene Diimides as Non-Fullerene Acceptors in Organic Solar Cells. [Link]

  • Grigg, R., et al. (1966). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. [Link]

  • Appelhans, D., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Taylor & Francis Online. [Link]

  • Sone, T., et al. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Al-Otaibi, A. A. (2017). Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane. [Link]

  • NIST. Thiophene. [Link]

  • Sone, T., et al. (1982). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Al-Iraqi, M. A., & Al-Rawi, J. M. A. (1982). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Iodides with Lithium Formate. [Link]

  • Schmidt, A., et al. (2018). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. [Link]

  • Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]

  • Royal Society of Chemistry. Supporting Information for I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization. [Link]

  • Beilstein Journals. Supporting Information for Hypervalent iodine-guided electrophilic substitution. [Link]

Sources

A Senior Application Scientist's Guide to Comparing Thiophene Isomer Stability using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the relative stability of molecular isomers is fundamental to predicting reaction outcomes, designing novel materials, and developing new pharmaceuticals. Thiophene, a sulfur-containing aromatic heterocycle, is a ubiquitous scaffold in many functional materials and drug candidates.[1] While the aromatic form of thiophene is well-studied, its non-aromatic isomers, 2H-thiophene and 3H-thiophene, represent higher-energy, less stable alternatives that can play roles in reaction mechanisms and degradation pathways.

This guide provides an in-depth comparison of the stability of these thiophene isomers, grounded in the robust computational framework of Density Functional Theory (DFT). We will not only present the results but also delve into the causality behind the computational strategy, offering a transparent and reproducible protocol for your own investigations.

The Chemical Question: Aromaticity as the Driving Force for Stability

Thiophene's remarkable stability stems from its aromatic character.[2] Its planar, cyclic structure with a conjugated system of 6 π-electrons (four from the carbon atoms and a lone pair from the sulfur atom) fulfills Hückel's rule for aromaticity.[3] This delocalization of electrons over the entire ring results in a significant lowering of the molecule's overall energy.

In contrast, the 2H- and 3H-isomers lack this continuous π-conjugation. The presence of a saturated sp³-hybridized carbon atom in the ring disrupts the aromatic sextet, leading to inherently less stable, higher-energy structures. Our goal with DFT is to quantify this energy difference and thereby provide a robust, data-driven comparison of their relative stabilities.

G cluster_isomers Thiophene Isomers cluster_stability Relative Stability Thiophene Thiophene (Aromatic) Stability_High High Stability (Low Energy) Thiophene->Stability_High Aromaticity Isomer2H 2H-Thiophene Stability_Low Low Stability (High Energy) Isomer2H->Stability_Low Non-Aromatic Isomer3H 3H-Thiophene Isomer3H->Stability_Low Non-Aromatic DFT_Workflow start Initial Structure of Isomer opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Frequencies Found (Re-optimize) energy Obtain Electronic Energy (E) + Zero-Point Vibrational Energy (ZPVE) check->energy No Imaginary Frequencies compare Compare Corrected Energies of all Isomers energy->compare

%nprocshared=4 %mem=4GB #p B3LYP/6-311+G(d,p) Opt Freq

Thiophene Isomer Stability - Thiophene

0 1 C -1.16335 -0.69535 0.00000 C 0.23267 -1.04332 0.00000 C 0.82400 0.22668 0.00000 C -0.23267 1.04332 0.00000 S -1.74533 0.79135 0.00000 H -1.87935 -1.50335 0.00000 H 0.74467 -2.00332 0.00000 H 1.90400 0.32268 0.00000 H -0.74467 2.00332 0.00000

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiophene Moiety

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the thiophene scaffold stands out as a privileged heterocyclic motif. Its presence in numerous blockbuster drugs and high-performance organic electronic materials underscores the critical need for efficient and selective methods to functionalize this core. Among the various thiophene building blocks, 2-iodo-3-methylthiophene is a particularly valuable synthon. The inherent reactivity of the carbon-iodine bond at the 2-position, a site prone to oxidative addition in palladium-catalyzed reactions, makes it an ideal substrate for a variety of cross-coupling methodologies.[1][2] The adjacent methyl group at the 3-position provides steric and electronic differentiation, influencing the reactivity and ultimate properties of the resulting coupled products.

This guide provides a comprehensive, data-driven comparison of several prominent palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis of their efficiencies. The objective is to equip researchers, scientists, and drug development professionals with the practical insights necessary to select the optimal synthetic route for their specific target molecules.

The Landscape of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation.[3] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful toolkit for constructing complex molecular architectures with high functional group tolerance and selectivity. In this guide, we will benchmark the following key reactions for this compound:

  • Suzuki-Miyaura Coupling: The reaction of an organoboron reagent with an organic halide.

  • Stille Coupling: The coupling of an organotin compound with an organic halide.

  • Heck-Mizoroki Reaction: The reaction of an alkene with an aryl or vinyl halide.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an amine and an aryl halide.

The choice among these methods is dictated by several factors, including the nature of the desired bond, the availability and stability of the coupling partners, and the overall desired reaction conditions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[3][4] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation_intermediate [R¹-Pd(II)L_n-R²]⁺ pd_complex->transmetalation_intermediate R²-B(OR)₂ (Base) product_complex R¹-R²-Pd(0)L_n transmetalation_intermediate->product_complex product_complex->pd0 R¹-R² oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The reaction commences with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center.[5] This step is facilitated by a base, which activates the boronic acid.[5] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add dioxane (5 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for different substrates.[2]

Stille Coupling: A Robust Method with Orthogonal Reactivity

The Stille coupling utilizes organotin reagents as the nucleophilic partner. While the toxicity of organotin compounds is a concern, the reaction's tolerance for a vast range of functional groups and its insensitivity to moisture make it a valuable tool, especially when other methods fail.[6][7]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, with the key difference being the transmetalation step.

Stille_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation_intermediate R¹-Pd(II)L_n-R² pd_complex->transmetalation_intermediate R²-Sn(R³)₃ product_complex R¹-R²-Pd(0)L_n transmetalation_intermediate->product_complex product_complex->pd0 R¹-R² oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Catalytic Cycle of the Stille Coupling.

The transmetalation step in the Stille coupling involves the transfer of an organic group from the organotin reagent to the palladium(II) center.[6] This step is often the rate-determining step and can be influenced by the nature of the ligands on both the palladium and tin atoms.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)tin
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol) and tributyl(phenyl)tin (1.1 mmol) in anhydrous and degassed toluene (5 mL).[8]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol).[8]

  • Reaction Conditions: Heat the mixture at 90-110°C for 12-16 hours, monitoring by TLC or GC-MS.[8]

  • Work-up: Upon completion, cool the reaction and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel to remove the tin byproducts.

Note: The use of additives like Cu(I) salts can sometimes accelerate the transmetalation step.

Heck-Mizoroki Reaction: Forging C-C Bonds with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted olefins.[9][10] The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Mechanistic Rationale

The Heck reaction follows a distinct catalytic cycle involving migratory insertion.

Heck_Reaction pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X pi_complex [R¹-Pd(II)L_n(alkene)]⁺ pd_complex->pi_complex alkene migratory_insertion R¹-alkene-Pd(II)L_n-X pi_complex->migratory_insertion Migratory Insertion beta_hydride_elimination [HPd(II)L_n-X] migratory_insertion->beta_hydride_elimination β-Hydride Elimination product R¹-alkene beta_hydride_elimination->pd0 -HX (Base)

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

After the initial oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination affords the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination of HX with the aid of a base.[4]

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
  • Reaction Setup: Combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) in a sealed tube.

  • Solvent and Base Addition: Add triethylamine (1.5 mmol) and acetonitrile (5 mL).

  • Reaction Conditions: Heat the mixture at 80-100°C for 8-12 hours.

  • Work-up: After cooling, filter the reaction mixture to remove the triethylammonium iodide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[11][12] The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free variants exist.[13]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X (Oxidative Addition) product_complex R¹-Pd(II)L_n-C≡CR² pd_complex->product_complex Cu-C≡CR² (Transmetalation) product_complex->pd0 R¹-C≡CR² (Reductive Elimination) alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide Cu(I)X, Base

Caption: Catalytic Cycles of the Sonogashira Coupling.

The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then acts as the transmetalating agent to the palladium(II) complex.[13] The base plays a crucial role in deprotonating the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with diethyl ether. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has become the method of choice for the synthesis of aryl amines, a common motif in pharmaceuticals.[14][15] The reaction exhibits broad substrate scope, accommodating a wide variety of amines and aryl halides.[16]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions but with the amine acting as the nucleophile.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X (Oxidative Addition) amido_complex [R¹-Pd(II)L_n(HNR²R³)]⁺X⁻ pd_complex->amido_complex HNR²R³ product_complex R¹-Pd(II)L_n(NR²R³) amido_complex->product_complex Base (-HBX) product_complex->pd0 R¹-NR²R³ (Reductive Elimination)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Following oxidative addition, the amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol) in a vial.[17]

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture at 100°C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Efficiency

To provide a clear benchmark of these methods, the following table summarizes typical performance metrics for the cross-coupling of this compound. These values are representative and can vary based on the specific coupling partner and reaction optimization.

Coupling Method Coupling Partner Typical Yield Reaction Temperature Reaction Time Key Advantages Key Disadvantages
Suzuki-Miyaura Arylboronic Acid85-95%80-100°C4-6 hMild conditions, low toxicity of reagents.[3]Base-sensitive functional groups may be problematic.[5]
Stille Organotin Reagent80-90%90-110°C12-16 hHigh functional group tolerance, insensitive to moisture.[6]Toxicity of tin reagents and byproducts.[7]
Heck Alkene70-85%80-100°C8-12 hAtom economical (no organometallic reagent).Limited to alkene coupling partners, regioselectivity can be an issue.
Sonogashira Terminal Alkyne90-98%Room Temp.6-8 hVery mild conditions, high yields.[12]Requires a terminal alkyne, potential for homocoupling.
Buchwald-Hartwig Amine75-90%100°C12-24 hBroad amine scope, essential for C-N bond formation.[16]Requires strictly anhydrous conditions and often a glovebox.

Conclusion and Future Outlook

The choice of cross-coupling method for the functionalization of this compound is a strategic decision that depends on the desired final product and the specific constraints of the synthetic route. The Suzuki-Miyaura and Sonogashira couplings often provide the highest efficiencies for C-C bond formation under mild conditions. The Stille coupling remains a robust alternative when functional group tolerance is paramount, despite the toxicity concerns. The Heck reaction offers an atom-economical approach for the synthesis of vinylated thiophenes. For the crucial construction of C-N bonds, the Buchwald-Hartwig amination is the undisputed champion.

The continued development of more active and stable catalyst systems, particularly those that operate under milder conditions and with lower catalyst loadings, will further enhance the utility of these powerful transformations. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more selective and efficient methods for the functionalization of valuable building blocks like this compound, empowering the next generation of discoveries in medicine and materials science.

References

  • Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010, May 11). SciELO Brasil. Retrieved January 23, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 23, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed. Retrieved January 23, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014, August 25). ACS Publications. Retrieved January 23, 2026, from [Link]

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. (n.d.). Chemical Review and Letters. Retrieved January 23, 2026, from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. Retrieved January 23, 2026, from [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 23, 2026, from [Link]

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (n.d.). Chemical Science (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig coupling. (2019, January 7). YouTube. Retrieved January 23, 2026, from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013, December 2). PubMed. Retrieved January 23, 2026, from [Link]

Sources

The Unambiguous Identification of 2-Iodo-3-methylthiophene Reaction Products: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The journey from a synthetic reaction to a well-understood molecule with therapeutic potential hinges on the unequivocal determination of its three-dimensional structure. This guide provides an in-depth technical comparison of X-ray crystallographic analysis with other common analytical techniques for the structural elucidation of reaction products derived from 2-iodo-3-methylthiophene, a versatile building block in medicinal chemistry.

The thiophene moiety is a privileged scaffold in a multitude of pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[1] The functionalization of the thiophene ring, often through cross-coupling reactions, allows for the exploration of vast chemical space in the quest for new drug candidates. However, the regiochemistry and stereochemistry of these reactions can sometimes be ambiguous, necessitating definitive analytical methods for structural confirmation.

This guide will delve into a practical workflow, from a typical cross-coupling reaction of this compound to the ultimate confirmation of the product's structure by single-crystal X-ray diffraction. We will explore the causality behind the experimental choices and provide a critical comparison with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[2] It provides a detailed map of electron density within a crystal, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[3] In the context of drug discovery, this information is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with optimal binding to their biological targets.[4][5]

While other techniques provide crucial information, they often fall short of the definitive nature of X-ray crystallography. For instance, while NMR can elucidate connectivity and relative stereochemistry, the determination of absolute configuration can be challenging.[3] Mass spectrometry provides the molecular weight and fragmentation patterns, but it does not inherently reveal the spatial arrangement of atoms.[6]

The following sections will provide a detailed experimental protocol for a Suzuki cross-coupling reaction of this compound and a comprehensive comparison of the analytical techniques used to characterize the resulting product.

Experimental Workflow: From Synthesis to Structure

This section outlines a detailed, self-validating protocol for the synthesis of 2-(4-methoxyphenyl)-3-methylthiophene via a Suzuki-Miyaura cross-coupling reaction, followed by the crystallographic analysis of the product.

Part 1: Synthesis of 2-(4-methoxyphenyl)-3-methylthiophene

The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7] The reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex, offers high yields and functional group tolerance.[4]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 224 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-methoxyphenyl)-3-methylthiophene.

Part 2: Single-Crystal Growth and X-ray Diffraction Analysis

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[6] The following is a general guideline for the crystallization of a small organic molecule like 2-(4-methoxyphenyl)-3-methylthiophene.

Crystallization Protocol:

  • Solvent Selection: Dissolve a small amount of the purified product (5-10 mg) in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Slow Evaporation: Place the solution in a small, clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

  • Vapor Diffusion: Alternatively, place the vial containing the solution of the compound inside a larger, sealed jar containing a "poor" solvent in which the compound is sparingly soluble (e.g., hexane, methanol). The vapor of the poor solvent will slowly diffuse into the solution, gradually decreasing the solubility and promoting crystal growth.

  • Crystal Mounting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully select a well-formed crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).[8]

X-ray Data Collection and Structure Refinement:

  • Data Collection: Collect the X-ray diffraction data at a low temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1][9] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: Process the collected data to determine the unit cell parameters and integrate the reflection intensities.[9]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.[9][10]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive structure, a comprehensive characterization often involves a combination of techniques. The following table and discussion compare the performance of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the analysis of this compound reaction products.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D molecular structure, bond lengths, bond angles, absolute configuration, packingConnectivity, relative stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small sample amount (µg-ng)
Resolution Atomic resolution (typically < 1 Å)Varies; provides detailed information on local chemical environmentsProvides mass-to-charge ratio
Sensitivity Not applicable in the same sense as spectroscopic methodsModerate to low sensitivityHigh sensitivity
Ambiguity Unambiguous structure determinationCan be ambiguous for complex stereochemistry and absolute configurationIsomeric and isobaric compounds can be difficult to distinguish
Key Advantage Definitive 3D structureProvides information about the molecule in solutionHigh sensitivity and determination of molecular formula
Key Limitation Requires a suitable single crystal, which can be difficult to obtainCan be complex to interpret for large molecules; absolute configuration is not directDoes not provide 3D structural information
In-Depth Discussion

X-ray Crystallography: As highlighted, the primary advantage of X-ray crystallography is its ability to provide an unambiguous three-dimensional structure.[2] This is particularly crucial when dealing with products of reactions where multiple isomers could be formed or when determining the absolute stereochemistry of a chiral drug candidate. However, the major bottleneck is the need for a high-quality single crystal, which is not always achievable.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an incredibly powerful tool for elucidating the connectivity of atoms in a molecule. For a product like 2-(4-methoxyphenyl)-3-methylthiophene, ¹H and ¹³C NMR spectra would confirm the presence of the thiophene, methyl, and methoxyphenyl groups and their relative positions. Techniques like NOESY can provide information about through-space interactions, aiding in the determination of relative stereochemistry. However, NMR alone often cannot definitively establish the absolute configuration of a chiral center without the use of chiral resolving agents or complex analysis.[3]

Mass Spectrometry (MS): Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition.[6] The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. For instance, in the mass spectrum of a 2-aryl-3-methylthiophene, one might expect to see fragments corresponding to the loss of the methyl group or cleavage of the bond between the thiophene and aryl rings. However, isomers can often produce very similar fragmentation patterns, making it difficult to distinguish between them based on MS data alone.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + 4-Methoxyphenylboronic acid Reaction Suzuki Coupling Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure Crystallization Crystallization Pure->Crystallization Crystal Single Crystal Crystallization->Crystal XRD X-ray Diffraction Crystal->XRD Structure 3D Structure XRD->Structure

Caption: Experimental workflow from synthesis to structure determination.

Analytical Techniques cluster_techniques Structural Elucidation Product Reaction Product MS Mass Spectrometry (Molecular Weight, Formula) Product->MS NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Product->NMR XRD X-ray Crystallography (Absolute 3D Structure) Product->XRD

Caption: Relationship between the reaction product and analytical techniques.

Conclusion

The unequivocal structural determination of novel compounds is a cornerstone of modern drug discovery and development. While techniques like NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction remains the ultimate arbiter for delivering an unambiguous three-dimensional view of a molecule. For the reaction products of this compound, a judicious and integrated application of these techniques, with X-ray crystallography as the definitive final step, ensures the highest level of scientific rigor and provides the solid structural foundation necessary for advancing a compound through the drug development pipeline. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers to make informed decisions in their pursuit of novel therapeutics.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these, halogenated heterocycles like 2-Iodo-3-methylthiophene are invaluable building blocks. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental consequences and regulatory liabilities.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe environment for yourself, your colleagues, and the community.

Hazard Identification and Risk Assessment

Before any handling or disposal procedure begins, a thorough understanding of the compound's hazards is paramount. The risk profile of this compound is derived from its constituent parts: the irritant and flammable nature of the methylthiophene core and the toxicological and environmental concerns associated with organoiodine compounds.

Key Chemical and Hazard Profile:

PropertyDescriptionSource
Chemical Name This compound-
Synonyms 3-Methyl-2-iodothiophene-
Appearance Likely a pale yellow to brown liquid with a strong, unpleasant odor (stench).[1][2][3]
Primary Hazards - Harmful if swallowed (Acute Oral Toxicity).[1][2][4] - Causes serious eye damage. [1][4] - Causes skin irritation and may cause an allergic skin reaction. [1][4] - Harmful if inhaled and may cause respiratory irritation. [2][3][4] - Flammable/Combustible Liquid. [1][3][4]-
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile for splash protection, consult manufacturer data for extended contact), lab coat, closed-toe shoes. Work in a certified chemical fume hood.[1][2][4]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[1] Keep away from heat, sparks, and open flames.[1][2][4]-

The causality for these hazards is clear: Thiophene derivatives are known skin, eye, and respiratory irritants.[3][4] The presence of an iodine atom classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of toxic and corrosive byproducts like hydroiodic acid during incineration.[5][6]

Laboratory Handling and Waste Minimization

Proper disposal begins with proper handling. The goal is to minimize waste generation and prevent accidental release.

Protocol for Safe Handling:

  • Hazard Review: Before starting work, review this guide and the Safety Data Sheets (SDS) for closely related chemicals.[1][2][4]

  • Engineering Controls: All transfers, reactions, and weighing of this compound must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[2]

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above. Remove gloves using the proper technique and wash hands thoroughly after handling, even if gloves were worn.[7][8][9]

  • Waste Minimization: Use the smallest quantity of the chemical necessary for your experiment.[8][10] This is the most effective way to reduce the volume of hazardous waste.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigating exposure and environmental contamination.

Immediate Actions for any Spill:

  • Alert Personnel: Immediately alert colleagues in the vicinity and your laboratory supervisor.

  • Evacuate: If the spill is large or you feel unwell, evacuate the immediate area.

  • Control Vapors & Ignition Sources: Ensure all nearby ignition sources are extinguished.[1][4] Increase ventilation by keeping the fume hood sash open (if safe to do so).

Step-by-Step Spill Cleanup Protocol:

  • Don Appropriate PPE: Before re-entering the area, don, at a minimum, a lab coat, safety goggles, and double-layered chemical-resistant gloves. For larger spills, a respirator with an organic vapor cartridge may be necessary.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3][4] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal the container holding the spill debris. Label it clearly as "Hazardous Waste: this compound Spill Debris" and follow the disposal protocol in the next section.

The Disposal Protocol: A Step-by-Step Workflow

Disposing of this compound is not merely about discarding it; it's a regulated process of containment, segregation, and documentation. The following workflow and diagram illustrate the required decision-making and operational steps.

G cluster_main Standard Disposal Workflow cluster_spill Emergency Spill Workflow start Generation of This compound Waste characterize Step 1: Characterize Waste (Halogenated Organic Liquid) start->characterize Project Complete or Container is Full segregate Step 2: Segregate Waste (Use Designated Container) characterize->segregate containerize Step 3: Containerize & Seal (Approved, Labeled Container) segregate->containerize store Step 4: Store in SAA (Satellite Accumulation Area) containerize->store pickup Step 5: Request EHS Pickup (Follow Institutional Protocol) store->pickup spill_event Spill Occurs spill_protocol Execute Spill Cleanup Protocol (Absorb with Inert Material) spill_event->spill_protocol collect_spill Collect Spill Debris (Waste & PPE) spill_protocol->collect_spill collect_spill->containerize Enter Main Workflow

Caption: Decision workflow for routine disposal and emergency spill management of this compound waste.

Detailed Disposal Methodology:

  • Waste Characterization: The first step in any disposal process is proper identification.[11] this compound must be classified as a "Halogenated Organic Hazardous Waste." This classification is critical because halogenated waste requires disposal in high-temperature incinerators equipped with acid gas scrubbers.

  • Waste Segregation:

    • Rationale: Co-mingling different waste streams can lead to dangerous reactions and complicates the disposal process. Halogenated and non-halogenated wastes must always be kept separate.[11]

    • Action: Designate a specific, compatible waste container solely for halogenated organic liquids. This container should be clearly marked.

  • Containerization and Labeling:

    • Container Selection: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting screw cap. The container must be in good condition with no leaks or cracks.

    • Labeling: Affix a formal hazardous waste tag to the container before adding any waste. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The specific hazards (e.g., "Toxic," "Irritant," "Flammable").

      • The accumulation start date (the date the first drop of waste is added).

      • The Principal Investigator's name and laboratory location.

  • Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation.

    • Safety: The container must be kept closed at all times except when adding waste.[12] It should be stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Final Disposal:

    • Procedure: Once the container is full (do not overfill; leave at least 10% headspace) or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5][13]

    • Compliance: Your EHS office will work with a licensed hazardous waste disposal vendor to transport and incinerate the waste in compliance with all federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15]

By adhering to this structured protocol, you ensure that every step, from initial handling to final disposal, is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance.

References

  • 3-Methylthiophene Material Safety Data Sheet. Cole-Parmer. Available from: [Link] (Note: Search for "3-Methylthiophene" on the portal).

  • Recovery of iodine from waste liquid containing organoiodine compound. Google Patents.
  • Guidelines and Laboratory Protocols of Organic Chemistry. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Disposal of Iodine. Case Western Reserve University Environmental Health and Safety. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available from: [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. Available from: [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention, NIOSH. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available from: [Link]

  • 2-Iodothiophene Synthesis. Organic Syntheses. Available from: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available from: [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology. Available from: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Standard Operating Procedure for Chemical Handling and Storage. NY Creates. Available from: [Link]

  • 3-methylthiophene Synthesis. Organic Syntheses. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Guidelines for Disposing of Hazardous Waste in Regular Trash. Chemistry For Everyone (YouTube). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Iodo-3-methylthiophene: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond simply providing a product; it is to ensure you can utilize it with the utmost safety and efficacy. 2-Iodo-3-methylthiophene, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and electronic materials, demands a rigorous and informed approach to handling.[1] Its structure, combining a reactive organoiodine moiety with a thiophene core, necessitates a comprehensive understanding of its potential hazards to mitigate risk effectively.

This guide is designed to be your essential safety and operational resource. It moves beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation. By implementing these field-proven insights, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

Based on data from 2-iodothiophene, 3-iodothiophene, and 3-methylthiophene, we can anticipate a similar hazard profile for this compound.[2][3][4]

Hazard ClassificationAnticipated Risk for this compoundRationale and Source Compounds
Acute Toxicity, Oral Harmful if swallowed. Based on 2-Iodothiophene (Category 4) and Thiophene (Category 4).[2][5]
Skin Corrosion/Irritation Causes skin irritation. Based on 2-Iodothiophene (Category 2) and 3-Methylthiophene.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Based on 2-Iodothiophene (Category 1) and Thiophene (Category 2).[2][5]
Respiratory/Skin Sensitization May cause an allergic skin reaction. Based on 2-Iodothiophene (Category 1).[2]
Specific Target Organ Toxicity May cause respiratory irritation. Based on 2-Iodothiophene and 3-Methylthiophene.[2][4]
Flammability Combustible or Flammable Liquid. Based on 2-Iodothiophene (Combustible) and 3-Methylthiophene (Flammable).[2][4]
Other Hazards Stench. Air and light sensitive. Common characteristic of thiophene derivatives.[2]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing PPE, it is critical to ground our safety plan in the established hierarchy of controls. PPE is the last line of defense, employed after higher-level controls have been implemented.

  • Elimination/Substitution : Not applicable when the use of this compound is required for a specific synthetic outcome.

  • Engineering Controls : This is the most critical primary barrier. All handling of this compound must be performed inside a certified and properly functioning chemical fume hood. [6] This control is non-negotiable as it contains vapors and protects the user from inhalation, which is a primary exposure route.[7]

  • Administrative Controls : These are the standard operating procedures (SOPs) and training that govern your actions, such as the protocols detailed in this guide.

  • Personal Protective Equipment (PPE) : Your final barrier, designed to protect you from any hazards that are not fully contained by engineering controls.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the compound's specific hazards. The following PPE ensemble is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its resistance to a range of chemicals, but always check manufacturer-specific breakthrough data.[8][9] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[10]
Body Protection Chemical-resistant, long-sleeved lab gown with tight-fitting knit cuffs.Protects against splashes and prevents skin contact. The gown should close in the back to provide a solid front barrier.[10] Standard cotton lab coats are insufficient as they can absorb spills.[11]
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Protects against splashes from all angles. Standard safety glasses do not provide adequate protection from liquid splashes.[12]
Face Protection Full-face shield worn over chemical splash goggles.Required during procedures with a higher risk of splashing, such as transferring large volumes or working under pressure. This provides an additional layer of protection for the entire face.[10]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.While a fume hood is the primary control, a respirator should be readily available for emergency situations like a large spill or fume hood failure. Fit-testing and training are required for respirator use.[8][11]

Step-by-Step Safe Handling Protocol

This protocol provides a direct, procedural workflow for handling this compound, from initial preparation to final disposal.

I. Pre-Operational Checks & Staging
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Assemble All Materials : Before retrieving the chemical, gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood. This minimizes traffic in and out of the containment area.

  • Don PPE : Put on all required PPE (inner gloves, gown, outer gloves, goggles) before handling the primary chemical container.

  • Prepare for Emergencies : Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

II. Aliquoting and Dispensing
  • Inert Atmosphere Handling : As thiophene derivatives can be air-sensitive, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.[2]

  • Grounding : For transfers of larger quantities, ensure containers are grounded to prevent static discharge, given the flammability risk.[5]

  • Dispensing : Use a clean glass syringe or cannula for liquid transfers. Work slowly and deliberately to avoid splashing.

  • Container Sealing : Tightly cap the source bottle immediately after dispensing.

III. Post-Procedure Decontamination & Disposal
  • Quenching : Before cleaning, any glassware containing residual reactive material should be carefully quenched with an appropriate reagent.

  • Waste Segregation : All disposable materials contaminated with this compound (gloves, pipette tips, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Glassware Cleaning : Rinse glassware with an appropriate solvent inside the fume hood. The initial rinsate must be collected as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order (outer gloves, gown, inner gloves) to prevent self-contamination. Never wear contaminated PPE outside of the laboratory.[10]

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5]

Visual Workflow: Handling this compound

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

start START: Prepare for Synthesis verify_hood 1. Verify Fume Hood (Certified & Flowing) start->verify_hood don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles) verify_hood->don_ppe prep_area 3. Stage Materials & Spill Kit in Hood don_ppe->prep_area handle_chem 4. Handle Chemical (Dispense, React) prep_area->handle_chem spill Spill Occurs? handle_chem->spill spill_protocol Execute Spill Protocol (Evacuate, Notify, Clean) spill->spill_protocol Yes decontaminate 5. Decontaminate & Segregate Waste spill->decontaminate No spill_protocol->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash end END: Procedure Complete wash->end

Caption: Critical Safety Workflow for Handling this compound.

References

  • Cole-Parmer. Material Safety Data Sheet: 3-Methylthiophene, 99+%.[Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]

  • University of Colorado Boulder, Department of Chemistry. Protective Gear.[Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives.[Link]

  • ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.[Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.[Link]

  • Engineered Science Publisher LLC. Synthetic procedures, properties, and applications of thiophene-based azo scaffolds.[Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs.[Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.[Link]

  • Organic Syntheses. 3-methylthiophene.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.